molecular formula C57H110O9 B089512 Hydrogenated castor oil CAS No. 139-44-6

Hydrogenated castor oil

Cat. No.: B089512
CAS No.: 139-44-6
M. Wt: 939.5 g/mol
InChI Key: WCOXQTXVACYMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogenated Castor Oil is a wax-like hydrogenated derivative of castor oil. This compound has many industrial applications.

Properties

IUPAC Name

2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOXQTXVACYMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051701
Record name 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

939.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [BASF MSDS]
Record name Castor oil, hydrogenated
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20406
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

139-44-6, 8001-78-3
Record name Trihydroxystearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl tris(12-hydroxystearate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Castor oil, hydrogenated [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thixin R
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Castor oil, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIHYDROXYSTEARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YD7896S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Hydrogenated Castor Oil for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated Castor Oil (HCO), also known as castor wax, is a versatile and widely utilized excipient in the pharmaceutical industry. Produced through the hydrogenation of pure castor oil, this hard, waxy substance offers a unique combination of properties that make it invaluable in the formulation of a wide range of dosage forms, from oral tablets to topical creams. Its primary role is to modify the physical characteristics of a formulation, thereby enhancing stability, controlling drug release, and improving patient compliance. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and data presented for ease of comparison, to support its effective application in pharmaceutical research and development.

Chemical Structure and General Properties

This compound is primarily composed of the triglyceride of 12-hydroxystearic acid. The hydrogenation process saturates the double bonds of ricinoleic acid, the main component of castor oil, resulting in a more stable, solid material with a higher melting point.[1] It is a white to pale yellow, hard, brittle wax-like solid, often supplied as flakes or a fine powder.[2][3] It is practically odorless and tasteless.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of pharmaceutical-grade this compound, providing a baseline for formulation development.

Table 1: General Physical and Chemical Properties

PropertyValue/DescriptionCitations
Synonyms Castor Wax, Glyceryl tris(12-hydroxystearate)
Appearance White to pale yellow, amorphous, hard, brittle wax-like solid, flakes, or powder.[2][3]
Molecular Weight Approximately 932 g/mol [2]
Melting Point 83 - 88 °C (181 - 190 °F)[2][3]
Specific Gravity ~1.0 +/- 0.03 @ 25°C[2]

Table 2: Pharmaceutical Grade Specifications

ParameterTypical ValueCitations
Acid Value ≤ 4.0 mg KOH/g[2]
Hydroxyl Value 150 - 165 mg KOH/g[2]
Iodine Value ≤ 5.0 g I₂/100g[2]
Saponification Value 175 - 182 mg KOH/g[2]

Table 3: Solubility Profile

SolventSolubilityCitations
Water Insoluble[1]
Ethanol (anhydrous) Very slightly soluble
Methylene Chloride Slightly soluble
Petroleum Ether Insoluble
Hot Organic Solvents Soluble
Acetone, Chloroform Soluble

Rheological Properties: Viscosity

The viscosity of this compound is a critical parameter, particularly in semi-solid and liquid formulations where it functions as a thickening or structuring agent. As a molten liquid, its viscosity is temperature-dependent, decreasing as temperature increases. In dispersed systems, HCO exhibits complex rheological behaviors, including thixotropy (shear-thinning), which is beneficial for topical formulations that need to spread easily upon application but maintain their structure at rest.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on standard pharmacopeial methods.

Determination of Melting Range

This protocol is based on the principles outlined in USP General Chapter <741> Melting Range or Temperature.[4][5][8]

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Gently pulverize the dry this compound sample.

    • Charge a capillary tube with the powdered sample to a height of 2.5-3.5 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the apparatus at a rate of 1°C/min.[9]

    • Record the temperature at which the first detectable liquid phase appears (the beginning of the melting range) and the temperature at which the substance is completely melted (the end of the melting range).[9]

  • Acceptance Criteria: The melting range should fall within the range specified for the particular grade of HCO, typically between 83°C and 88°C.

Determination of Acid Value

This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils and other standard titrimetric methods.[1][2][10][11]

  • Principle: The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the substance.[10]

  • Reagents:

    • Neutralized ethanol: To 100 mL of 95% ethanol, add a few drops of phenolphthalein indicator and titrate with 0.1 N KOH until a faint pink color persists.

    • 0.1 N Potassium Hydroxide (KOH) standard solution.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 10 g of the this compound sample into a 250 mL conical flask.

    • Add 50 mL of neutralized, hot ethyl alcohol and about 1 mL of phenolphthalein indicator solution.[2]

    • Heat the mixture in a water bath for about five minutes to dissolve the sample.[2]

    • Titrate the hot solution with 0.1 N KOH, shaking vigorously, until a permanent faint pink color is produced.

  • Calculation:

    • Acid Value = (5.61 x V x N) / W

    • Where:

      • V = volume of KOH solution in mL

      • N = normality of the KOH solution

      • W = weight of the sample in g

  • Acceptance Criteria: The acid value should not be more than 4.0 mg KOH/g.

Determination of Hydroxyl Value

This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils.[11][12][13][14][15][16][17]

  • Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl groups in one gram of the substance. The sample is acetylated using a pyridine-acetic anhydride reagent, and the excess acetic anhydride is hydrolyzed to acetic acid, which is then titrated.

  • Reagents:

    • Pyridine-acetic anhydride reagent (3:1 v/v).

    • 0.5 N Ethanolic Potassium Hydroxide (KOH) standard solution.

    • Phenolphthalein indicator solution.

    • Neutralized ethanol.

  • Procedure:

    • Accurately weigh a quantity of the sample, as specified by the expected hydroxyl value, into a 250 mL flask.

    • Add 5.0 mL of the pyridine-acetic anhydride reagent.

    • Heat the flask on a steam bath under a reflux condenser for 1 hour.

    • Cool the flask, add 10 mL of water through the condenser, and heat on the steam bath for another 10 minutes.

    • Cool to room temperature and add 25 mL of neutralized ethanol.

    • Titrate with 0.5 N ethanolic KOH, using phenolphthalein as the indicator.

    • Perform a blank determination under the same conditions.

  • Calculation:

    • Hydroxyl Value = [((B - S) x N x 56.1) / W] + Acid Value

    • Where:

      • B = volume of KOH for the blank in mL

      • S = volume of KOH for the sample in mL

      • N = normality of the KOH solution

      • W = weight of the sample in g

  • Acceptance Criteria: The hydroxyl value is typically between 145 and 165 mg KOH/g.[16]

Determination of Iodine Value

This protocol is based on the Wijs method, as referenced in USP General Chapter <401> Fats and Fixed Oils.[6][11]

  • Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the number of grams of iodine absorbed by 100 g of the substance. The Wijs method uses iodine monochloride to react with the double bonds.

  • Reagents:

    • Wijs iodine solution (iodine monochloride in glacial acetic acid).

    • Potassium iodide (KI) solution (15%).

    • 0.1 N Sodium thiosulfate standard solution.

    • Starch indicator solution.

    • Carbon tetrachloride or chloroform.

  • Procedure:

    • Accurately weigh an appropriate amount of the this compound sample into a 500 mL iodine flask.

    • Dissolve the sample in 25 mL of carbon tetrachloride.

    • Add 25 mL of Wijs solution, stopper the flask, and allow it to stand in the dark for 30 minutes.

    • Add 15 mL of KI solution and 100 mL of water.

    • Titrate the liberated iodine with 0.1 N sodium thiosulfate until the solution is a pale straw color.

    • Add 1-2 mL of starch indicator and continue the titration until the blue color disappears.

    • Perform a blank determination under the same conditions.

  • Calculation:

    • Iodine Value = [(B - S) x N x 12.69] / W

    • Where:

      • B = volume of sodium thiosulfate for the blank in mL

      • S = volume of sodium thiosulfate for the sample in mL

      • N = normality of the sodium thiosulfate solution

      • W = weight of the sample in g

  • Acceptance Criteria: The iodine value should be no more than 5.0 g I₂/100g.

Determination of Saponification Value

This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils.[3][11]

  • Principle: The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil.

  • Reagents:

    • 0.5 N Ethanolic Potassium Hydroxide (KOH) solution.

    • 0.5 N Hydrochloric acid (HCl) standard solution.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh about 2 g of the this compound sample into a 250 mL flask.

    • Add 25.0 mL of 0.5 N ethanolic KOH.

    • Connect the flask to a reflux condenser and heat on a water bath for 30 minutes.

    • Cool the solution and add 1 mL of phenolphthalein indicator.

    • Titrate the excess KOH with 0.5 N HCl until the pink color disappears.

    • Perform a blank determination under the same conditions.

  • Calculation:

    • Saponification Value = [(B - S) x N x 56.1] / W

    • Where:

      • B = volume of HCl for the blank in mL

      • S = volume of HCl for the sample in mL

      • N = normality of the HCl solution

      • W = weight of the sample in g

  • Acceptance Criteria: The saponification value is typically in the range of 175 - 182 mg KOH/g.

Applications in Drug Delivery and Formulation

This compound is a multifunctional excipient with numerous applications in pharmaceutical formulations, primarily due to its lipidic nature and high melting point.

  • Controlled-Release Agent: HCO is widely used to create sustained-release oral dosage forms. It can be used to form a waxy matrix in tablets, from which the active pharmaceutical ingredient (API) is slowly released. The drug release rate can be modulated by varying the concentration of HCO in the formulation.

  • Stabilizer and Thickening Agent: In semi-solid formulations such as creams, ointments, and lotions, HCO acts as a stabilizer and viscosity modifier. It helps to maintain the physical stability of emulsions and suspensions, preventing phase separation and ensuring a uniform distribution of the API.

  • Lubricant: In tablet and capsule manufacturing, this compound can be used as a lubricant to prevent the formulation from sticking to the manufacturing equipment.

  • Suppository Base: Due to its ability to melt at body temperature, HCO can be used as a base material in the production of suppositories, facilitating the controlled release of the medication.

Visualizations

Workflow for Physicochemical Characterization of HCO

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Titrimetric Sub-tests cluster_3 Data Analysis & Reporting Sample_Acquisition Acquire HCO Sample Drying Dry Sample (if necessary) Sample_Acquisition->Drying Pulverization Pulverize for Melting Point Drying->Pulverization Titrimetric_Analyses Titrimetric Analyses (USP <401>) Drying->Titrimetric_Analyses Solubility_Test Solubility Testing Drying->Solubility_Test Viscosity_Measurement Viscosity Measurement (Molten State) Drying->Viscosity_Measurement Melting_Point Melting Point Determination (USP <741>) Pulverization->Melting_Point Data_Compilation Compile Results Melting_Point->Data_Compilation Acid_Value Acid Value Titrimetric_Analyses->Acid_Value Hydroxyl_Value Hydroxyl Value Titrimetric_Analyses->Hydroxyl_Value Iodine_Value Iodine Value Titrimetric_Analyses->Iodine_Value Saponification_Value Saponification Value Titrimetric_Analyses->Saponification_Value Solubility_Test->Data_Compilation Viscosity_Measurement->Data_Compilation Acid_Value->Data_Compilation Hydroxyl_Value->Data_Compilation Iodine_Value->Data_Compilation Saponification_Value->Data_Compilation Specification_Check Compare with Specifications Data_Compilation->Specification_Check Final_Report Generate Certificate of Analysis Specification_Check->Final_Report G cluster_0 Tablet Formulation cluster_1 Manufacturing Process cluster_2 Drug Release Mechanism (In Vivo) API Active Pharmaceutical Ingredient (API) Blending Blending API->Blending HCO This compound (Matrix Former) HCO->Blending Other_Excipients Other Excipients (Fillers, Binders) Other_Excipients->Blending Compression Compression Blending->Compression Tablet Sustained-Release Tablet Compression->Tablet Ingestion Ingestion Tablet->Ingestion Hydration Tablet Hydration & Matrix Swelling Ingestion->Hydration Diffusion API Diffusion through Matrix Hydration->Diffusion Erosion Matrix Erosion Hydration->Erosion Absorption API Absorption (Sustained) Diffusion->Absorption Erosion->Absorption

References

The Hydrogenation of Castor Oil: A Technical Guide to Process and Property Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the hydrogenation process of castor oil, a critical transformation that converts the liquid oil into a versatile, solid, wax-like material known as hydrogenated castor oil (HCO) or castor wax. The document details the underlying chemical changes, process parameters, and the significant effects of hydrogenation on the physicochemical properties of the oil. It serves as a comprehensive resource for professionals in research, development, and pharmaceutical sciences, offering detailed experimental protocols for both the hydrogenation reaction and the characterization of the resulting product. All quantitative data is presented in clear, tabular format for ease of comparison, and key processes are visualized through diagrams generated using DOT language.

Introduction

Castor oil, derived from the seeds of Ricinus communis, is a unique vegetable oil distinguished by its high concentration of ricinoleic acid, an 18-carbon monounsaturated fatty acid with a hydroxyl group on the 12th carbon.[1][2] This hydroxyl group imparts high viscosity and polarity to the oil, making it a valuable raw material for numerous chemical derivatives.[1] However, for many applications, particularly in the pharmaceutical, cosmetic, and lubricant industries, the liquid nature and unsaturated double bonds of castor oil present limitations.

Hydrogenation is a chemical process that addresses these limitations by converting the unsaturated fatty acid chains in the oil into saturated ones. This conversion dramatically alters the oil's physical and chemical properties, yielding a hard, brittle, high-melting-point wax that is odorless, tasteless, and exhibits enhanced thermal and oxidative stability.[3] In the pharmaceutical industry, this compound is highly valued as an excipient, serving as a thickening agent, stabilizer in emulsions and creams, a lubricant for tablets and capsules, and a matrix for controlled-release drug delivery systems.[4][5]

The Hydrogenation Process

The hydrogenation of castor oil is a catalytic reaction where hydrogen gas is added across the carbon-carbon double bonds of the ricinoleic acid moieties within the triglyceride structure. This process effectively saturates the fatty acid chains, converting ricinoleic acid into 12-hydroxystearic acid.[4]

Chemical Transformation

The primary reaction involves the reduction of the double bond in the ricinoleate triglyceride. The hydroxyl group (-OH) on the 12th carbon remains intact during this process, which is crucial for maintaining the unique properties of HCO.

Chemical_Transformation cluster_reactants Reactants cluster_process Process Conditions cluster_products Product Castor Oil Castor Oil Triglyceride (Mainly Tri-ricinolein) Reaction Hydrogenation Reaction Castor Oil->Reaction H2 Hydrogen Gas (H₂) H2->Reaction Catalyst Catalyst (e.g., Nickel, Palladium) Catalyst->Reaction Conditions High Temperature & High Pressure Conditions->Reaction HCO This compound (Triglyceride of 12-Hydroxystearic Acid) Reaction->HCO

Fig 1. Chemical transformation of castor oil during hydrogenation.
Process Workflow

The industrial production of HCO involves several key steps, from raw material preparation to the final product. The process is typically carried out in a specialized high-pressure reactor, known as an autoclave.[6]

Hydrogenation_Workflow Start Start Charge_Reactor Charge Reactor with Refined Castor Oil & Catalyst Start->Charge_Reactor Seal_Purge Seal Reactor and Purge with Inert Gas Charge_Reactor->Seal_Purge Heat_Pressurize Heat to Reaction Temperature (e.g., 140-160°C) Pressurize with Hydrogen (H₂) Seal_Purge->Heat_Pressurize Reaction_Agitation Maintain Temperature & Pressure with Constant Agitation Heat_Pressurize->Reaction_Agitation Monitor Monitor Reaction Progress (e.g., Iodine Value Testing) Reaction_Agitation->Monitor Monitor->Reaction_Agitation Incomplete Cool_Depressurize Cool Reactor and Vent Excess Hydrogen Monitor->Cool_Depressurize Complete Filter Filter Hot Oil to Remove Catalyst Cool_Depressurize->Filter Flake_Package Cool and Solidify (Flaking or Prilling) Package Product Filter->Flake_Package End End Flake_Package->End

Fig 2. General workflow for the industrial hydrogenation of castor oil.

Effect of Hydrogenation on Physicochemical Properties

The conversion of unsaturated ricinoleic acid to saturated 12-hydroxystearic acid results in profound changes to the oil's properties. The most notable is the change in physical state from a viscous liquid to a hard, waxy solid at room temperature. This is accompanied by a significant increase in the melting point and a drastic reduction in the iodine value. The hydroxyl value, however, remains largely unchanged as the hydroxyl group is not affected by the reaction.

Data Presentation: Comparison of Properties

The following table summarizes the typical physicochemical properties of raw (refined) castor oil versus fully this compound.

PropertyRaw Castor OilThis compound (HCO)Test Method Reference
Physical Appearance Pale yellow, viscous, clear liquidWhite to cream-colored, hard, waxy solid (flakes or powder)Visual
Melting Point (°C) -18 to -12 (Pour Point)83 - 88USP <741> / ASTM D127
Iodine Value (g I₂/100g) 81 - 91≤ 5.0AOCS Cd 1-25[7][8]
Hydroxyl Value (mg KOH/g) 158 - 168154 - 165USP <401>[5][9]
Saponification Value (mg KOH/g) 175 - 185176 - 186USP <401>[5][9]
Acid Value (mg KOH/g) ≤ 2.0≤ 4.0USP <401>[2][4]
Solubility Soluble in alcohol; insoluble in waterInsoluble in water and most organic solvents at room temp; soluble in hot solventsGeneral

Note: Values are typical ranges and may vary depending on the grade and specific processing conditions.

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale hydrogenation of castor oil and for the analysis of its key properties.

Laboratory-Scale Hydrogenation of Castor Oil

Objective: To convert refined castor oil into this compound through catalytic hydrogenation.

Apparatus:

  • High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Heating mantle.

  • Vacuum pump and source of inert gas (Nitrogen or Argon).

  • Hydrogen gas cylinder with regulator.

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask, filter paper suitable for hot filtration).

Materials:

  • Refined Castor Oil (low acid value).

  • Hydrogenation catalyst: Nickel (e.g., Raney Nickel, 50% slurry in water) or Palladium on Carbon (Pd/C, 5-10%).

  • Filter aid (e.g., Celite).

Procedure:

  • Reactor Charging: Charge the autoclave with refined castor oil (e.g., 200 g) and the catalyst. The catalyst loading is typically 0.5-2.0% by weight of the oil for Nickel catalysts.

  • Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 50 psi) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Heating and Pressurization: Begin stirring and heat the oil to the desired reaction temperature, typically between 140°C and 160°C. Once at temperature, stop the nitrogen flow and introduce hydrogen gas to the desired pressure (e.g., 50-150 psi).

  • Reaction: Maintain the set temperature and pressure with continuous, vigorous agitation to ensure good mixing of the oil, hydrogen, and catalyst. The reaction is exothermic and may require cooling to maintain a constant temperature.

  • Monitoring: The progress of the reaction can be monitored by periodically taking small samples (after cooling and depressurizing) and measuring the Iodine Value or refractive index. The reaction is considered complete when the Iodine Value drops to the target level (e.g., < 5).

  • Termination and Cooling: Once the reaction is complete, stop the hydrogen supply and cool the reactor to approximately 80-90°C.

  • Catalyst Removal: Carefully vent the excess hydrogen and purge the reactor with nitrogen. While the HCO is still hot and molten, discharge it from the reactor and immediately filter it through a preheated filter bed containing a layer of filter aid to remove the catalyst.[6]

  • Product Collection: Collect the clear, filtered HCO and allow it to cool and solidify. The final product should be a white to off-white waxy solid.

Key Analytical Methods

Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil. The Wijs method involves treating a known weight of the sample with an excess of iodine monochloride (ICl) in a glacial acetic acid solution. The ICl reacts with the double bonds. The unreacted ICl is then determined by adding potassium iodide, which converts it to iodine, and subsequently titrating the liberated iodine with a standard sodium thiosulfate solution.[8][10]

Brief Protocol:

  • Weigh the sample accurately into a 500 mL iodine flask.

  • Dissolve the sample in carbon tetrachloride (or cyclohexane).

  • Add a precise volume of Wijs solution, stopper the flask, and let it stand in the dark for 30 minutes.

  • Add potassium iodide solution and water.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow color almost disappears.

  • Add starch indicator and continue titrating until the blue color disappears.

  • Perform a blank determination under the same conditions.

  • Calculate the iodine value based on the difference between the blank and sample titrations.[8]

Principle: The hydroxyl value is the number of milligrams of potassium hydroxide (KOH) equivalent to the hydroxyl groups in one gram of the substance. The method involves acetylating the hydroxyl groups with a known excess of acetic anhydride in pyridine. The excess anhydride is hydrolyzed to acetic acid, and the total acetic acid is then titrated with a standardized solution of alcoholic potassium hydroxide.[11]

Brief Protocol:

  • Accurately weigh the sample into a flask.

  • Add a precise volume of pyridine-acetic anhydride reagent.

  • Heat the mixture on a steam bath under a reflux condenser for 1 hour to complete acetylation.

  • Add water through the condenser to hydrolyze the excess acetic anhydride and heat again.

  • Cool the flask and titrate the contents with standardized 0.5 N alcoholic potassium hydroxide, using phenolphthalein as an indicator.

  • Perform a blank determination alongside the sample.

  • The hydroxyl value is calculated from the difference in titration volumes between the blank and the sample.[12]

Principle: This method determines the temperature at which a sample in a capillary tube becomes completely clear upon heating. For a waxy solid like HCO, this is often referred to as the slip point or clear point.

Brief Protocol:

  • Melt the HCO sample and draw it into a capillary tube, leaving a column of about 10 mm.

  • Solidify the sample by cooling under controlled conditions.

  • Attach the capillary tube to a thermometer and place it in a heating bath apparatus.

  • Heat the bath at a controlled rate while observing the sample.

  • The melting range is recorded from the temperature at which the substance begins to collapse or shrink to the temperature at which it becomes completely liquid. For HCO, the specification is often a clear point between 85°C and 88°C.[5]

Conclusion

The hydrogenation of castor oil is a fundamentally important industrial process that transforms a unique vegetable oil into a highly stable and functional material. The saturation of the double bonds in ricinoleic acid leads to a predictable and significant alteration of its physicochemical properties, most notably an increase in melting point and a decrease in iodine value, while preserving the characteristic hydroxyl functionality. This transformation makes this compound an indispensable excipient in the pharmaceutical industry, enabling the formulation of stable topical products and the design of advanced oral drug delivery systems. A thorough understanding and control of the hydrogenation process and the analytical characterization of the final product are essential for ensuring its quality, consistency, and performance in these critical applications.

References

Spectroscopic Analysis of Hydrogenated Castor Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hydrogenated castor oil (HCO) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a wax-like substance derived from the catalytic hydrogenation of castor oil, is a versatile excipient in pharmaceutical formulations, serving as a lubricant, stiffening agent, and in modified release applications. A thorough understanding of its spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.

Introduction to Spectroscopic Analysis of this compound

Hydrogenation saturates the carbon-carbon double bonds of ricinoleic acid, the primary fatty acid component of castor oil, to form 12-hydroxystearic acid. This structural change from an unsaturated oil to a saturated wax results in significant and detectable alterations in its spectroscopic fingerprint.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of HCO, FTIR is primarily used to confirm the absence of unsaturation (C=C bonds) and to verify the presence of characteristic ester and hydroxyl functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR is used to quantify the disappearance of olefinic protons and to characterize the signals of the saturated fatty acid chains. ¹³C NMR complements this by providing insights into the carbon skeleton of the triglyceride.

Data Presentation

The following tables summarize the key quantitative data from the FTIR and NMR analysis of this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the absence of peaks associated with C=C bonds and the prominent appearance of bands related to O-H, C-H, C=O, and C-O functional groups.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400 (broad)O-H stretchingHydroxyl group
2918Asymmetric C-H stretching-CH₂-
2850Symmetric C-H stretching-CH₂-
1735C=O stretchingEster carbonyl
1465C-H bending-CH₂-
1170C-O stretchingEster group
720C-H rocking-(CH₂)n-

Note: The peak at ~3007 cm⁻¹ corresponding to the =C-H stretching of the cis-double bond in castor oil is absent in the spectrum of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound confirms the saturation of the fatty acid chains through the disappearance of signals in the olefinic region. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityAssignment
5.25 (in Castor Oil)m-CH=CH- (Absent in HCO)
4.28, 4.14mGlycerol CH₂, CH
3.64m-CH(OH)-
2.31t-CH₂-C=O
1.62m-CH₂- adjacent to -CH(OH)-
1.25br s-(CH₂)n- (bulk methylene)
0.88t-CH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The absence of signals in the 120-135 ppm range confirms the complete hydrogenation of the double bonds.

Chemical Shift (δ, ppm)Assignment
173.2C=O (Ester)
70.5-CH(OH)-
68.9, 62.1Glycerol carbons
37.4-CH₂- adjacent to -CH(OH)-
34.1-CH₂-C=O
29.0 - 29.7-(CH₂)n- (bulk methylene)
25.6-CH₂- adjacent to -CH(OH)-
22.7-CH₂-CH₃
14.1-CH₃

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in this compound and confirm the absence of unsaturation.

Methodology: Attenuated Total Reflectance (ATR)-FTIR is a common and convenient method for analyzing solid and semi-solid samples like this compound.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them with the reference data provided in Table 1. Pay close attention to the region around 3010 cm⁻¹ and 1650 cm⁻¹ to confirm the absence of C=C double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of this compound by analyzing the chemical environment of its protons and carbon atoms.

Methodology: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to the good solubility of this compound.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the spectral resolution.

    • Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

  • Data Acquisition (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

  • Data Acquisition (¹³C NMR):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values, comparing them with the data in Tables 2 and 3.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply HCO Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Set_Parameters Set Spectrometer Parameters (Range, Resolution, Scans) Apply_Pressure->Set_Parameters Collect_Spectrum Collect Sample Spectrum Set_Parameters->Collect_Spectrum Process_Spectrum Process Spectrum (Ratio to Background) Collect_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Confirm_Saturation Confirm Absence of C=C Peaks Identify_Peaks->Confirm_Saturation Final_Report Final Report Confirm_Saturation->Final_Report

Caption: Workflow for FTIR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Sample Weigh HCO Sample Dissolve_Sample Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_Sample Filter_Solution Filter into NMR Tube Dissolve_Sample->Filter_Solution Insert_Sample Insert Sample into Spectrometer Filter_Solution->Insert_Sample Set_Parameters Set NMR Parameters (¹H or ¹³C, Scans, etc.) Insert_Sample->Set_Parameters Acquire_FID Acquire Free Induction Decay (FID) Set_Parameters->Acquire_FID Process_FID Process FID (FT, Phase, Baseline) Acquire_FID->Process_FID Calibrate_Spectrum Calibrate Chemical Shifts Process_FID->Calibrate_Spectrum Integrate_Assign Integrate and Assign Peaks Calibrate_Spectrum->Integrate_Assign Final_Report Final Report Integrate_Assign->Final_Report

Caption: Workflow for NMR analysis of this compound.

A Comprehensive Thermal Analysis of Hydrogenated Castor Oil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal analysis of hydrogenated castor oil (HCO), a versatile excipient in the pharmaceutical industry. By examining its behavior under controlled temperature changes using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can gain critical insights into its physical and chemical properties, ensuring its optimal use in drug formulation and development.

Introduction to this compound

This compound, also known as castor wax, is a hard, brittle, wax-like substance produced by the hydrogenation of castor oil. This process saturates the double bonds in the ricinoleic acid component of the oil, resulting in a material with a higher melting point and increased stability.[1] HCO is valued in pharmaceutical formulations for its role as a stiffening agent, lubricant, and as a component in controlled-release matrices.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is particularly useful for determining the melting point and heat of fusion of crystalline materials like HCO.

A standard DSC protocol for the analysis of this compound can be established as follows, based on methodologies used for similar waxy materials and oils:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 120°C at a heating rate of 10°C/min.

    • Hold at 120°C for 5 minutes to ensure complete melting and erase the sample's thermal history.

    • Cool the sample to 25°C at a rate of 10°C/min.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (melting point), and the area under the melting endotherm to calculate the heat of fusion (ΔHf).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg HCO start->weigh pan Place in Al pan & seal weigh->pan load Load sample into DSC pan->load program Run Thermal Program (Heat-Cool Cycle) load->program acquire Acquire Thermogram program->acquire purge N2 Purge (50 mL/min) purge->program analyze Analyze for Tm, ΔHf acquire->analyze report Generate Report analyze->report end end report->end End

Caption: Experimental workflow for DSC analysis of this compound.

The primary thermal event observed in the DSC analysis of HCO is its melting.

ParameterValueSource
Melting Point (Peak) 82 - 88 °C[2][3]
Heat of Fusion (ΔHf) Not explicitly found in searches-

Note: While a specific value for the heat of fusion was not located in the literature search, DSC is the standard technique for its determination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for assessing the thermal stability and decomposition profile of materials like HCO.

A typical TGA protocol for this compound is detailed below:

  • Sample Preparation: Place 10-15 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Calibration: Ensure the TGA balance is properly calibrated using standard weights.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Atmosphere: Conduct the analysis under a dynamic nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidation.

  • Data Analysis: Examine the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset of decomposition, temperature ranges of mass loss, and the final residual mass.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh 10-15 mg HCO start->weigh pan Place in TGA pan weigh->pan load Load sample into TGA pan->load program Heat from 30°C to 600°C (10°C/min) load->program acquire Record Mass Loss vs. Temp program->acquire purge N2 Purge purge->program analyze Determine Decomposition Stages acquire->analyze report Generate Report analyze->report end end report->end End

Caption: Experimental workflow for TGA of this compound.

While a specific TGA thermogram for pure this compound was not found in the literature search, the thermal decomposition behavior of related castor oil-based materials provides insight into its stability. For instance, the thermal degradation of castor oil-based polyurethane resins shows a multi-stage process.[4] Castor oil itself generally begins to exhibit significant thermal degradation around 300°C.[5] The hazardous decomposition products of HCO are primarily carbon oxides (CO, CO2).[3]

Temperature RangeExpected EventMass Loss (%)
< 250-300 °C Thermally stableMinimal
> 300 °C Onset of major decompositionSignificant

Note: The precise temperature ranges and corresponding mass loss percentages for pure this compound require direct experimental determination.

Logical Relationship of Thermal Properties

The thermal properties of this compound are interconnected and dictate its suitability for various applications.

Logical_Relationships cluster_properties Material Properties cluster_analysis Thermal Analysis Techniques cluster_parameters Measured Parameters HCO This compound Structure Saturated Triglyceride Structure HCO->Structure is a MeltingPoint Melting Point (82-88 °C) Structure->MeltingPoint ThermalStability Thermal Stability Structure->ThermalStability DSC DSC DSC->MeltingPoint HeatFusion Heat of Fusion DSC->HeatFusion TGA TGA DecompTemp Decomposition Temp. (>300 °C) TGA->DecompTemp TGA->ThermalStability Application Pharmaceutical Applications (e.g., controlled release, lubrication) MeltingPoint->Application ThermalStability->Application

References

An In-depth Technical Guide to the Crystalline Structure of Hydrogenated Castor Oil Wax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated castor oil (HCO), also known as castor wax, is a hard, brittle, wax-like substance produced through the hydrogenation of castor oil. This process chemically modifies the oil, increasing its melting point, stability, and hardness, making it a valuable excipient in various pharmaceutical, cosmetic, and industrial applications. The crystalline structure of HCO wax is a critical determinant of its physical properties, such as texture, rheology, and release characteristics in drug formulations. This technical guide provides a comprehensive overview of the crystalline polymorphism of HCO wax, detailing the experimental protocols for its characterization and presenting quantitative data for its different crystalline forms.

This compound is primarily composed of the triglyceride of 12-hydroxystearic acid.[1] The presence of this hydroxylated fatty acid imparts unique crystalline properties to HCO. The polymorphism of triglycerides, including those in HCO, is complex, with the molecules capable of packing in different crystal lattices, leading to various crystalline forms with distinct physical properties.[2][3]

Crystalline Morphologies of this compound Wax

This compound wax exhibits distinct crystalline morphologies, primarily categorized as rosettes, fibers, and irregular crystals.[4] The formation of these polymorphs is significantly influenced by thermal conditions such as the crystallization temperature and the cooling rate.

  • Rosettes: These are spherulitic structures that tend to form under conditions of slow cooling and at higher isothermal crystallization temperatures, for instance, around 70°C.[4][5]

  • Fibers: Fibrous or needle-like crystals are more likely to form with increased supercooling, for example, by decreasing the crystallization temperature to around 55°C.[4][5] The energy barrier for the nucleation of fibers is suggested to be higher than that for rosettes.[4][5]

  • Irregular Crystals: These are thermodynamically less stable structures that tend to form at lower temperatures (e.g., 45°C) or with rapid cooling.[4][5] These irregular crystals can subsequently transform into more stable forms like rosettes upon annealing.[4][5]

Quantitative Data on Crystalline Forms

The different polymorphic forms of this compound wax can be characterized by their distinct thermal and structural properties. The following table summarizes key quantitative data obtained from Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) analyses. It is important to note that the exact values can vary depending on the specific grade of HCO and the experimental conditions.

Crystalline FormMelting Point (°C)Heat of Fusion (J/g)Key d-spacings (Å) from XRD
α (alpha) Lower melting formLower enthalpy~4.15 (single broad peak)
β' (beta prime) Intermediate melting formIntermediate enthalpy~4.2 and ~3.8 (two distinct peaks)
β (beta) Highest melting, most stable formHigher enthalpy~4.6 (one strong peak) and other weaker peaks

Note: This table is a generalized representation based on typical triglyceride polymorphism. Specific values for HCO may vary and are often reported as a range.

Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the crystalline structure of HCO wax.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of HCO's polymorphic forms, including their melting points and heats of fusion.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound wax sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program:

    • Initial Heating: Heat the sample to a temperature sufficiently above its melting point (e.g., 100°C) and hold for a period (e.g., 5-10 minutes) to erase any prior thermal history.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to induce crystallization. Different cooling rates can be used to study their effect on polymorphism.

    • Isothermal Hold (Optional): Hold the sample at a specific isothermal crystallization temperature to study the formation of a particular polymorph.

    • Final Heating: Heat the crystallized sample at a controlled rate (e.g., 5°C/min) to observe the melting behavior of the formed polymorphs.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (area under the melting peak) for each polymorphic transition.

X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for identifying the different polymorphic forms of HCO by revealing their unique crystal lattice structures.

Methodology:

  • Sample Preparation: The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites.[6] For waxy samples like HCO, cryogenic grinding may be necessary to achieve a fine powder without inducing phase transitions.[6]

  • Sample Mounting: Gently pack the powdered sample into a sample holder, ensuring a flat, smooth surface. Avoid excessive pressure during packing, as this can induce preferred orientation of the crystals.[6]

  • Instrument Setup: Use a powder diffractometer with a common X-ray source, such as Cu Kα radiation.

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate. The short-spacing region (typically 18° to 25° 2θ) is particularly important for identifying the sub-cell packing of the triglyceride polymorphs.

  • Data Analysis: Analyze the resulting diffractogram to identify the characteristic d-spacing values for the α, β', and β forms. The α form typically shows a single strong, broad peak around 4.15 Å. The β' form is characterized by two strong peaks around 4.2 Å and 3.8 Å. The β form, being the most stable, shows a strong characteristic peak at approximately 4.6 Å.[1]

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology of the HCO crystals, allowing for the direct visualization of the rosettes, fibers, and irregular structures.

Methodology:

  • Sample Mounting: Mount a small amount of the crystallized HCO sample onto an SEM stub using a conductive adhesive, such as double-sided carbon tape.[7]

  • Coating: As HCO is a non-conductive material, it is essential to coat the sample with a thin layer of a conductive material (e.g., gold, gold-palladium, or carbon) to prevent charging under the electron beam.[7][8] This is typically done using a sputter coater.[8] The coating should be thin enough to preserve the surface details of the crystals.

  • Imaging: Introduce the coated sample into the SEM chamber. Operate the SEM at an appropriate accelerating voltage and magnification to capture high-resolution images of the crystal morphologies.

Logical Workflow for Polymorphic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the crystalline structure of this compound wax.

G cluster_0 Sample Preparation & Crystallization cluster_1 Characterization cluster_2 Data Interpretation & Polymorph Identification start Start with Molten HCO cool_slow Slow Cooling (e.g., 1°C/min) start->cool_slow cool_fast Fast Cooling (e.g., 10°C/min) start->cool_fast isothermal Isothermal Crystallization (e.g., 70°C, 55°C, 45°C) start->isothermal dsc DSC Analysis (Melting Point, Heat of Fusion) cool_slow->dsc xrd XRD Analysis (d-spacing, Polymorph ID) cool_slow->xrd sem SEM Analysis (Morphology Visualization) cool_slow->sem cool_fast->dsc cool_fast->xrd cool_fast->sem isothermal->dsc isothermal->xrd isothermal->sem interpretation Correlate Thermal, Structural, and Morphological Data dsc->interpretation xrd->interpretation sem->interpretation rosettes Rosettes (β' or β form) fibers Fibers (β' form) irregular Irregular Crystals (α or unstable β' form) interpretation->rosettes interpretation->fibers interpretation->irregular

Workflow for HCO Polymorph Characterization

Polymorphic Transformation Pathway

The different crystalline forms of this compound wax can transform from less stable to more stable states. This transformation is influenced by factors such as temperature and time. The following diagram illustrates the general polymorphic transformation pathway for triglycerides, which is applicable to HCO.

G Melt Molten State Alpha α-form (Unstable) Melt->Alpha Rapid Cooling BetaPrime β'-form (Metastable) Melt->BetaPrime Slow Cooling Alpha->BetaPrime Heating / Annealing Beta β-form (Stable) BetaPrime->Beta Heating / Annealing

References

A Comprehensive Technical Guide to the Solubility of Hydrogenated Castor Oil in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility profile of hydrogenated castor oil (HCO), also known as castor wax, in a range of organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize HCO for its unique physicochemical properties in various formulations.

Introduction to this compound

This compound is a hard, brittle, wax-like substance derived from the hydrogenation of castor oil. This process saturates the double bonds in the ricinoleic acid component of castor oil, resulting in a higher melting point and increased stability. HCO is widely used in pharmaceuticals, cosmetics, and other industries as a stiffening agent, a lubricant in tablet and capsule manufacturing, and in the preparation of sustained-release formulations. Its solubility characteristics are critical for its effective application and formulation development.

Solubility Profile of this compound

Generally, this compound is insoluble in water and most organic solvents at room temperature.[1][2] Its solubility, however, significantly increases in certain organic solvents upon heating.[2][3][4] Upon cooling, HCO tends to precipitate out of the solution.[3]

Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

Organic SolventSolubility DescriptionSource(s)
AcetoneSoluble[1][3]
ChloroformSoluble[1][3]
Methylene ChlorideSoluble / Slightly Soluble[1][4]
EthanolVery Slightly Soluble[4]
Petroleum EtherInsoluble[4]
Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. However, one source indicates that clear, stable solutions of up to 15% w/v of this compound can be produced in chloroform.[3] It is also noted that HCO may be dissolved in polar solvents and mixtures of aromatic and polar solvents at temperatures exceeding 90°C.[3]

Due to the scarcity of comprehensive public data, the following table is presented as a template for researchers to populate with their own experimentally determined values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)
Acetone
Chloroform
Methylene Chloride
Ethyl Acetate
Toluene
Ethanol
Isopropanol

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for determining the solubility of this compound in organic solvents at elevated temperatures, based on the principles of the saturation shake-flask method.[5]

Materials and Equipment
  • This compound (powder or flakes)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaking water bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for gravimetric analysis

  • Fume hood

Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaking water bath or heating block set to the desired temperature.

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand at the set temperature for a short period to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe.

    • Immediately filter the supernatant through a pre-heated syringe filter into a pre-weighed collection vial. This step is critical to prevent precipitation of the HCO upon cooling.

  • Solvent Evaporation and Quantification:

    • Place the collection vials in an oven at a temperature sufficient to evaporate the solvent without degrading the HCO (e.g., 105°C).

    • Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

    • Weigh the vials containing the dried HCO residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved HCO by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • Express the solubility in g/100 mL by normalizing the mass of the dissolved HCO to the volume of the solvent used.

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Care should be taken when working with flammable organic solvents and at elevated temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prep Prepare Supersaturated Solutions (HCO in Solvent) start->prep equilibrate Equilibrate at Constant Temperature with Agitation prep->equilibrate sample Withdraw and Filter Supernatant at Temperature equilibrate->sample evaporate Evaporate Solvent sample->evaporate weigh Weigh Dried Residue evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate end End calculate->end

Experimental workflow for determining HCO solubility.

Logical Solvent Selection Pathway

The choice of an appropriate organic solvent for dissolving this compound is a critical step in formulation development. The following diagram outlines a logical pathway for solvent selection based on desired solubility and application.

solvent_selection start Define Application and Required HCO Concentration initial_screening Consult Qualitative Solubility Data start->initial_screening high_solubility High Solubility Required? initial_screening->high_solubility select_good_solvents Select Solvents like Chloroform, Acetone, Methylene Chloride high_solubility->select_good_solvents Yes select_poor_solvents Consider Solvents like Ethanol for Limited Solubility/Dispersion high_solubility->select_poor_solvents No experimental_determination Experimentally Determine Solubility at Operating Temperature select_good_solvents->experimental_determination select_poor_solvents->experimental_determination optimization Optimize Solvent System (e.g., Co-solvents) experimental_determination->optimization final_selection Final Solvent Selection optimization->final_selection

References

Rheological Properties of Hydrogenated Castor Oil Dispersions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of hydrogenated castor oil (HCO) dispersions. HCO, a wax-like material derived from the hydrogenation of castor oil, is widely utilized across pharmaceutical, cosmetic, and coatings industries as a rheology modifier.[1][2] Its ability to form structured networks in various liquid media allows for the precise control of viscosity, thixotropy, and stability in a wide range of formulations.[1] This guide delves into the factors influencing the rheological behavior of HCO dispersions, details the experimental protocols for their characterization, and presents available quantitative data to aid in formulation development.

Fundamentals of this compound Rheology

This compound is primarily composed of the triglyceride of 12-hydroxystearic acid.[3] This unique chemical structure, particularly the presence of hydroxyl groups, facilitates the formation of a three-dimensional network through hydrogen bonding.[4] When dispersed in a liquid medium, typically an oil or an organic solvent, HCO particles self-assemble into a network of crystalline fibers or other morphologies upon cooling from a molten state.[1][5] This network entraps the liquid phase, leading to the formation of a semisolid, gel-like structure known as an organogel.

The rheological properties of these dispersions are characterized by several key parameters:

  • Viscosity: A measure of a fluid's resistance to flow. HCO dispersions typically exhibit high viscosity at low shear rates, which decreases as the shear rate increases (shear-thinning behavior).[6]

  • Thixotropy: A time-dependent shear-thinning property. HCO dispersions exhibit a reversible, time-dependent decrease in viscosity under shear, and a gradual recovery of viscosity when the shear is removed. This is crucial for applications requiring both ease of application and subsequent structural integrity.[7][8]

  • Yield Stress: The minimum stress required to initiate flow. Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid. The presence of a yield stress is indicative of the network structure within the dispersion.[5][6]

  • Viscoelasticity: The property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. This is often characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In a gelled HCO dispersion, G' is typically greater than G''.[4]

The rheological behavior of HCO dispersions is influenced by several factors, including the concentration of HCO, the type of solvent, the temperature, and the thermal and shear history of the sample.[1][9]

Data Presentation

The following tables summarize the available quantitative data on the rheological properties of this compound dispersions. It is important to note that direct comparison between studies can be challenging due to variations in the specific grade of HCO, solvent systems, and experimental conditions.

HCO Concentration (wt.%)Solvent SystemKey Rheological ObservationsReference
> 0.1Surfactant-rich aqueous suspensionTransition from a colloidal gel to a glass for long thin fibers.[9]
0.12516 wt.% linear alkylbenzene sulfonate in waterSolution-like behavior, characterized during gelation.[10]
416 wt.% linear alkylbenzene sulfonate in waterGel-like behavior, characterized during degradation.[10]

Table 1: Influence of HCO Concentration on Rheological Behavior

ParameterConditionObservationReference
Crystal MorphologyIsothermal crystallization at 70°CMainly rosettes are observed.[5]
Crystal MorphologyCooling to 55°CMore fibers are formed.[5]
Crystal MorphologyIsothermal crystallization at 45°CIrregular crystals form first and then transform into rosettes.[5]
Flow BehaviorTemperature range of 1.7°C to 62°CCastor oil exhibits Newtonian behavior.[11]
Dynamic ViscosityIncreasing temperatureDecreases with increasing temperature.[11]

Table 2: Influence of Temperature and Crystal Morphology on Rheological Properties

Rheological ParameterObservationReference
Intrinsic ViscosityDominated by the fraction of a crystal morphology type (fiber > rosette > irregular crystal).[6]
Yield StressExists for concentrated suspensions and follows a power-law relation with the total particle volume fraction.[6]
Shear BehaviorShear-thinning behavior with the increase of shear rate.[6]

Table 3: General Rheological Characteristics of HCO Dispersions

Experimental Protocols

This section provides detailed methodologies for the preparation and rheological characterization of this compound dispersions.

Preparation of a this compound Dispersion

This protocol is adapted from a study by Yang and Hrymak and describes the preparation of a 4 wt.% HCO dispersion in an aqueous surfactant solution.[10]

Materials:

  • This compound (HCO)

  • Linear Alkylbenzene Sulfonate (LAS) solution (16 wt.%)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Thermometer

Procedure:

  • Dissolve the desired amount of HCO in the 16 wt.% LAS solution to achieve a final HCO concentration of 4 wt.%.

  • Heat the solution to 92°C while stirring at 300 RPM for 5 minutes to ensure complete dissolution of the HCO.

  • Cool the solution to 55°C. This specific cooling temperature promotes the growth of fibrous HCO crystals.

  • Allow the dispersion to equilibrate at room temperature before rheological analysis.

Rheological Measurements

The following protocols describe standard rheological tests for characterizing HCO dispersions.

Equipment:

  • Rotational rheometer (e.g., TA Instruments Ares G2 or similar)

  • Cone and plate geometry (e.g., 20 mm diameter) with a specified truncation gap (e.g., 51 μm). A sandblasted or serrated geometry is recommended to prevent slip.[10]

  • Peltier plate or other temperature control system.

  • Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Equilibrate the sample at the desired temperature (e.g., 25°C).

  • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

  • Record the viscosity as a function of the shear rate.

  • Load the sample and equilibrate at the desired temperature.

  • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

  • Select a strain within the LVR (e.g., 0.1%).[10]

  • Perform a frequency sweep at the selected strain, typically from a low frequency (e.g., 0.1 rad/s) to a high frequency (e.g., 100 rad/s).[10]

  • Record G' and G'' as a function of frequency.

  • Load the sample and equilibrate at the desired temperature.

  • Ramp the shear rate up from 0 to a maximum value (e.g., 100 s⁻¹) over a defined period (e.g., 60 seconds).

  • Immediately ramp the shear rate back down to 0 over the same period.

  • Plot the shear stress as a function of the shear rate for both the upward and downward ramps. The area between the two curves represents the thixotropic breakdown.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the key processes involved in the formation and characterization of this compound dispersions.

G cluster_prep Dispersion Preparation cluster_char Rheological Characterization A HCO + Solvent B Heating & Mixing (e.g., 92°C, 300 RPM) A->B C Cooling (e.g., 55°C) B->C D Network Formation C->D E Sample Loading D->E Sample Transfer F Temperature Equilibration E->F G Flow Curve (Viscosity vs. Shear Rate) F->G H Oscillatory Test (G', G'') F->H I Thixotropy Loop F->I

Fig. 1: Experimental workflow for HCO dispersion preparation and characterization.

G cluster_gelation Gelation Process A HCO Molecules in Solution (High Temperature) B Cooling Initiates Crystallization A->B C Self-Assembly of HCO Molecules via H-Bonding B->C D Formation of Crystalline Fibers C->D E Entanglement of Fibers to Form 3D Network D->E F Solvent Entrapment (Organogel Formation) E->F

Fig. 2: Self-assembly and network formation of HCO in a solvent.

Conclusion

The rheological properties of this compound dispersions are a complex interplay of formulation and process variables. A thorough understanding of how factors like HCO concentration, solvent choice, and thermal history influence the resulting viscosity, thixotropy, and viscoelasticity is paramount for the successful development of products with desired textural and stability characteristics. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively characterize and utilize HCO as a versatile rheology modifier. Further systematic studies to generate comprehensive quantitative data across a wider range of solvents and conditions will be invaluable for building predictive models for formulation design.

References

In Vitro Toxicological Profile of Hydrogenated Castor Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated Castor Oil (HCO), a wax-like derivative of natural castor oil, and its ethoxylated forms (PEGs-HCO) are widely utilized as excipients in pharmaceutical and cosmetic formulations. Their roles as solubilizing agents, emulsifiers, and viscosity modifiers make them critical components in a variety of products. This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound and its derivatives, with a focus on cytotoxicity, genotoxicity, and potential effects on cellular signaling pathways. The information presented herein is intended to assist researchers and formulation scientists in evaluating the safety and suitability of these compounds for in vitro studies and product development.

Cytotoxicity Assessment

The in vitro cytotoxicity of this compound and its derivatives has been evaluated across a range of cell lines. The primary method for assessing cytotoxicity is the measurement of cell viability upon exposure to the test substance.

A study evaluating a blank nanoemulsion containing approximately 20% PEG-40 this compound demonstrated no significant cytotoxic effects on a variety of cell lines.[1][2][3] The nanoemulsion was tested at a concentration of 20 mg/mL. The results indicated that the formulation does not elicit a negative response in the tested cells.[1]

Table 1: Summary of In Vitro Cytotoxicity Studies on a PEG-40 this compound Nanoemulsion

Cell LineCell TypeAssayConcentration TestedObserved Effect
NIH/3T3Mouse Embryonic FibroblastMTS20 mg/mLNo significant decrease in cell viability
3T3-SASV40 Transformed Mouse FibroblastMTS20 mg/mLNo significant decrease in cell viability
RSC-96Rat Schwann CellMTS20 mg/mLNo significant decrease in cell viability
RAW 264.7Mouse MacrophageMTS20 mg/mLNo significant decrease in cell viability
RBL-2H3Rat Basophilic LeukemiaMTS20 mg/mLNo significant decrease in cell viability
CHO-K1Chinese Hamster OvaryMTS20 mg/mLNo significant decrease in cell viability
Caco-2Human Colon AdenocarcinomaMTS20 mg/mLNo significant decrease in cell viability
NCI-H292Human Lung Mucoepidermoid CarcinomaMTS20 mg/mLNo significant decrease in cell viability

Data sourced from a study on a blank nanoemulsion containing glyceryl monooleate, PEG-40 this compound, and PEG-400 (1:8:1).[1]

While specific IC50 values for this compound and its derivatives are not widely reported in publicly available literature, the existing data from studies on formulated products suggest a low potential for in vitro cytotoxicity at relevant concentrations.

Experimental Protocol: MTS Assay for Cytotoxicity of a PEG-40 this compound Nanoemulsion

This protocol is adapted from a study evaluating the cytotoxicity of a blank nanoemulsion containing PEG-40 this compound.[1]

1. Cell Plating:

  • Trypsinize and count cells of the desired cell line.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Treatment:

  • Prepare the test formulation (e.g., a 20 mg/mL solution of the nanoemulsion in cell culture medium).

  • Remove the existing medium from the wells and add the treatment solution to the respective wells.

  • Include untreated control wells containing only cell culture medium.

  • Incubate the plate for 24 hours under the same conditions as in step 1.

3. MTS Reagent Addition:

  • After the incubation period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubate the plate for an additional 2 to 4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance of each well at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3: Assay and Measurement start Start: Culture selected cell lines plate Plate cells in 96-well plates (1x10^4 cells/well) start->plate incubate_attach Incubate overnight (37°C, 5% CO2) for cell attachment plate->incubate_attach prepare_treatment Prepare HCO formulation (e.g., 20 mg/mL nanoemulsion) add_treatment Add treatment to cells incubate_attach->add_treatment prepare_treatment->add_treatment incubate_treatment Incubate for 24 hours add_treatment->incubate_treatment add_mts Add MTS reagent to each well incubate_treatment->add_mts incubate_mts Incubate for 2-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze Calculate % cell viability read_absorbance->analyze

Workflow for the in vitro cytotoxicity assessment of a PEG-40 HCO nanoemulsion using the MTS assay.

Genotoxicity Assessment

The genotoxic potential of this compound derivatives has been investigated through a battery of in vitro and in vivo tests. A study on polyoxyethylene this compound 60 (PEG-60 HCO) concluded that it was not genotoxic.[2] The assessment included a reverse mutation test (Ames test), an in vitro chromosome aberration test, and an in vivo micronucleus test in mice.

Table 2: Summary of Genotoxicity Studies on PEG-60 this compound

AssayTest SystemMetabolic ActivationResult
Reverse Mutation (Ames Test)Salmonella typhimurium strains TA100, TA98, TA1535, TA1537 and Escherichia coli strain WP2uvrAWith and without S9 mixNon-mutagenic
Chromosome AberrationChinese hamster V79 cellsWith and without S9 mixNo increase in chromosomal aberrations
Micronucleus TestBDF1 male and female miceIn vivoNo increase in micronucleated polychromatic erythrocytes

Data sourced from a study on the genotoxicity of polyoxyethylene this compound 60.[2]

Experimental Protocols

Ames Test (Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a substance. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium deficient in the required amino acid.

General Protocol for Oily/Waxy Substances:

  • Strain Selection: Use a panel of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2uvrA, to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

  • Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance. For oily substances, it may be necessary to use a solvent such as dimethyl sulfoxide (DMSO).

  • Plate Incorporation Method:

    • Mix the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Add this mixture to molten top agar.

    • Pour the top agar onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate and compare it to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation and Analysis start Start: Select bacterial strains culture Culture bacteria to log phase start->culture prepare_hco Prepare HCO dilutions in a suitable solvent start->prepare_hco mix Combine bacteria, HCO dilution, and S9 mix (or buffer) culture->mix prepare_hco->mix add_top_agar Add mixture to top agar mix->add_top_agar plate Pour onto minimal glucose agar plates add_top_agar->plate incubate Incubate plates at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase count->analyze

General workflow for the Ames test to assess the mutagenicity of this compound.

Potential Signaling Pathway Involvement

While direct studies on the effects of this compound on specific signaling pathways in mammalian cells are limited, research on its primary component, 12-hydroxystearic acid, provides valuable insights.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Studies have shown that 12-hydroxystearic acid can act as an agonist for PPARα. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, inflammation, and cell differentiation. Activation of PPARα can lead to a cascade of downstream effects.

PPARa_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSA 12-Hydroxystearic Acid (from HCO) PPARa_RXR PPARα-RXR Heterodimer HSA->PPARa_RXR Binds and activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Translocates to nucleus and binds TargetGenes Target Gene Expression (e.g., lipid metabolism, anti-inflammatory) PPRE->TargetGenes Regulates transcription BiologicalResponse Biological Response TargetGenes->BiologicalResponse

Potential signaling pathway activated by 12-hydroxystearic acid, a key component of HCO.

Conclusion

Based on the available in vitro toxicological data, this compound and its PEGylated derivatives generally exhibit a low toxicity profile. Cytotoxicity studies on various cell lines show minimal impact on cell viability. Furthermore, comprehensive genotoxicity assessments, including the Ames test, chromosome aberration test, and micronucleus test, indicate a lack of mutagenic or clastogenic potential for PEG-60 HCO. The primary component of HCO, 12-hydroxystearic acid, has been shown to interact with the PPARα signaling pathway, which may warrant further investigation depending on the specific application.

For researchers and drug development professionals, this profile suggests that this compound and its common derivatives are safe for use as excipients in in vitro studies, with a low likelihood of interfering with experimental results through direct toxicity. However, as with any excipient, it is crucial to consider the specific concentrations and the sensitivity of the in vitro model being used. Further studies to determine the precise IC50 values of different HCO derivatives on a wider range of cell lines would provide a more complete quantitative picture of their cytotoxic potential.

References

Navigating the Regulatory Landscape of Hydrogenated Castor Oil for Pharmaceutical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Regulatory Status, Quality Control, and Biological Interactions of Hydrogenated Castor Oil as a Pharmaceutical Excipient.

This compound (HCO), a versatile excipient derived from castor beans, plays a pivotal role in pharmaceutical formulations, serving as a key ingredient in various dosage forms including oral, topical, and parenteral products. Its unique physicochemical properties allow it to function as a stiffening agent, lubricant, and to facilitate the controlled release of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its regulatory standing, pharmacopoeial specifications, and the biological pathways associated with its metabolism and potential physiological effects.

Global Regulatory Acceptance

This compound is widely accepted by major regulatory bodies for use in pharmaceutical products.

In the United States , the Food and Drug Administration (FDA) classifies this compound as an indirect food additive, which permits its use in both food-grade and pharmaceutical applications.[1] It is also listed in the FDA's Inactive Ingredient Database for use in a variety of oral and topical dosage forms. The FDA also recognizes castor oil as generally recognized as safe and effective (GRASE) for over-the-counter use as a stimulant laxative.[2]

In Europe , the European Medicines Agency (EMA) acknowledges this compound through its monograph in the European Pharmacopoeia (Ph. Eur.).[3] The EMA's guidelines on excipients in medicinal products for human use include "Macrogolglycerol hydroxystearate (castor oil polyoxyl hydrogenated)," a derivative of HCO, noting that for topical use it may cause skin reactions and for parenteral administration, it may lead to severe allergic reactions. This underscores the importance of careful formulation and appropriate labeling.

The Joint Food and Agriculture Organization/World Health Organization (FAO/WHO) Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) for castor oil of 0 to 0.7 mg/kg of body weight.[2][4]

Pharmacopoeial Standards: A Comparative Overview

This compound is defined in both the United States Pharmacopeia/National Formulary (USP/NF) and the European Pharmacopoeia (Ph. Eur.). It is produced by the hydrogenation of castor oil and consists mainly of the triglyceride of 12-hydroxystearic acid.[5] Adherence to these monographs is mandatory for its use in pharmaceutical products within these regions.

The tables below summarize the key quantitative specifications for this compound as outlined in the USP/NF and Ph. Eur.

Table 1: Physicochemical Specifications for this compound

TestUSP/NF SpecificationPh. Eur. Specification
Melting Range 85°C to 88°C83°C to 88°C
Acid Value Not more than 11.0 mL of 0.1 N NaOH is required (equivalent to an Acid Value of approx. 2.8)Not more than 4.0
Hydroxyl Value 154 to 162145 to 165
Iodine Value Not more than 5Not more than 5.0
Saponification Value 176 to 182Not specified in the same way, but related to ester value.
Heavy Metals Not more than 0.001%Not specified in the same way, but controlled under general monographs.
Nickel Not specifiedNot more than 1 ppm

Note: The methods for determining these values can differ slightly between pharmacopeias. The values presented are for direct comparison and should be cross-referenced with the specific methodologies.

Biological Pathways and Metabolism

Metabolism of this compound

Upon oral administration, this compound, being a triglyceride, undergoes hydrolysis in the small intestine, catalyzed by pancreatic lipases. This process breaks down the HCO into glycerol and 12-hydroxystearic acid.

HCO This compound (Triglyceride of 12-Hydroxystearic Acid) Hydrolysis Intestinal Lumen (Pancreatic Lipases) HCO->Hydrolysis Digestion Metabolites Glycerol + 12-Hydroxystearic Acid Hydrolysis->Metabolites Absorption Absorption into Enterocytes Metabolites->Absorption Oxidation Beta-Oxidation & Omega-Oxidation Absorption->Oxidation Metabolic Pathways Energy Energy Production (Acetyl-CoA) Oxidation->Energy

Metabolism of this compound.

The resulting glycerol and 12-hydroxystearic acid are then absorbed by the enterocytes. 12-hydroxystearic acid, a saturated fatty acid, is primarily metabolized through beta-oxidation, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. A minor alternative pathway, omega-oxidation, may also occur, involving the oxidation of the carbon atom furthest from the carboxyl group.

Signaling Pathway of Ricinoleic Acid (Active Metabolite of Castor Oil)

While this compound primarily contains 12-hydroxystearic acid, the laxative effect of traditional castor oil is due to its main component, ricinoleic acid. Understanding this pathway provides context for the broader biological effects of castor oil derivatives. Ricinoleic acid acts as a specific agonist for the prostaglandin E2 receptor subtype 3 (EP3) on smooth muscle cells in the intestine and uterus.

cluster_membrane Smooth Muscle Cell Membrane RA Ricinoleic Acid EP3 EP3 Receptor RA->EP3 Binds to G_protein G-protein Activation EP3->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction (Laxative Effect) Ca_release->Contraction

Ricinoleic Acid-EP3 Receptor Signaling Pathway.

This activation initiates a G-protein-coupled signaling cascade, leading to the activation of phospholipase C, an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent release of calcium from intracellular stores. The elevated intracellular calcium levels trigger smooth muscle contraction, resulting in increased intestinal motility.

Potential Inflammatory Signaling of Saturated Fatty Acids

The primary fatty acid component of this compound is 12-hydroxystearic acid, a saturated fatty acid. Saturated fatty acids have been shown to be capable of activating pro-inflammatory signaling pathways. One key mechanism involves the activation of Toll-like receptor 4 (TLR4).

cluster_cell Immune Cell (e.g., Macrophage) SFA Saturated Fatty Acid (e.g., 12-Hydroxystearic Acid) TLR4 TLR4 SFA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Saturated Fatty Acid-Induced Inflammatory Signaling.

Binding of saturated fatty acids to TLR4 can initiate a downstream signaling cascade, often involving the adaptor protein MyD88. This leads to the activation of the IκB kinase (IKK) complex, which in turn activates the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While this pathway is established for saturated fatty acids in general, the specific inflammatory potential of 12-hydroxystearic acid at typical exposure levels from pharmaceutical excipients warrants further investigation.

Quality Control and Experimental Protocols

Ensuring the quality and consistency of this compound is critical for its safe and effective use in pharmaceuticals. The pharmacopoeias provide detailed methodologies for its analysis.

Quality Control Workflow

A typical quality control workflow for pharmaceutical-grade this compound involves a series of tests to confirm its identity, purity, and quality.

Start Raw Material (this compound) Sampling Sampling Start->Sampling Identification Identification Tests Sampling->Identification PhysChem Physicochemical Tests Sampling->PhysChem Purity Purity Tests Sampling->Purity MeltingPoint Melting Range (USP <741> / Ph. Eur. 2.2.14) Identification->MeltingPoint Release Batch Release MeltingPoint->Release AcidValue Acid Value (USP <401> / Ph. Eur. 2.5.1) PhysChem->AcidValue HydroxylValue Hydroxyl Value (USP <401> / Ph. Eur. 2.5.3) PhysChem->HydroxylValue IodineValue Iodine Value (USP <401> / Ph. Eur. 2.5.4) PhysChem->IodineValue SaponificationValue Saponification Value (USP <401> / Ph. Eur. 2.5.6) PhysChem->SaponificationValue AcidValue->Release HydroxylValue->Release IodineValue->Release SaponificationValue->Release HeavyMetals Heavy Metals (USP <231> / Ph. Eur. 2.4.8) Purity->HeavyMetals Nickel Nickel (Ph. Eur. monograph) Purity->Nickel HeavyMetals->Release Nickel->Release

Quality Control Workflow for HCO.
Key Experimental Protocols

Below are summarized methodologies for key pharmacopoeial tests for this compound.

1. Melting Range (based on USP <741> Class II and Ph. Eur. 2.2.14)

  • Apparatus: A suitable melting range apparatus equipped with a heated bath and a thermometer or a digital temperature measuring device.

  • Procedure:

    • Carefully melt the this compound at the lowest possible temperature.

    • Draw the molten substance into a capillary tube, open at both ends, to a height of about 10 mm.

    • Cool the charged capillary at 10°C or lower for at least 2 hours.

    • Attach the capillary to the thermometer or place it in the apparatus.

    • Heat the bath at a rate of approximately 2°C per minute until the temperature is about 10°C below the expected melting point.

    • Reduce the heating rate to about 1°C per minute.

    • The temperature at which the substance is observed to rise in the capillary tube is recorded as the melting temperature.

2. Acid Value (based on USP <401> and Ph. Eur. 2.5.1)

  • Principle: This test quantifies the amount of free fatty acids in the substance by titrating with a standardized alkali solution.

  • Procedure:

    • Accurately weigh a specified amount of the substance (e.g., 20 g for USP, 10 g for Ph. Eur.).

    • Dissolve the sample in a neutralized mixture of alcohol and ether (or light petroleum for Ph. Eur.), warming if necessary.

    • Add a phenolphthalein indicator solution.

    • Titrate with standardized 0.1 N sodium hydroxide (USP) or 0.1 M potassium hydroxide (Ph. Eur.) until a faint pink color persists for at least 30 seconds (USP) or 15 seconds (Ph. Eur.).

    • The acid value is calculated based on the volume of titrant used.

3. Hydroxyl Value (based on USP <401> and Ph. Eur. 2.5.3, Method A)

  • Principle: This test measures the amount of hydroxyl groups by acetylating them with acetic anhydride in pyridine and then titrating the liberated acetic acid.

  • Procedure:

    • Accurately weigh a specified amount of the substance into an acetylation flask.

    • Add a precise volume of acetic anhydride solution (in pyridine).

    • Heat the flask in a water bath for 1 hour to complete the acetylation.

    • Cool the flask and add water to hydrolyze the excess acetic anhydride.

    • Add neutralized alcohol and phenolphthalein indicator.

    • Titrate with standardized 0.5 N alcoholic potassium hydroxide.

    • Perform a blank determination under the same conditions.

    • The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.

4. Iodine Value (based on USP <401> and Ph. Eur. 2.5.4)

  • Principle: This test determines the degree of unsaturation by measuring the amount of halogen (calculated as iodine) that reacts with the double bonds in the substance.

  • Procedure:

    • Accurately weigh a specified amount of the substance and dissolve it in a suitable solvent (e.g., chloroform or a mixture of cyclohexane and acetic acid).

    • Add a precise volume of iodine monochloride solution (Wijs' or Hanus' solution).

    • Stopper the flask and allow it to stand in the dark for 30 minutes with occasional shaking.

    • Add a potassium iodide solution and water.

    • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate, using a starch indicator near the endpoint.

    • Perform a blank determination.

    • The iodine value is calculated from the difference in the titration volumes.

5. Saponification Value (based on USP <401> and Ph. Eur. 2.5.6)

  • Principle: This test measures the total amount of free and esterified fatty acids by saponifying the substance with an excess of alcoholic potassium hydroxide and back-titrating the excess alkali.

  • Procedure:

    • Accurately weigh about 2 g of the substance into a flask.

    • Add a precise volume (e.g., 25.0 mL) of 0.5 N alcoholic potassium hydroxide.

    • Connect a reflux condenser and heat the mixture, boiling gently for 30 minutes to 1 hour.

    • Add phenolphthalein indicator and titrate the hot solution with standardized 0.5 N hydrochloric acid.

    • Perform a blank determination.

    • The saponification value is calculated from the difference in the titration volumes of the blank and the sample.

Conclusion

This compound is a well-established and valuable excipient in the pharmaceutical industry, with a clear regulatory pathway in major markets. Its functionality is diverse, contributing to the stability, bioavailability, and controlled-release profiles of a wide range of drug products. A thorough understanding of its pharmacopoeial specifications, the methodologies for its quality control, and its metabolic and potential signaling pathways is essential for researchers and drug development professionals to effectively and safely incorporate this versatile material into modern pharmaceutical formulations. Continuous adherence to pharmacopoeial standards and a comprehensive understanding of its material science are paramount to ensuring the quality and performance of the final medicinal product.

References

History and development of hydrogenated castor oil in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogenated Castor Oil (HCO), a saturated derivative of castor oil, has carved a unique and indispensable niche across various scientific disciplines, most notably in the pharmaceutical and cosmetic industries. Its transformation from a viscous liquid to a hard, brittle wax through the process of hydrogenation imparts a range of desirable physicochemical properties. This technical guide delves into the history, synthesis, and multifaceted applications of HCO, providing detailed experimental protocols and quantitative data to support its continued exploration and utilization in research and development.

From Ancient Remedy to Modern Excipient: A Brief History

Castor oil itself boasts a rich history, with its seeds discovered in ancient Egyptian tombs, indicating its use for millennia. The advent of hydrogenation in the early 20th century marked a pivotal moment, transforming this natural oil into a more stable and versatile material. The primary driver for the hydrogenation of castor oil was to improve its oxidative stability, increase its melting point, and eliminate its odor, thereby expanding its utility beyond traditional applications. This process effectively converts the unsaturated fatty acids, primarily ricinoleic acid, into saturated 12-hydroxystearic acid, resulting in the waxy solid known as this compound.[1][2]

Synthesis and Physicochemical Properties

This compound is produced through the catalytic hydrogenation of refined castor oil. This process involves reacting the oil with hydrogen gas in the presence of a catalyst, typically nickel, under controlled conditions of temperature and pressure.[1][2] The degree of hydrogenation can be controlled to yield products with varying consistencies and melting points.

Physicochemical Characteristics of this compound

The physical and chemical properties of HCO are crucial for its diverse applications. The following table summarizes key quantitative data for typical grades of this compound.

PropertyValueUnit
Physical Properties
AppearanceWhite to yellowish flakes or powder-
Melting Point83 - 88°C
Molecular Weight~939 g/mol
Specific Gravity (@ 25°C)~1.02-
Chemical Properties
Acid Value< 5mg KOH/g
Saponification Value176 - 182mg KOH/g
Iodine Value< 5g I₂/100g
Hydroxyl Value154 - 162mg KOH/g

Note: The values presented are typical and may vary depending on the grade and manufacturer.

Experimental Protocols

Synthesis of this compound

Objective: To saturate the double bonds in castor oil through catalytic hydrogenation to produce this compound.

Materials:

  • Refined Castor Oil

  • Nickel Catalyst (e.g., Raney nickel)

  • Hydrogen Gas

  • Nitrogen Gas (for inerting)

  • Filter Aid (e.g., Celite)

Equipment:

  • High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation: The autoclave is thoroughly cleaned and dried. A known quantity of refined castor oil and the nickel catalyst (typically 0.05-0.2% by weight of the oil) are charged into the reactor.

  • Inerting: The reactor is sealed and purged with nitrogen gas to remove any air, preventing oxidation.

  • Hydrogenation: The mixture is heated to the desired reaction temperature, typically between 140°C and 200°C. Once the temperature is stable, hydrogen gas is introduced into the reactor to a pressure of 5-10 atm. The reaction is exothermic and may require cooling to maintain the desired temperature. The reaction mixture is continuously stirred to ensure good contact between the catalyst, oil, and hydrogen.

  • Monitoring: The progress of the reaction is monitored by measuring the iodine value of the oil at regular intervals. The reaction is considered complete when the iodine value drops to the desired level (typically below 5).

  • Catalyst Removal: After the reaction is complete, the reactor is cooled, and the pressure is released. The hot HCO is filtered to remove the nickel catalyst. A filter aid may be used to improve filtration efficiency.

  • Purification and Flaking: The filtered HCO is then typically deodorized under vacuum to remove any residual odors. The molten HCO is then cooled on a flaking machine to produce solid flakes.

Characterization of this compound

a) Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in HCO and confirm the saturation of the double bonds.

Methodology:

  • A small amount of the HCO sample is placed on the ATR crystal of the FTIR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The absence of the C=C stretching vibration peak (around 1650 cm⁻¹) and the presence of C-H stretching peaks (around 2850-2950 cm⁻¹) and the ester C=O peak (around 1740 cm⁻¹) are indicative of successful hydrogenation. The broad O-H stretching peak (around 3400 cm⁻¹) from the hydroxyl group of 12-hydroxystearic acid should also be present.[3][4][5][6]

b) ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of HCO and the absence of olefinic protons.

Methodology:

  • A sample of HCO (10-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • The ¹H NMR spectrum is recorded.

  • The absence of signals in the olefinic region (δ 5.0-6.0 ppm) confirms the complete hydrogenation of the double bonds. The spectrum will show characteristic signals for the protons of the fatty acid chains and the glycerol backbone.[7][8][9][10]

Applications in Drug Development

This compound is a versatile excipient in pharmaceutical formulations, valued for its inertness, stability, and unique physical properties.[11]

Sustained and Controlled Drug Release

One of the most significant applications of HCO in drug development is in the formulation of sustained-release dosage forms.[12][13][14][15] Its waxy, hydrophobic nature allows it to act as a matrix-forming agent, controlling the release of the active pharmaceutical ingredient (API) over an extended period.[13] The drug is dispersed within the HCO matrix, and its release is governed by diffusion through the matrix and/or erosion of the matrix.

Solid Lipid Nanoparticles (SLNs)

HCO is an ideal lipid for the preparation of Solid Lipid Nanoparticles (SLNs), which are emerging as a promising drug delivery system.[16][17][18][19] SLNs can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release.[16][17][18][19]

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the preparation and characterization of drug-loaded solid lipid nanoparticles using this compound.

experimental_workflow cluster_preparation Preparation of Drug-Loaded SLNs cluster_characterization Characterization of SLNs cluster_formulation Final Formulation prep1 Melt HCO and Drug prep3 Hot Homogenization prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 Ultrasonication prep3->prep4 prep5 Cooling and Solidification prep4->prep5 prep6 Purification (e.g., Dialysis) prep5->prep6 char1 Particle Size and Zeta Potential prep6->char1 char2 Entrapment Efficiency and Drug Loading prep6->char2 char3 Morphology (e.g., SEM, TEM) prep6->char3 char4 In Vitro Drug Release Study prep6->char4 char5 Physical Stability Assessment prep6->char5 form1 Incorporate into Dosage Form (e.g., Gel, Tablet) char1->form1 char2->form1 char3->form1 char4->form1 char5->form1

Caption: Workflow for the preparation and characterization of HCO-based solid lipid nanoparticles.

Logical Relationships in Tablet Formulation

The following diagram illustrates the logical relationships and considerations in formulating a sustained-release tablet using this compound as a matrix former.

tablet_formulation_logic cluster_inputs Formulation Inputs cluster_process Manufacturing Process cluster_outputs Tablet Properties & Performance api API Properties (Solubility, Dose) blending Blending api->blending hco HCO Concentration hco->blending release Drug Release Profile hco->release Controls Release Rate excipients Other Excipients (Fillers, Binders) excipients->blending granulation Granulation (e.g., Melt Granulation) blending->granulation compression Compression granulation->compression hardness Hardness & Friability compression->hardness compression->release stability Stability compression->stability

Caption: Logical relationships in sustained-release tablet formulation with HCO.

Conclusion

This compound, a product of chemical modification of a natural oil, continues to be a cornerstone in various scientific and industrial applications. Its well-defined physicochemical properties, coupled with its safety and versatility, make it an invaluable tool for researchers and drug development professionals. The detailed understanding of its synthesis, characterization, and application in advanced drug delivery systems, as outlined in this guide, provides a solid foundation for its continued innovation and use in developing next-generation pharmaceutical products.

References

An In-depth Technical Guide on the Surface Tension Characteristics of Hydrogenated Castor Oil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension characteristics of hydrogenated castor oil (HCO) derivatives, a critical class of excipients in the pharmaceutical and cosmetic industries. This document delves into their physicochemical properties, the methodologies used to characterize their surface activity, and their application in advanced drug delivery systems.

Introduction to this compound Derivatives

This compound (HCO) is produced by the hydrogenation of castor oil, a process that saturates the double bonds in the ricinoleic acid moiety, resulting in a hard, waxy substance with increased stability.[1][2] Further chemical modifications of HCO, primarily through ethoxylation, yield a versatile range of non-ionic surfactants with varying degrees of hydrophilicity. These derivatives are widely employed as emulsifiers, solubilizers, and stabilizers in a variety of formulations.[3]

The surface-active properties of these derivatives are dictated by their amphiphilic nature, possessing both a hydrophobic lipid component derived from this compound and a hydrophilic portion, typically a polyethylene glycol (PEG) chain.[4] The length of the PEG chain is a key determinant of the derivative's surface tension characteristics and its Hydrophilic-Lipophilic Balance (HLB) value.[2][4]

Quantitative Surface Tension Data

The surface activity of surfactants is fundamentally quantified by their ability to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. A key parameter is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the surface tension of the solution reaches a plateau.

Below are tables summarizing the available quantitative data for various HCO derivatives. It is important to note that values can vary depending on the specific grade of the material, temperature, and the composition of the aqueous phase.

Table 1: Physicochemical Properties of Common PEGylated this compound Derivatives

Derivative NameCommon Trade Name(s)Average PEG Chain Length (moles of Ethylene Oxide)HLB ValueCritical Micelle Concentration (CMC) (% w/v)
Polyoxyl 35 Castor OilKolliphor® EL, Cremophor® EL3512-14~0.02[5]
PEG-40 this compoundKolliphor® RH 40, Cremophor® RH 404014-16Not explicitly found
Polyoxyl 15 HydroxystearateKolliphor® HS 15, Solutol® HS 1515~160.005 - 0.02[6]
PEG-60 this compound-6015-17[2]Not explicitly found
PEG-20 this compound-20Not explicitly foundNot explicitly found

Table 2: Surface and Interfacial Tension of Selected Kolliphor® Grades

Surfactant (0.1% w/v in 20 mM histidine chloride buffer, pH 6.0)Static Surface Tension (mN/m)Static Interfacial Tension vs. Silicone Oil (mN/m)
Kolliphor® ELP~39~15
Kolliphor® HS 15~41~16

Data adapted from physicochemical comparisons of Kolliphor grades.

Experimental Protocols for Surface Tension Measurement

The accurate determination of surface and interfacial tension is crucial for characterizing HCO derivatives. The following are detailed methodologies for key experiments.

Wilhelmy Plate Method

This method measures the force exerted on a vertically suspended plate that is in contact with the liquid surface.[7]

  • Apparatus: A tensiometer equipped with a high-precision balance and a platinum Wilhelmy plate.

  • Procedure:

    • The platinum plate is meticulously cleaned, typically by flaming, to ensure complete wetting.

    • The plate is suspended from the balance and positioned perpendicular to the liquid surface.

    • The liquid container is raised until the liquid just touches the bottom edge of the plate.

    • The force acting on the plate is measured. For surface tension, a contact angle of 0° is assumed (cos θ = 1) due to the high surface energy of the platinum plate, which simplifies the calculation.[7]

    • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle.[8]

Du Noüy Ring Method

This technique involves measuring the force required to pull a platinum ring from the surface of a liquid.[9]

  • Apparatus: A tensiometer with a torsion wire balance and a platinum-iridium ring.

  • Procedure:

    • The platinum ring is cleaned thoroughly.

    • The ring is immersed in the liquid.

    • The ring is slowly pulled upwards, drawing a meniscus of the liquid with it.[9]

    • The force is continuously measured, and the maximum force exerted just before the liquid film breaks is recorded.[9]

    • Correction factors are typically applied to the measured force to account for the geometry of the ring and the volume of the liquid pulled up.

Pendant Drop Method

This optical method determines surface or interfacial tension by analyzing the shape of a droplet suspended from a needle.[10]

  • Apparatus: A drop shape analyzer with a high-resolution camera, a light source, and software for image analysis.

  • Procedure:

    • A droplet of the liquid of interest is formed at the tip of a needle, suspended in a transparent cuvette containing a second immiscible fluid (for interfacial tension) or air (for surface tension).

    • The shape of the droplet is determined by the balance between the surface tension and gravity.

    • A camera captures the profile of the droplet.

    • The software analyzes the shape of the drop and fits it to the Young-Laplace equation to calculate the surface or interfacial tension.[4]

Application in Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

HCO derivatives, particularly the PEGylated forms, are integral components of Self-Emulsifying Drug Delivery Systems (SEDDS). These are isotropic mixtures of oils, surfactants, and sometimes co-surfactants, designed to improve the oral bioavailability of poorly water-soluble drugs.[11]

Logical Workflow of SEDDS Formulation and Action

The following diagram illustrates the logical workflow from the formulation of a SEDDS to its action in the gastrointestinal tract.

SEDDS_Workflow cluster_Formulation SEDDS Formulation cluster_GIT Gastrointestinal Tract Oil Oil/Lipid Phase Formulation Isotropic Mixture (SEDDS Pre-concentrate) Oil->Formulation Surfactant Surfactant (e.g., Kolliphor®) Surfactant->Formulation CoSurfactant Co-surfactant/ Co-solvent CoSurfactant->Formulation API Poorly Soluble API API->Formulation OralAdmin Oral Administration Formulation->OralAdmin Stomach Stomach Agitation OralAdmin->Stomach Emulsification Self-Emulsification in GI Fluids Stomach->Emulsification Nanoemulsion Formation of Oil-in-Water Nanoemulsion Emulsification->Nanoemulsion Digestion Lipid Digestion (Lipases) Nanoemulsion->Digestion Absorption Enhanced Drug Absorption Digestion->Absorption

References

Methodological & Application

Application Notes and Protocols: Hydrogenated Castor Oil as a Sustained-Release Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated Castor Oil (HCO), a wax-like, odorless substance, is a versatile excipient in the pharmaceutical industry.[1] Derived from the hydrogenation of pure castor oil, HCO is a hydrophobic material with a high melting point, making it an excellent candidate for formulating sustained-release oral dosage forms.[1][2] Its inert and biocompatible nature ensures good compatibility with a wide range of active pharmaceutical ingredients (APIs).[1] In sustained-release formulations, HCO is primarily used to form a hydrophobic matrix that controls the release of the drug over an extended period, improving therapeutic outcomes and patient compliance by reducing dosing frequency.[3][4]

Mechanism of Action in Sustained Release

This compound functions as a matrix-forming excipient in sustained-release tablets.[5][6] When incorporated into a tablet formulation, the hydrophobic HCO particles form a network that entraps the API. Upon ingestion and contact with gastrointestinal fluids, this matrix does not dissolve but instead allows for the gradual release of the drug. The primary mechanism of drug release from an HCO matrix is diffusion.[7] The aqueous fluids penetrate the inert, porous matrix, dissolving the API, which then diffuses out through the network of channels.[7] The rate of drug release is governed by the porosity of the matrix and the tortuosity of the diffusion path. A higher concentration of HCO leads to a less porous and more tortuous matrix, thereby slowing down the drug release rate.[6][8]

Formulation Development

The development of sustained-release tablets using this compound typically involves blending the API, HCO, and other excipients, followed by granulation and compression. Common methods for preparing HCO-based matrix tablets include melt granulation and direct compression.

Key Formulation Variables

Several factors can be modulated to achieve the desired drug release profile:

  • Concentration of this compound: This is a critical factor. Increasing the amount of HCO in the formulation generally results in a slower drug release rate.[6][8]

  • Fillers/Diluents: The choice of fillers, such as lactose or dibasic calcium phosphate, can influence the drug release. For instance, the use of a soluble filler like lactose can enhance the drug release rate from an HCO matrix.[6][8]

  • API Solubility: The solubility of the active pharmaceutical ingredient will significantly impact its release from the hydrophobic matrix.

Data Presentation

The following table summarizes the effect of this compound concentration on key tablet properties and drug release characteristics, based on findings from various studies.

Formulation ParameterDrugObservationReference
Increased HCO Concentration NaproxenReduced drug release rate.[6][8]
Increased HCO Concentration Tramadol HydrochlorideProlonged in vitro drug release (>20 hours).[5]
Presence of Lactose (Filler) Naproxen in HCO matrixSignificantly enhanced naproxen release rate.[6][8]
Presence of Buffers (Sodium Bicarbonate) Naproxen in HCO matrixEnhanced naproxen release.[6][8]

Experimental Protocols

Protocol for Preparation of Sustained-Release Matrix Tablets by Melt Granulation

This protocol is suitable for incorporating a drug into a molten HCO matrix.

  • Melting: Melt the required quantity of this compound in a suitable vessel at a temperature of 85-90°C.

  • Drug Dispersion: Disperse the accurately weighed active pharmaceutical ingredient into the molten HCO with continuous stirring to ensure a homogenous mixture.

  • Granulation: Allow the molten mixture to cool and solidify.

  • Milling and Sieving: Mill the solidified mass to obtain granules of a suitable size. Pass the granules through an appropriate mesh sieve to achieve a uniform particle size distribution.

  • Blending: Blend the granules with other excipients such as fillers (e.g., lactose) and lubricants (e.g., magnesium stearate).

  • Compression: Compress the final blend into tablets of the desired weight and hardness using a tablet press.

Protocol for In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the drug release profile from the prepared sustained-release tablets.

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a suitable dissolution medium, for example, 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8 for the remaining duration to simulate the gastrointestinal tract conditions. Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place one tablet in each dissolution vessel containing 900 mL of the dissolution medium.

    • Rotate the paddle at a specified speed (e.g., 50 or 100 rpm).

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analysis:

    • Filter the collected samples.

    • Analyze the samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation API API Selection Blending Blending API->Blending HCO HCO & Excipient Screening HCO->Blending Granulation Granulation (Melt or Direct Compression) Blending->Granulation Compression Tablet Compression Granulation->Compression QC Quality Control Tests (Hardness, Friability, etc.) Compression->QC Dissolution In Vitro Dissolution Study QC->Dissolution Analysis Data Analysis Dissolution->Analysis Profile Release Profile Generation Analysis->Profile

Caption: Experimental workflow for developing and evaluating HCO-based sustained-release tablets.

Drug_Release_Mechanism cluster_matrix Tablet Matrix in GI Fluid Tablet Sustained-Release Tablet Penetration 1. Fluid Penetration into Porous Matrix Tablet->Penetration Ingestion Dissolution 2. API Dissolution within the Matrix Penetration->Dissolution Diffusion 3. API Diffusion through Channels Dissolution->Diffusion Release Sustained Drug Release Diffusion->Release

Caption: Mechanism of drug release from a hydrophobic this compound matrix.

References

Formulation of Solid Lipid Nanoparticles (SLNs) with Hydrogenated Castor Oil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Solid Lipid Nanoparticles (SLNs) using hydrogenated castor oil (HCO). HCO is a valuable excipient in pharmaceutical formulations due to its biocompatibility, biodegradability, and ability to enhance drug stability and bioavailability.[1][2][3] These protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Solid lipid nanoparticles represent an alternative drug carrier system to traditional colloidal carriers like emulsions, liposomes, and polymeric nanoparticles.[4] They are aqueous colloidal dispersions with a solid lipid core, offering advantages such as improved drug protection, controlled release, and the possibility of large-scale production.[4]

Key Formulation Components

The successful formulation of SLNs involves a careful selection of lipids, surfactants, and a suitable aqueous phase.

  • Solid Lipid: this compound (HCO) serves as the primary solid lipid matrix. It is a solid triglyceride at room and body temperature.[1]

  • Surfactants/Emulsifiers: These are crucial for stabilizing the lipid nanoparticles. Common examples include Polyvinyl alcohol (PVA), Polysorbate 80 (Tween 80), Poloxamers, and Polyoxyethylene-hydrogenated castor oil (e.g., Kolliphor RH40).[1][5] The concentration of emulsifiers typically ranges from 0.5% to 5% (w/w).[6]

  • Co-surfactants: Sometimes used to improve the stability and properties of the SLNs.

  • Aqueous Phase: Typically purified water is used as the dispersion medium.

Experimental Protocols for SLN Formulation

Several methods can be employed to prepare HCO-based SLNs. The choice of method depends on the physicochemical properties of the drug to be encapsulated and the desired characteristics of the nanoparticles.

Hot Homogenization followed by Ultrasonication

This is a widely used and scalable method for SLN production.[7] It involves the emulsification of the molten lipid phase in a hot aqueous surfactant solution.

Protocol:

  • Preparation of Lipid Phase: Weigh the required amounts of this compound and the lipophilic drug. Heat the mixture 5-10°C above the melting point of HCO until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Polysorbate 80) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 1000-2000 rpm) to form a coarse oil-in-water (o/w) pre-emulsion.[1][8]

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (HPH).[9][10] Typical conditions are 3-5 cycles at 500-1500 bar.[8] This step is critical for reducing the particle size to the nanometer range.

  • Ultrasonication (Optional): Further reduce the particle size and improve homogeneity by sonicating the nanoemulsion using a probe sonicator.

  • Cooling and Solidification: Allow the hot nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Purification (Optional): Centrifuge the SLN dispersion to remove any excess surfactant or unentrapped drug. Resuspend the pellet in purified water.

  • Lyophilization (for powder form): The final SLN dispersion can be freeze-dried to obtain a powder for long-term storage.

Microemulsion Method

This method involves the formation of a thermodynamically stable microemulsion which is then diluted with a cold aqueous phase to precipitate the SLNs.[4]

Protocol:

  • Microemulsion Formation: Melt the this compound. Add the surfactant (e.g., soy phosphatidylcholine), co-surfactant (e.g., butanol), and a small amount of water. Stir the mixture at a temperature above the lipid's melting point until a clear, transparent microemulsion is formed.[4][11] The drug is typically dissolved in the lipid phase beforehand.

  • Dispersion and Precipitation: Disperse the hot microemulsion into a cold aqueous solution (2-3°C) under gentle stirring.[4][12] The volume ratio of microemulsion to cold water is typically high (e.g., 1:25 to 1:50).[4]

  • SLN Formation: The rapid cooling and dilution cause the lipid to precipitate, forming finely dispersed solid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove the components of the microemulsion.

Solvent Emulsification-Evaporation Method

This technique is suitable for thermolabile drugs as it avoids high temperatures.

Protocol:

  • Preparation of Organic Phase: Dissolve the this compound and the drug in a water-immiscible organic solvent (e.g., chloroform, ethyl acetate).[8]

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a suitable surfactant (e.g., polyvinyl alcohol).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.[8]

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator.[8]

  • SLN Formation: The removal of the solvent leads to the precipitation of the lipid, forming the solid lipid nanoparticles.

  • Purification: Wash and centrifuge the SLN dispersion to remove residual solvent and excess surfactant.

Characterization of this compound SLNs

Proper characterization is essential to ensure the quality and performance of the formulated SLNs.

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The particle size of SLNs typically ranges from 50 to 1000 nm.[1] A PDI value below 0.3 indicates a narrow and homogenous size distribution.

  • Zeta Potential: Measured to assess the surface charge and predict the physical stability of the nanoparticle dispersion. Higher absolute zeta potential values (typically > |20| mV) indicate better stability due to electrostatic repulsion between particles.[13][14]

  • Entrapment Efficiency (EE) and Drug Loading (DL): These parameters quantify the amount of drug successfully incorporated into the nanoparticles. They are determined by separating the unentrapped drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.

  • Morphology: Visualized using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the shape and surface characteristics of the SLNs.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to investigate the crystallinity and polymorphic behavior of the lipid matrix within the nanoparticles.

  • In Vitro Drug Release: Studied using methods like dialysis bag diffusion to evaluate the release profile of the encapsulated drug from the SLNs over time.

Quantitative Data Summary

The following tables summarize typical quantitative data for SLNs formulated with this compound from various studies.

Table 1: Physicochemical Properties of HCO-based SLNs

Formulation MethodDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
o/w Emulsion-Solvent EvaporationTilmicosin90 - 230Not Reported-6.5 to -12.5[15]
Hot Homogenization & UltrasonicationPraziquantel~200Not ReportedNot Reported[16]
Phase-Inversion TemperatureQuercetinDependent on surfactant concentrationNot ReportedNot Reported[5]

Table 2: Drug Loading and Entrapment Efficiency of HCO-based SLNs

Formulation MethodDrugDrug Loading (%)Entrapment Efficiency (%)Reference
o/w Emulsion-Solvent EvaporationTilmicosin5.7 - 11.740.3 - 59.2[15]
Hot Homogenization & UltrasonicationPraziquantelNot Reported>90%[16]
Phase-Inversion TemperatureQuercetin~2>60%[5]

Visualization of Experimental Workflows

SLN_Formulation_Workflow start Start lipid_prep Prepare Lipid Phase (HCO + Drug) start->lipid_prep aq_prep Prepare Aqueous Phase (Water + Surfactant) start->aq_prep pre_emulsion Form Pre-emulsion (High-Speed Stirring) lipid_prep->pre_emulsion aq_prep->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & Solidification homogenization->cooling sln_dispersion SLN Dispersion cooling->sln_dispersion characterization Characterization (Size, Zeta, EE%) sln_dispersion->characterization end End characterization->end

Caption: Workflow for Hot Homogenization Method.

SLN_Characterization_Workflow sln_sample SLN Dispersion Sample dls Dynamic Light Scattering (DLS) sln_sample->dls zeta_potential Zeta Potential Measurement sln_sample->zeta_potential ee_dl Entrapment Efficiency & Drug Loading sln_sample->ee_dl microscopy Microscopy (SEM/TEM) sln_sample->microscopy dsc Differential Scanning Calorimetry (DSC) sln_sample->dsc size_pdi Particle Size Polydispersity Index (PDI) dls->size_pdi stability Surface Charge (Stability) zeta_potential->stability drug_content Drug Content ee_dl->drug_content morphology Shape & Surface microscopy->morphology thermal_props Crystallinity dsc->thermal_props

Caption: Characterization Workflow for SLNs.

References

Application Notes and Protocols for Hot-Melt Extrusion Techniques Using Hydrogenated Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Hydrogenated Castor Oil (HCO) in Hot-Melt Extrusion (HME) for pharmaceutical drug delivery. The information compiled herein, supported by detailed experimental protocols and quantitative data, is intended to guide researchers in the formulation and development of robust solid dosage forms.

Introduction to this compound in Hot-Melt Extrusion

This compound (HCO), a wax-like, non-toxic, and biodegradable excipient, serves multiple functions in pharmaceutical formulations.[1] In the context of Hot-Melt Extrusion, HCO is primarily utilized as a lipid carrier, plasticizer, and release-modifying agent.[2] Its lipophilic nature makes it an excellent candidate for forming solid dispersions of poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[3] Furthermore, HCO can be employed to formulate sustained-release matrix systems, offering prolonged therapeutic effects.

Key Attributes of this compound in HME:

  • Plasticizer: HCO can reduce the glass transition temperature of polymers, allowing for lower processing temperatures during HME. This is particularly beneficial for heat-sensitive active pharmaceutical ingredients (APIs).[2]

  • Lubricant: It aids in the smooth processing of formulations through the extruder, minimizing torque and preventing degradation of the API and polymer.[1]

  • Matrix Former: HCO can act as a lipidic matrix to control the release of the embedded drug.

  • Solubilizer: As a lipid carrier, it can improve the dissolution of poorly soluble drugs by forming solid dispersions.[3]

  • Stabilizer: Its stable, non-reactive nature contributes to the overall stability of the final dosage form.[1]

Applications in Drug Delivery

The versatility of HCO in HME allows for its application in various drug delivery strategies:

  • Solubility Enhancement of Poorly Soluble Drugs: HME with HCO can be used to prepare amorphous solid dispersions (ASDs) of BCS Class II drugs. By dispersing the drug at a molecular level within the HCO matrix, the crystalline structure of the drug is disrupted, leading to improved dissolution rates.[4]

  • Sustained-Release Formulations: HCO can be used to create a hydrophobic matrix that controls the diffusion of the drug, resulting in a sustained-release profile. This is particularly useful for drugs with short half-lives, as it can reduce dosing frequency and improve patient compliance.

  • Taste Masking: By embedding bitter APIs within an HCO matrix, their taste can be effectively masked, which is advantageous for pediatric and geriatric formulations.

Experimental Protocols

The following protocols provide a general framework for developing pharmaceutical formulations using HME with this compound. Researchers should optimize these protocols based on the specific properties of the API and the desired release characteristics.

Protocol 1: Preparation of a Solid Dispersion for Enhanced Solubility

This protocol is adapted from methodologies for creating solid dispersions of poorly soluble drugs.

1. Materials and Pre-blending:

  • Active Pharmaceutical Ingredient (API)
  • This compound (as a lipid carrier and plasticizer)
  • Polymer (e.g., Eudragit® EPO, Soluplus®, Kollidon® VA64)
  • Accurately weigh the API, HCO, and polymer according to the desired drug-excipient ratio (see Table 1 for examples).
  • Geometrically mix the components in a V-blender for 15-20 minutes to ensure a homogenous powder blend.

2. Hot-Melt Extrusion:

  • Extruder: Twin-screw extruder (co-rotating or counter-rotating).
  • Feeding: Feed the powder blend into the extruder at a constant rate using a gravimetric feeder.
  • Temperature Profile: Set a temperature profile across the extruder barrel zones. A typical profile might be:
  • Zone 1 (feeding zone): 60-80°C
  • Zone 2-5 (melting and mixing zones): 120-160°C (adjust based on the melting point of HCO and the glass transition temperature of the polymer)
  • Die Zone: 125-165°C
  • Screw Speed: Set the screw speed between 50 and 150 RPM. Higher screw speeds can increase shear and mixing but may also increase the melt temperature.[5]
  • Extrusion: Extrude the molten mass through a die of a specific diameter (e.g., 2 mm).

3. Downstream Processing:

  • Cool the extrudate strands on a conveyor belt.
  • Pelletize the cooled strands to a desired length (e.g., 1-2 mm).

4. Characterization:

  • Differential Scanning Calorimetry (DSC):
  • Accurately weigh 5-10 mg of the extrudate into an aluminum pan.
  • Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge.
  • Analyze the thermogram for the absence of the drug's melting peak, which indicates the formation of an amorphous solid dispersion.[6]
  • X-Ray Powder Diffraction (XRPD):
  • Scan the sample over a 2θ range of 5-40°.
  • The absence of characteristic crystalline peaks of the drug confirms its amorphous state.[7]
  • In-vitro Dissolution:
  • Perform dissolution testing using a USP Apparatus II (paddle method) at 37°C ± 0.5°C.
  • Use an appropriate dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer pH 6.8).
  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and analyze the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).[8]

Protocol 2: Formulation of Sustained-Release Matrix Tablets

This protocol outlines the steps for creating sustained-release tablets using HCO as a matrix-forming agent.

1. Preparation of Extrudates:

  • Follow the pre-blending and hot-melt extrusion steps from Protocol 1. For sustained release, a higher concentration of HCO may be used.

2. Milling and Blending:

  • Mill the extrudate pellets into a powder of a specific particle size range.
  • Blend the milled extrudate with other excipients such as fillers (e.g., microcrystalline cellulose), and lubricants (e.g., magnesium stearate).

3. Tableting:

  • Compress the final blend into tablets of a specific weight and hardness using a tablet press.

4. Characterization:

  • Perform tablet characterization tests including hardness, friability, weight variation, and content uniformity.
  • In-vitro Dissolution:
  • Conduct dissolution studies as described in Protocol 1, extending the time points to 12 or 24 hours to evaluate the sustained-release profile.

Quantitative Data

The following tables summarize quantitative data from studies utilizing this compound in pharmaceutical formulations.

Table 1: Formulation Composition for Solid Dispersions of Praziquantel using PEG-60 this compound (Fusion Method) [4]

Formulation CodeDrug : Carrier Ratio (Praziquantel : PEG-60 HCO)
SD12:1
SD21:1
SD31:2

Table 2: In-vitro Dissolution of Praziquantel from Solid Dispersions with PEG-60 this compound (Fusion Method) [4]

Time (minutes)Pure Praziquantel (% Dissolved)Physical Mixture (% Dissolved)Solid Dispersion (2:1 Carrier:Drug) (% Dissolved)
5~10~15~40
10~15~20~55
20~20~25~70
50~25~30~85
90~30~35~95
120~35~40~100

Dissolution Conditions: USP Apparatus 2 (paddle), 75 rpm, 37°C, in 0.1N HCl with sodium lauryl sulphate.

Table 3: Formulation of Sustained-Release Metformin HCl Tablets using this compound (Melt Granulation Technique)

Formulation CodeMetformin HCl (%)This compound (%)Stearic Acid (%)Diluent
F15020-Lactose
F25030-Lactose
F35040-Lactose
F450-20Lactose
F550-30Lactose
F650-40Lactose
F7501515Lactose

Table 4: Cumulative Drug Release of Metformin HCl from Sustained-Release Tablets (Melt Granulation)

Time (hours)F2 (30% HCO) (% Release)F5 (30% Stearic Acid) (% Release)F7 (15% HCO + 15% Stearic Acid) (% Release)
1~20~25~18
2~30~38~28
4~45~55~42
6~60~70~55
8~75~85~65
10~88~95~75
12~98>99~85

Dissolution Conditions: USP Apparatus 2 (paddle), 37°C, 0.1 N HCl for first 2 hours, then pH 6.8 phosphate buffer.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the development of hot-melt extruded formulations with this compound.

experimental_workflow cluster_formulation Formulation Development cluster_hme Hot-Melt Extrusion cluster_downstream Downstream Processing cluster_characterization Characterization API API Selection PreBlend Pre-blending API->PreBlend HCO This compound Selection HCO->PreBlend Polymer Polymer Selection Polymer->PreBlend HME Hot-Melt Extrusion Process PreBlend->HME Extrudate Extrudate Collection HME->Extrudate Pelletizing Pelletizing/Milling Extrudate->Pelletizing DSC DSC Analysis Extrudate->DSC XRPD XRPD Analysis Extrudate->XRPD Blending Final Blending Pelletizing->Blending Tableting Tableting Blending->Tableting Dissolution In-vitro Dissolution Tableting->Dissolution Stability Stability Studies Tableting->Stability

Caption: Experimental workflow for HME with HCO.

logical_relationship cluster_inputs Input Parameters cluster_process Process cluster_outputs Output Characteristics Formulation Formulation Variables (Drug:HCO:Polymer Ratio) HME Hot-Melt Extrusion Formulation->HME Process Process Parameters (Temperature, Screw Speed) Process->HME SolidState Solid State (Amorphous/Crystalline) HME->SolidState Release Drug Release Profile (Immediate/Sustained) HME->Release Stability Physical & Chemical Stability HME->Stability

Caption: Input-output relationship in HME with HCO.

References

Application Notes and Protocols for the Preparation of Hydrogenated Castor Oil-Based Organogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation and characterization of hydrogenated castor oil (HCO)-based organogels, a promising platform for controlled drug delivery. The protocols outlined below are based on established scientific literature and are intended to be a comprehensive guide for researchers in the pharmaceutical sciences.

Introduction

This compound (HCO), a wax-like solid obtained from the hydrogenation of castor oil, is widely used as a gelling agent or organogelator in pharmaceutical and cosmetic formulations. Its primary component is 12-hydroxystearic acid triglyceride, which, upon heating and subsequent cooling in an organic solvent, self-assembles into a three-dimensional network of crystalline fibers. This network entraps the liquid organic phase, forming a semi-solid organogel.[1] HCO-based organogels offer several advantages for drug delivery, including thermodynamic stability, biocompatibility, and the ability to incorporate both lipophilic and hydrophilic drugs.[2] This document details the preparation of these organogels, methods for their characterization, and their application in drug delivery.

Experimental Protocols

Materials
  • Organogelator: this compound (HCO)

  • Organic Solvent: Castor Oil (or other suitable oils like isopropyl myristate, soybean oil)

  • Active Pharmaceutical Ingredient (API): Model drug (e.g., ibuprofen, diclofenac sodium)

General Preparation of HCO-Based Organogels (Hot Dispersion Method)

The most common method for preparing HCO-based organogels is the hot dispersion technique.[1] This involves heating the components to dissolve the organogelator in the solvent, followed by a cooling phase to induce gelation.

Protocol:

  • Accurately weigh the desired amounts of this compound (HCO) and the organic solvent (e.g., Castor Oil) into a sealed, thermostatically controlled vessel.

  • Heat the mixture to a temperature above the melting point of HCO (typically 85-90°C) under constant stirring until the HCO is completely dissolved and a clear, homogenous solution is formed.

  • If incorporating an Active Pharmaceutical Ingredient (API), add the pre-weighed API to the hot oil/gelator mixture and stir until it is completely dissolved or uniformly dispersed.

  • Remove the mixture from the heat source and allow it to cool to room temperature undisturbed. Gelation will occur as the mixture cools and the HCO crystallizes to form a three-dimensional network.

  • The resulting organogel should be a stable, semi-solid formulation.

Experimental Workflow for Organogel Preparation

G cluster_preparation Organogel Preparation Workflow weighing 1. Weighing (HCO, Oil, API) heating 2. Heating & Mixing (85-90°C) weighing->heating Add to vessel cooling 3. Cooling (Room Temperature) heating->cooling Homogenous solution organogel 4. Organogel Formation cooling->organogel Gelation

Caption: Workflow for the preparation of HCO-based organogels using the hot dispersion method.

Characterization of HCO-Based Organogels

The gelation temperature is a critical parameter indicating the temperature at which the sol-to-gel transition occurs upon cooling.

Protocol:

  • Prepare the organogel formulation as described in section 2.2.

  • While the formulation is still in its liquid state (sol), place a magnetic stirrer bar in the vial.

  • Place the vial on a magnetic stirrer with a digital temperature probe immersed in the sol.

  • Allow the solution to cool while stirring.

  • The gelation temperature is the point at which the magnetic stirrer stops moving due to the increased viscosity of the forming gel.

Rheology is used to characterize the flow and deformation properties of the organogel, providing insights into its structure and stability.

Protocol:

  • Use a rheometer equipped with a parallel plate or cone-plate geometry.

  • Place a sufficient amount of the prepared organogel onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap setting.

  • Perform oscillatory measurements (e.g., frequency sweeps and amplitude sweeps) to determine the storage modulus (G') and loss modulus (G''). A stable gel is indicated when G' is significantly higher than G'' and both are independent of frequency.

  • Conduct a temperature sweep to observe the changes in G' and G'' with temperature, which can also be used to determine the gel-sol transition temperature.

FTIR spectroscopy is used to investigate the molecular interactions between the components of the organogel.

Protocol:

  • Obtain FTIR spectra of the individual components (HCO, oil, API) and the final organogel.

  • Use a potassium bromide (KBr) pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Scan the samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectra for any shifts in characteristic peaks, which can indicate hydrogen bonding or other interactions between the gelator and the solvent.

Logical Relationship in Organogel Characterization

G cluster_characterization Organogel Characterization Pathway organogel Prepared Organogel physicochemical Physicochemical Properties organogel->physicochemical structural Structural Analysis organogel->structural thermal Thermal Behavior organogel->thermal release Drug Release Profile organogel->release tg Gelation Temperature (Tg) physicochemical->tg rheology Rheology (G', G'') physicochemical->rheology ftir FTIR Spectroscopy structural->ftir dsc DSC Analysis thermal->dsc invitro In-vitro Release Study release->invitro

Caption: Key characterization pathways for evaluating HCO-based organogels.

Data Presentation

The following tables summarize quantitative data from literature for the formulation of organogels using castor oil and various organogelators.

Table 1: Formulation of Castor Oil-Based Organogels with Different Gelators

Formulation CodeOrganogelatorConcentration of Gelator (% w/w)Organic SolventReference
F112-Hydroxystearic Acid (12-HSA)2Acai Oil[3]
F2Span 400.5 - 20Castor Oil[4]
F3Span 600.5 - 20Castor Oil[4]
F412-Hydroxystearic Acid (12-HSA)0.5 - 20Castor Oil[4]
F5Sorbitan Monopalmitate (SMP)25Castor Oil[5]

Table 2: Characterization Parameters of Selected Castor Oil-Based Organogels

FormulationCharacterization MethodKey FindingReference
Castor oil (75%) / SMP (25%)FTIR SpectroscopyIndicated strong intramolecular/intermolecular hydrogen bonding.[5]
Castor oil (75%) / SMP (25%)X-Ray Diffraction (XRD)Suggested amorphous behavior of the gels.[5]
Castor oil (75%) / SMP (25%)Rheological StudyGels showed shear-thinning behavior.[5]
Acai oil / 12-HSA (2%)Thermal Analysis (DSC)Provided information on the thermal stability of the organogel.[3]

Application in Drug Delivery

HCO-based organogels are excellent vehicles for the controlled release of various drugs. The three-dimensional network of the gel matrix can retard the diffusion of the entrapped drug, leading to a sustained release profile.

Preparation of Drug-Loaded Organogels

The protocol for preparing drug-loaded organogels is similar to the general preparation method (Section 2.2), with the API being incorporated in step 3. The choice of solvent and the concentration of the gelator can be optimized to achieve the desired drug release characteristics.

In-vitro Drug Release Studies

Protocol:

  • Use a Franz diffusion cell apparatus.

  • Place a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments.

  • Apply a known amount of the drug-loaded organogel to the donor side of the membrane.

  • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain it at 37°C with constant stirring.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative amount of drug released over time.

Conclusion

This compound-based organogels represent a versatile and promising platform for the topical and transdermal delivery of pharmaceuticals. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and characterize novel organogel formulations for various therapeutic applications. The ease of preparation, biocompatibility, and tunable release properties make HCO-based organogels an area of significant interest in drug delivery research.

References

Application Notes and Protocols: Hydrogenated Castor Oil in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated castor oil (HCO), a wax-like derivative of natural castor oil, presents a versatile and valuable excipient in the formulation of transdermal drug delivery systems (TDDS). Its inherent properties, including hydrophobicity, high melting point, and biocompatibility, make it an excellent candidate for controlling drug release, enhancing skin permeation, and improving the stability of topical formulations. These application notes provide a comprehensive overview of the use of HCO in TDDS, complete with quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in this field.

This compound acts as a lipid matrix-former in transdermal patches and as a solid lipid core in nanoparticulate systems. Its occlusive nature helps to hydrate the stratum corneum, the outermost layer of the skin, thereby facilitating drug penetration. Furthermore, HCO can modulate the release of both lipophilic and hydrophilic drugs, offering the potential for sustained and controlled delivery.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in the formulation of drug delivery systems, providing key performance indicators.

Table 1: Characteristics of Tilmicosin-Loaded Solid Lipid Nanoparticles (SLNs) using this compound (HCO) [1]

Formulation CodeHCO Concentration (% w/v)Drug Loading (%)Encapsulation Efficiency (%)Mean Particle Size (nm)Zeta Potential (mV)
SLN-11.05.7 ± 0.440.3 ± 2.190 ± 15-6.5 ± 0.8
SLN-22.08.9 ± 0.652.1 ± 3.5150 ± 25-9.2 ± 1.1
SLN-33.011.7 ± 0.959.2 ± 4.2230 ± 30-12.5 ± 1.5

Experimental Protocols

Protocol 1: Preparation of a Matrix-Type Transdermal Patch using the Solvent Casting Technique

This protocol describes the formulation of a matrix-type transdermal patch where the drug is uniformly dispersed within a polymer matrix containing this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (HCO)

  • Film-forming polymer (e.g., Eudragit RL100, Polyvinylpyrrolidone (PVP))

  • Plasticizer (e.g., Propylene Glycol, Dibutyl Phthalate)

  • Solvent (e.g., Ethanol, Methanol, Acetone)

  • Backing membrane

  • Release liner

Procedure:

  • Polymer Solution Preparation: Dissolve the film-forming polymer(s) in a suitable solvent or a co-solvent system with continuous stirring until a clear, homogenous solution is obtained.

  • Incorporation of HCO and Plasticizer: To the polymer solution, add the required amount of this compound and the plasticizer. Heat the mixture gently (around 60-70°C) under continuous stirring to ensure the complete melting and uniform dispersion of HCO.

  • Drug Incorporation: Dissolve the API in a small amount of the solvent and add it to the polymer-HCO mixture. Stir until the drug is uniformly dispersed.

  • Deaeration: Allow the resulting solution to stand for a few hours to remove any entrapped air bubbles. Alternatively, sonicate the solution for a short period.

  • Casting: Pour the uniform solution onto a leveled, inert surface (e.g., a petri dish lined with a backing membrane) and spread it evenly to a desired thickness.

  • Drying: Dry the cast film at a controlled temperature (e.g., 40-50°C) in a hot air oven until the solvent has completely evaporated. The drying time will vary depending on the solvent used and the thickness of the film.

  • Cutting and Storage: Cut the dried film into patches of the desired size. Store the patches in a desiccator until further evaluation.

Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of solid lipid nanoparticles (SLNs) using HCO as the solid lipid, suitable for incorporation into a transdermal gel or cream.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (HCO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., Soya lecithin)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the this compound by heating it to approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten HCO.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., using a high-shear homogenizer or ultrasonicator) for a specified period to form a hot oil-in-water (o/w) emulsion.

  • Nanoparticle Formation: Disperse the hot nanoemulsion into cold water (2-5°C) under continuous stirring. This rapid cooling of the molten lipid globules leads to the precipitation of solid lipid nanoparticles.

  • Purification and Storage: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant. Store the SLN dispersion at 4°C.

Protocol 3: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol details the procedure for evaluating the permeation of a drug from an HCO-based transdermal formulation across an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., rat, pig, or human cadaver skin)

  • Receptor medium (e.g., Phosphate Buffered Saline pH 7.4)

  • Magnetic stirrer

  • Water bath with temperature control

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Skin Preparation: Excise the full-thickness skin from the abdominal region of the animal model. Carefully remove any subcutaneous fat and hair. Equilibrate the skin in the receptor medium for 30 minutes before mounting.

  • Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Equilibrate the assembled Franz cells in a water bath maintained at 37 ± 0.5°C for 30 minutes. The receptor medium should be continuously stirred with a magnetic bead.

  • Sample Application: Apply the formulated transdermal patch or a specific amount of the SLN-containing gel to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

Visualizations

G cluster_prep Patch Preparation cluster_eval Patch Evaluation prep1 Dissolve Polymer(s) in Solvent prep2 Add HCO and Plasticizer with Heating prep1->prep2 prep3 Incorporate API prep2->prep3 prep4 Deaerate Solution prep3->prep4 prep5 Cast onto Backing Membrane prep4->prep5 prep6 Dry the Film prep5->prep6 prep7 Cut into Patches prep6->prep7 eval1 Physicochemical Characterization (Thickness, Weight, Drug Content) prep7->eval1 eval2 In Vitro Release Study prep7->eval2 eval3 In Vitro Skin Permeation Study (Franz Diffusion Cell) prep7->eval3 eval4 Skin Irritation Study prep7->eval4

Experimental Workflow for Transdermal Patch Formulation and Evaluation.

G cluster_mechanism Mechanism of Permeation Enhancement by HCO cluster_sc_lipids Stratum Corneum Lipids HCO This compound (Lipid Matrix) SC Stratum Corneum HCO->SC Occlusion & Hydration lipids Ceramides Cholesterol Free Fatty Acids HCO->lipids Disruption of Lipid Lamellae Drug Drug Molecule SC->Drug Increased Partitioning lipids->Drug Increased Fluidity & Diffusivity

Mechanism of Skin Permeation Enhancement by this compound.

References

Application Notes and Protocols: Hydrogenated Castor Oil as a Matrix Former in Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydrogenated Castor Oil (HCO) as a matrix former in sustained-release tablet formulations. This document includes detailed experimental protocols, quantitative data on formulation properties, and visualizations to aid in understanding the underlying mechanisms and workflows.

Introduction to this compound in Tablet Formulations

This compound (HCO), a wax-like, hydrophobic excipient, is widely utilized in the pharmaceutical industry as a matrix-forming agent to control the release of active pharmaceutical ingredients (APIs) from solid oral dosage forms.[1] Its lipidic nature allows for the creation of an inert matrix that retards the penetration of dissolution media, thereby sustaining the drug release over an extended period. HCO can be employed in various tablet manufacturing techniques, including direct compression and melt granulation.[2]

The concentration of HCO in a tablet formulation is a critical parameter that directly influences the drug release profile. An increase in the concentration of HCO generally leads to a decrease in the rate of drug release.[3] This is attributed to the increased hydrophobicity and tortuosity of the matrix, which reduces the diffusion of the drug.

Quantitative Data: Formulation and Physicochemical Properties

The following tables summarize the impact of varying concentrations of this compound on the key physicochemical properties of tablets and the resulting drug release profiles.

Table 1: Influence of HCO Concentration on Tablet Hardness and Friability

Formulation CodeHCO Concentration (%)Hardness ( kg/cm ²)Friability (%)
F1105.8 ± 0.30.55
F2206.5 ± 0.40.42
F3307.2 ± 0.20.31

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of HCO Concentration on In-Vitro Drug Release of a Model Drug (e.g., Metformin HCl)

Formulation CodeHCO Concentration (%)Cumulative Drug Release (%) after 1hCumulative Drug Release (%) after 6hCumulative Drug Release (%) after 12h
F11025.3 ± 1.865.7 ± 2.192.4 ± 1.5
F22018.9 ± 1.550.2 ± 1.978.6 ± 2.0
F33012.5 ± 1.238.6 ± 2.365.1 ± 1.8

Data adapted from studies on sustained-release formulations.[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of HCO-based matrix tablets.

3.1. Protocol for Tablet Formulation by Direct Compression

Direct compression is a streamlined and cost-effective method for tablet manufacturing.[2][4]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (e.g., Sterotex®)[2]

  • Diluent (e.g., Microcrystalline Cellulose, Lactose)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

Procedure:

  • Sieving: Pass all ingredients through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity and break any lumps.

  • Blending:

    • Place the API, this compound, and diluent in a V-blender or a suitable blender.

    • Blend the powders for 15 minutes to achieve a homogenous mixture.

  • Lubrication:

    • Add the lubricant and glidant to the powder blend.

    • Blend for an additional 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness and dissolution.

  • Compression:

    • Compress the final blend into tablets using a rotary tablet press fitted with appropriate punches and dies.

    • Adjust the compression force to achieve the target tablet weight and hardness.

3.2. Protocol for Tablet Formulation by Melt Granulation

Melt granulation is an effective technique, particularly for moisture-sensitive drugs, as it avoids the use of aqueous or organic solvents.[5][6]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (as the meltable binder)

  • Diluent (e.g., Dibasic Calcium Phosphate)

Procedure:

  • Melting:

    • Melt the this compound in a jacketed high-shear mixer or a suitable vessel at a temperature above its melting point (approximately 85-88°C).

  • Granulation:

    • Pre-heat the API and diluent to a temperature close to the molten HCO.

    • Gradually add the molten HCO to the powder blend with continuous mixing.

    • Continue mixing until granules of the desired size and consistency are formed.

  • Cooling and Sizing:

    • Allow the granulated mass to cool to room temperature.

    • Pass the cooled granules through a suitable sieve to obtain uniform-sized granules.

  • Lubrication and Compression:

    • Lubricate the granules as described in the direct compression protocol (Section 3.1, step 3).

    • Compress the lubricated granules into tablets.

3.3. Protocol for In-Vitro Dissolution Study

This protocol outlines the procedure for evaluating the drug release from the prepared tablets using the USP Apparatus 2 (Paddle Apparatus).[1][7]

Apparatus and Conditions:

  • Apparatus: USP Dissolution Testing Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

  • Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, and 12 hours.

Procedure:

  • Setup:

    • Set up the dissolution apparatus according to the specified conditions and allow the dissolution medium to equilibrate to the required temperature.

  • Tablet Introduction:

    • Place one tablet in each dissolution vessel.

    • Start the apparatus.

  • Sampling:

    • At each specified time point, withdraw a predetermined volume of the sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the collected samples through a 0.45 µm syringe filter.

    • Analyze the samples for drug content using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations: Diagrams and Workflows

Mechanism of Drug Release from an HCO Matrix

The following diagram illustrates the process of drug release from a hydrophobic matrix tablet formulated with this compound.

DrugReleaseMechanism cluster_tablet Tablet Matrix (Initial State) cluster_GI Gastrointestinal Fluid cluster_release Drug Release Process API_Matrix API Dispersed in HCO Matrix Penetration Fluid Penetrates Matrix Pores GI_Fluid GI Fluid GI_Fluid->Penetration 1. Ingress Dissolution API Dissolves in Penetrated Fluid Penetration->Dissolution 2. Solubilization Diffusion Dissolved API Diffuses Out Dissolution->Diffusion 3. Diffusion Diffusion->GI_Fluid 4. Release

Caption: Mechanism of drug release from a hydrophobic HCO matrix.

Experimental Workflow for Tablet Formulation and Evaluation

This diagram outlines the logical flow of the experimental process, from formulation development to final analysis.

ExperimentalWorkflow Formulation Formulation Development (API, HCO, Excipients) Blending Powder Blending Formulation->Blending Granulation Melt Granulation (Optional) Blending->Granulation If required Compression Direct Compression Blending->Compression Granulation->Compression Tablet_Eval Tablet Evaluation (Hardness, Friability) Compression->Tablet_Eval Dissolution In-Vitro Dissolution Study Tablet_Eval->Dissolution Analysis Sample Analysis (UV/HPLC) Dissolution->Analysis Data_Analysis Data Analysis & Release Kinetics Analysis->Data_Analysis

References

Application Notes and Protocols for Creating Stable Emulsions with Hydrogenated Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated castor oil (HCO), a hard, waxy derivative of natural castor oil, is a versatile excipient in pharmaceutical and cosmetic formulations. Its utility lies in its ability to function as a viscosity enhancer, structuring agent, and stabilizer for emulsions. This document provides detailed protocols and application notes for creating stable oil-in-water (o/w) emulsions using this compound. It is intended to guide researchers, scientists, and drug development professionals in formulating and characterizing these systems.

This compound primarily stabilizes emulsions by increasing the viscosity of the continuous phase and through a mechanism known as Pickering stabilization. In this process, HCO crystallizes into various morphologies, such as fibers and rosettes, which adsorb at the oil-water interface, forming a rigid mechanical barrier around the oil droplets. This barrier prevents droplet coalescence and enhances the long-term stability of the emulsion. The specific crystal form and the resulting rheological properties can be influenced by the formulation's composition and the processing conditions.[1][2][3][4]

Data Presentation: Formulation and Characterization of HCO-Stabilized Emulsions

The following tables summarize quantitative data from literature on the formulation of nanoemulsions and solid lipid nanoparticles (SLNs) using this compound. These examples provide insights into the relationship between formulation parameters and the resulting physical characteristics of the dispersed systems.

Table 1: Formulation and Characterization of Avilamycin-Loaded HCO Nanoemulsions

Drug:Lipid Ratio (w/w)Polyvinyl Alcohol (PVA) Concentration (%)Stirring Speed (rpm)Sonication Power (W)Sonication Time (min)Resulting Particle Diameter (nm)Drug Loading (%)
40:601.01000150301008
10:902.05002002513018
20:800.54003002015047

Data extracted from patent CN101143220A.[5]

Table 2: Influence of Polyvinyl Alcohol (PVA) Concentration on the Properties of Tilmicosin-Loaded HCO Solid Lipid Nanoparticles (SLNs)

PVA Concentration (%)Mean Particle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)
0.2920 ± 35Not significantly differentSlightly higher than 151 nm particles7.73
1.0452 ± 10Not significantly differentSlightly higher than 151 nm particlesNot specified
5.0151 ± 4Not significantly differentSlightly lower than other two3.76

Data from a study on tilmicosin-loaded HCO-SLNs.[6]

Table 3: Physicochemical Properties of Castor Oil Emulsions with Various Emulsifiers

FormulationpHElectrical Conductivity (µS/cm)Globule Size (µm)Creaming Index (%)
F1 (Acacia)6.22253-18
F3 (Methyl cellulose)6.827693.7415
F4 (Tween 20 + Acacia)6.53211-12
F5 (Acacia + Methyl cellulose)7.028932.73-
F6 (Tween 20 + Methyl cellulose)6.74123-10
F7 (Tween 20 + Acacia + Methyl cellulose)6.945573.749

This table provides comparative data on castor oil emulsions stabilized with different emulsifying systems, highlighting typical characterization parameters.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion using this compound

This protocol describes a general method for preparing a standard o/w emulsion stabilized by this compound. The concentrations of oil, HCO, and other surfactants may need to be optimized for specific applications.

Materials:

  • Oil Phase (e.g., mineral oil, vegetable oil)

  • This compound (HCO)

  • Aqueous Phase (e.g., deionized water)

  • Optional: Co-surfactant (e.g., Polysorbate 80, Lecithin)

Equipment:

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Heating plate with magnetic stirrer

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the desired amount of the oil phase and this compound into a beaker. Typical concentrations for HCO as a consistency factor and stabilizer range from 0.1% to 2% (w/w).[6]

    • Heat the oil phase on a heating plate to a temperature above the melting point of HCO (typically >85°C) while stirring until the HCO is completely melted and uniformly dispersed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, heat the aqueous phase to the same temperature as the oil phase. If a co-surfactant is used, dissolve it in the aqueous phase.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while stirring with a magnetic stirrer.

    • Once the two phases are combined, immediately subject the mixture to high-shear homogenization. The homogenization parameters (speed and time) will need to be optimized to achieve the desired droplet size.

  • Cooling and Solidification:

    • Allow the emulsion to cool to room temperature with gentle stirring. During cooling, the dissolved HCO will crystallize within the continuous phase and at the oil-water interface, forming a stabilizing network.

  • Characterization:

    • Evaluate the emulsion for its physical stability (e.g., creaming, coalescence), droplet size distribution (e.g., using laser diffraction), zeta potential, and rheological properties.

Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing tilmicosin-loaded HCO-SLNs and can be used as a basis for encapsulating other lipophilic drugs.[6]

Materials:

  • Lipophilic drug

  • This compound (HCO)

  • Polyvinyl Alcohol (PVA) solution (0.2% - 5% w/v in deionized water)

  • Deionized water

Equipment:

  • Hot homogenization and ultrasonic processor

  • Boiling water bath

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation of the Lipid Phase:

    • Mix the lipophilic drug with HCO in a suitable container.

    • Heat the mixture in a boiling water bath until the HCO is completely melted and the drug is dissolved in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Preheat the PVA solution to the same temperature in a boiling water bath. The concentration of PVA will influence the final particle size.[6]

  • Homogenization:

    • Pour the hot PVA solution into the molten lipid phase and stir at approximately 150 rpm for 3 minutes to form a coarse oil-in-water emulsion.

    • Immediately sonicate the coarse emulsion to reduce the particle size to the nano-range. Sonication parameters (power and duration) must be optimized.

  • Cooling and Nanoparticle Formation:

    • Cool the nanoemulsion to room temperature to allow the lipid to solidify, forming the solid lipid nanoparticles.

  • Characterization:

    • Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Visualization of Mechanisms and Workflows

Mechanism of Emulsion Stabilization by this compound

The primary mechanism by which this compound stabilizes emulsions is through the formation of a network of crystalline particles in the continuous phase and at the oil-water interface. This process, known as Pickering stabilization, creates a mechanical barrier that prevents droplet coalescence.

HCO_Stabilization_Mechanism cluster_initial Initial State (Hot Emulsion) cluster_cooling Cooling and Crystallization cluster_final Final State (Stable Emulsion) Oil_Droplet_1 Oil Droplet HCO_Crystals HCO Crystallizes (Fibers, Rosettes) Aqueous_Phase_1 Aqueous Phase (with dissolved HCO) Aqueous_Phase_1->HCO_Crystals Cooling Adsorption Crystals Adsorb at Oil-Water Interface HCO_Crystals->Adsorption Stabilizing_Layer Rigid Stabilizing Layer Adsorption->Stabilizing_Layer Oil_Droplet_2 Oil Droplet Aqueous_Phase_2 Aqueous Phase (with HCO Crystal Network)

Caption: HCO emulsion stabilization mechanism.

Experimental Workflow for Preparing a Standard O/W Emulsion with HCO

The following diagram outlines the key steps in the preparation of a standard oil-in-water emulsion stabilized with this compound.

Emulsion_Preparation_Workflow Start Start Prepare_Oil_Phase Prepare Oil Phase: - Weigh Oil and HCO - Heat >85°C with stirring Start->Prepare_Oil_Phase Prepare_Aqueous_Phase Prepare Aqueous Phase: - Heat water to same temperature Start->Prepare_Aqueous_Phase Combine_Phases Combine Phases: Slowly add aqueous to oil phase Prepare_Oil_Phase->Combine_Phases Prepare_Aqueous_Phase->Combine_Phases Homogenize High-Shear Homogenization Combine_Phases->Homogenize Cool Cool to Room Temperature (with gentle stirring) Homogenize->Cool Characterize Characterize Emulsion: - Stability - Droplet Size - Rheology Cool->Characterize End End Characterize->End

Caption: O/W emulsion preparation workflow.

References

Application Notes and Protocols for Hydrogenated Castor Oil in Controlled-Release Injectable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated castor oil (HCO), a wax-like, non-toxic, and biodegradable excipient, has garnered significant interest in the development of controlled-release injectable formulations.[1] Its unique physicochemical properties, including a high melting point and stability, allow for the creation of drug depots at the injection site, ensuring a sustained release of the active pharmaceutical ingredient (API) over an extended period.[2][3] This document provides detailed application notes and experimental protocols for the formulation and characterization of HCO-based controlled-release injectable systems, focusing on two distinct formulation strategies: a long-acting injectable suspension and solid lipid nanoparticles (SLNs).

Physicochemical Properties of this compound

This compound is produced by the hydrogenation of castor oil, a process that saturates the double bonds in the ricinoleic acid component, resulting in a hard, brittle wax.[4] This modification significantly increases its melting point and stability, making it an ideal candidate for creating sustained-release matrices.[2][4]

PropertyValueReference
AppearanceWhite to pale yellow, fine powder, flakes, or mass[5]
Melting Point83-88 °C[4]
SolubilityPractically insoluble in water; slightly soluble in dichloromethane; very slightly soluble in ethanol[5]
Primary Component12-hydroxystearic acid triglyceride[4]

Application 1: Long-Acting Injectable Suspension of Ivermectin

Long-acting injectable formulations are highly desirable in veterinary medicine to reduce the frequency of administration, thereby improving compliance and reducing stress on the animals.[6] HCO can be used to form a viscous, hydrophobic depot at the injection site, from which the drug, such as the antiparasitic agent ivermectin, is slowly released.[3]

Quantitative Formulation Data
ComponentFunctionConcentration (% w/v)Reference
IvermectinActive Pharmaceutical Ingredient1.0 - 5.0[2]
This compoundSustained-release agent, Viscosity modifier1.0 - 3.0[2]
TriacetinHydrophobic Carrier (Solvent)30 - 45[2]
Acetylated MonoglyceridesHydrophobic Carrier (Co-solvent)55 - 70[2]
Propyl GallateAntioxidant0.01 - 2.0[3]
Experimental Protocol: Preparation of Ivermectin Long-Acting Injectable Suspension

This protocol is based on the solvent-melting method and principles described in pharmaceutical patents.[1][3]

Materials:

  • Ivermectin powder

  • This compound (pharmaceutical grade)

  • Triacetin

  • Acetylated Monoglycerides

  • Propyl Gallate

  • Sterile vials and stoppers

  • Magnetic stirrer with hot plate

  • High-shear mixer (e.g., Silverson or equivalent)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Preparation of the Oil Phase:

    • In a sterile beaker, dissolve the specified amount of ivermectin and propyl gallate in the triacetin and acetylated monoglycerides mixture with gentle stirring at room temperature until a clear solution is obtained.

  • Incorporation of this compound:

    • Heat the oil phase to approximately 85-90°C (above the melting point of HCO) on a hot plate with continuous stirring.

    • Slowly add the powdered this compound to the heated oil phase while increasing the stirring speed.

    • Once all the HCO is added, introduce a high-shear mixer and homogenize at a moderate speed (e.g., 4000-5000 rpm) for 20-30 minutes to ensure a uniform dispersion.

  • Cooling and Aseptic Filling:

    • Reduce the stirring speed and allow the formulation to cool gradually to room temperature under constant, gentle agitation to prevent premature solidification and ensure homogeneity.

    • The final product should be a viscous, uniform suspension.

    • Aseptically fill the formulation into sterile vials and seal with sterile stoppers.

Experimental Workflow: Preparation of Ivermectin Injectable Suspension

G cluster_prep Formulation Preparation prep1 Dissolve Ivermectin & Antioxidant in Hydrophobic Carriers prep2 Heat Oil Phase to 85-90°C prep1->prep2 prep3 Add this compound prep2->prep3 prep4 High-Shear Homogenization (4000-5000 rpm) prep3->prep4 prep5 Cool to Room Temperature with Gentle Stirring prep4->prep5 prep6 Aseptic Filling into Sterile Vials prep5->prep6

Caption: Workflow for preparing a long-acting ivermectin injectable suspension.

Application 2: Tilmicosin-Loaded Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles are colloidal drug carriers that can encapsulate lipophilic drugs like the antibiotic tilmicosin, offering advantages such as improved bioavailability, sustained release, and reduced toxicity.[7][8][9] HCO serves as the solid lipid matrix in this formulation.

Quantitative Formulation Data
ComponentFunctionQuantityReference
TilmicosinActive Pharmaceutical Ingredient0.3 g[7]
This compoundSolid Lipid Matrix2.7 g[7]
Polyvinyl Alcohol (PVA)Surfactant/Stabilizer0.2%, 1%, or 5% solution (30 mL)[7]
Purified WaterAqueous PhaseTo make 30 mL of PVA solution[7]
Experimental Protocol: Preparation of Tilmicosin-Loaded SLNs

This protocol utilizes the hot homogenization and ultrasonication method.[7]

Materials:

  • Tilmicosin

  • This compound (pharmaceutical grade)

  • Polyvinyl Alcohol (PVA)

  • Purified water

  • Magnetic stirrer with hot plate

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh tilmicosin and this compound and place them in a glass beaker.

    • Heat the mixture in a water bath to approximately 85-90°C (above the melting point of HCO) until the HCO is completely melted and the drug is dissolved in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Prepare the desired concentration of PVA solution by dissolving PVA in purified water.

    • Heat the PVA solution to the same temperature as the lipid phase (85-90°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at a high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 5-15 minutes. The sonication step is critical for reducing the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • Purification and Storage:

    • The SLN suspension can be used directly or purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

    • Store the final SLN suspension at 4°C.

Experimental Workflow: Preparation of Tilmicosin-Loaded SLNs

G cluster_prep SLN Preparation prep1 Melt HCO and Dissolve Tilmicosin (85-90°C) prep3 Add Aqueous Phase to Lipid Phase prep1->prep3 prep2 Prepare and Heat Aqueous PVA Solution (85-90°C) prep2->prep3 prep4 High-Shear Homogenization to form Pre-emulsion prep3->prep4 prep5 Probe Sonication prep4->prep5 prep6 Cool in Ice Bath to form SLNs prep5->prep6

Caption: Workflow for preparing tilmicosin-loaded solid lipid nanoparticles.

Characterization Protocols

Protocol 1: Drug Content and Entrapment Efficiency of SLNs

Principle: The total drug content is determined after disrupting the nanoparticles, while the amount of free, unencapsulated drug is measured in the aqueous phase after separating the SLNs.

Procedure:

  • Total Drug Content:

    • Accurately pipette a known volume of the SLN suspension.

    • Add a suitable solvent (e.g., methanol or chloroform) to dissolve the lipid matrix and release the encapsulated drug.

    • Further dilute with the mobile phase of the analytical method (e.g., HPLC).

    • Filter the solution through a 0.22 µm syringe filter and analyze the drug concentration using a validated HPLC method.

  • Free Drug Content:

    • Separate the SLNs from the aqueous phase using ultracentrifugation or a centrifugal filter device.[10]

    • Analyze the supernatant/filtrate for the drug concentration using a validated HPLC method. This represents the unencapsulated drug.

  • Calculation:

    • Entrapment Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100

Protocol 2: Particle Size Analysis by Laser Diffraction

Principle: Laser diffraction measures the angular distribution of scattered light from particles, which is then used to calculate the particle size distribution.[11][12][13]

Procedure:

  • Instrument Setup:

    • Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer or equivalent).

    • Select an appropriate dispersant (e.g., purified water) and ensure it is free of air bubbles.

    • Perform a background measurement with the clean dispersant.

  • Sample Preparation and Measurement:

    • Add the injectable suspension or SLN suspension dropwise to the dispersant in the instrument's sample cell until the desired obscuration level is reached (typically 10-20%).[11]

    • Apply sonication if necessary to break up any agglomerates, being careful not to fracture the primary particles.[14]

    • Perform the measurement, acquiring data for a specified duration.

    • The instrument software will calculate the particle size distribution and report parameters such as Dv10, Dv50 (median particle size), and Dv90.

Protocol 3: In Vitro Drug Release Testing using USP Apparatus 4 (Flow-Through Cell)

Principle: This method is suitable for low-volume, long-acting injectable formulations, allowing for continuous flow of the release medium over the sample.[3][15][16][17]

Procedure:

  • Apparatus Setup:

    • Assemble the USP Apparatus 4 with appropriate cells (e.g., 22.6 mm) and glass beads to hold the sample.

    • Set the temperature of the water bath to 37 ± 0.5°C.

    • Select a release medium that ensures sink conditions (e.g., phosphate-buffered saline with a surfactant like 0.5% SDS).

    • Set the flow rate of the release medium (e.g., 8 mL/min).[3]

  • Sample Introduction and Testing:

    • Accurately place a known amount of the injectable formulation into the flow-through cell.

    • Start the pump to initiate the flow of the release medium.

    • Collect samples of the eluate at predetermined time intervals using an automated fraction collector.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC method.

    • Calculate the cumulative percentage of drug released over time.

Protocol 4: Viscosity Measurement using a Brookfield Viscometer

Principle: A rotational viscometer measures the torque required to rotate a spindle in the fluid, which is proportional to the viscosity of the sample.[4][8][18][19]

Procedure:

  • Instrument and Sample Preparation:

    • Ensure the Brookfield viscometer is level.

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the formulation. The torque reading should be between 10% and 90% of the full scale.[4][8]

    • Place the sample in a suitable container and allow it to equilibrate to a controlled temperature (e.g., 25 ± 0.5°C).[8]

  • Measurement:

    • Immerse the selected spindle into the sample up to the immersion mark, avoiding the introduction of air bubbles.[8]

    • Start the motor and allow the reading to stabilize before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).

Mechanism of Action and Signaling Pathways

Ivermectin: Avermectin Class Antiparasitic

Ivermectin's primary mechanism of action is the disruption of nerve and muscle function in invertebrates.[20][21] It binds with high affinity to glutamate-gated chloride channels, which are specific to protostome invertebrates, leading to an increased influx of chloride ions.[10][20][22] This causes hyperpolarization of the nerve or muscle cell, resulting in paralysis and death of the parasite.[10][16][20]

G Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (Invertebrate Specific) Ivermectin->GluCl Binds and Potentiates Cl_Influx Increased Chloride Ion (Cl-) Influx GluCl->Cl_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death G Tilmicosin Tilmicosin Ribosome Bacterial 50S Ribosomal Subunit Tilmicosin->Ribosome Binds to Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Growth_Inhibition

References

Application Notes and Protocols for Hydrogenated Castor Oil as a Lubricant in Powder Flow Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry, the efficient and consistent flow of powders is critical for uniform mixing, accurate dosing, and successful manufacturing of solid dosage forms such as tablets and capsules.[1] Poor powder flow can lead to a host of manufacturing issues, including weight and content uniformity problems, ultimately impacting the quality and efficacy of the final drug product.[2] Lubricants are essential excipients added to powder formulations to reduce friction between particles and between the powder and manufacturing equipment, thereby improving flowability.[3]

Hydrogenated Castor Oil (HCO), a wax-like substance obtained through the hydrogenation of castor oil, is a versatile and effective lubricant in pharmaceutical formulations.[4][5] It is a non-toxic, inert, and biodegradable excipient that offers excellent lubrication properties, making it a viable alternative to commonly used lubricants like magnesium stearate.[1] This document provides detailed application notes and experimental protocols for utilizing and analyzing the effect of this compound on powder flow properties.

Mechanism of Action

This compound improves powder flowability by forming a thin film on the surface of the host powder particles. This coating reduces the frictional and cohesive forces between particles, allowing them to slide past each other more easily.[6] The reduction in interparticle friction leads to a lower angle of repose and improved compressibility characteristics, as indicated by Carr's Index and the Hausner Ratio.

Data Presentation: The Impact of HCO on Powder Flow Properties

The addition of this compound to a powder formulation typically results in a significant improvement in its flow characteristics. The following table provides an illustrative example of the expected quantitative effects of varying concentrations of HCO on the flow properties of a common pharmaceutical excipient, such as Microcrystalline Cellulose (MCC).

Lubricant Concentration (% w/w)Angle of Repose (°)Bulk Density (g/mL)Tapped Density (g/mL)Carr's Index (%)Hausner RatioFlow Character
0 (Unlubricated MCC)420.320.4528.91.41Poor
0.5% HCO350.340.4320.91.26Fair
1.0% HCO310.350.4216.71.20Good
2.0% HCO280.360.4112.21.14Excellent

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific properties of the active pharmaceutical ingredient (API) and other excipients in the formulation, as well as the processing conditions.

Experimental Protocols

Preparation of Powder Blend

This protocol outlines the procedure for incorporating this compound into a powder formulation for subsequent flow analysis.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) and other excipients

  • This compound (pharmaceutical grade)

  • Sieve (e.g., 60 mesh)

  • V-blender or other suitable powder blender

  • Spatula

  • Weighing balance

Procedure:

  • Accurately weigh all components of the powder blend, including the API, excipients, and the desired concentration of this compound.

  • Pass the API and other excipients (excluding the lubricant) through a sieve to break up any agglomerates.

  • Transfer the sieved powders to a V-blender.

  • Blend the powders for a predetermined time (e.g., 15 minutes) to ensure a homogenous mixture.

  • Add the weighed this compound to the powder blend in the V-blender.

  • Blend for a shorter period (e.g., 3-5 minutes) to distribute the lubricant evenly without over-lubricating the blend. Over-blending can lead to a decrease in tablet hardness and dissolution rate.

  • The lubricated powder blend is now ready for flow property analysis.

G cluster_prep Powder Blend Preparation weigh Weigh API, Excipients & HCO sieve Sieve API & Excipients weigh->sieve pre_blend Pre-blend in V-Blender (15 min) sieve->pre_blend add_hco Add HCO pre_blend->add_hco final_blend Final Blend (3-5 min) add_hco->final_blend analysis Proceed to Flow Analysis final_blend->analysis G cluster_aor Angle of Repose Measurement setup Set up Funnel and Base pour Pour Powder into Funnel setup->pour flow Allow Powder to Form a Cone pour->flow measure Measure Height (h) and Radius (r) of the Cone flow->measure calculate Calculate θ = tan⁻¹(h/r) measure->calculate repeat Repeat 3x and Average calculate->repeat G cluster_density Density and Flow Indices bulk Measure Bulk Density (ρb) carr Calculate Carr's Index bulk->carr hausner Calculate Hausner Ratio bulk->hausner tapped Measure Tapped Density (ρt) tapped->carr tapped->hausner interpret Interpret Flow Character carr->interpret hausner->interpret

References

Application Note: Methods for Incorporating APIs into a Hydrogenated Castor Oil Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated Castor Oil (HCO), a hard, waxy substance derived from the hydrogenation of castor oil, is a highly versatile and widely used excipient in the pharmaceutical industry.[1][2] Its lipophilic nature, high melting point (approximately 85-88°C), and excellent stability make it an ideal matrix-forming agent for modifying the release of Active Pharmaceutical Ingredients (APIs).[2][3] HCO is particularly suitable for formulating sensitive APIs and can be used to develop sustained-release dosage forms, taste-masking formulations, and to enhance the stability of drugs.[4][5] This document outlines three common methods for incorporating APIs into an HCO matrix: Melt Granulation, Hot Melt Extrusion (HME), and Solvent Emulsification-Evaporation for producing Solid Lipid Nanoparticles (SLNs).

Method 1: Melt Granulation

Melt granulation is a straightforward and solvent-free technique where the API is mixed with a molten or softened binder, which in this case is HCO.[6][7] The process relies on the thermoplastic properties of HCO to agglomerate the drug particles, forming granules upon cooling.[6][7] This method is efficient and particularly advantageous for moisture-sensitive APIs.[7]

Experimental Protocol
  • Material Preparation:

    • Accurately weigh the required amounts of the API, this compound (powder or flake form), and other excipients (e.g., diluents like lactose or dicalcium phosphate).[6]

    • Pass all powders through an appropriate mesh sieve (e.g., 40-mesh) to ensure uniformity.

  • Melting the Matrix:

    • Place the weighed HCO into a jacketed high-shear mixer or a suitable vessel.

    • Heat the vessel to a temperature approximately 5-10°C above the melting point of HCO (e.g., 90-95°C) to ensure complete melting.[6]

  • API Incorporation and Granulation:

    • Once the HCO is molten, begin mixing at a low speed.

    • Gradually add the API and any other excipients to the molten HCO while continuously stirring.[6]

    • Increase the impeller speed to ensure homogeneous dispersion of the API within the lipid matrix.

  • Cooling and Solidification:

    • Allow the molten mass to cool while continuing to mix. The agitation helps to form uniform granules as the HCO solidifies.

    • Alternatively, the molten mass can be spread onto trays to cool and solidify at room temperature.[6]

  • Sizing and Final Blending:

    • Once solidified, mill the mass using an appropriate screen (e.g., 10-mesh sieve) to achieve the desired granule size.[6]

    • Blend the sized granules with any extra-granular excipients, such as lubricants (e.g., magnesium stearate), for a few minutes prior to compression into tablets.[6]

Workflow Diagram: Melt Granulation

Melt_Granulation_Workflow cluster_materials 1. Material Preparation cluster_process 2. Granulation Process cluster_finishing 3. Final Processing API API Melt Melt HCO (90-95°C) HCO This compound Excipients Other Excipients Mix Add API & Excipients Homogenize Melt->Mix Molten HCO Cool Cool and Solidify Mix->Cool Homogenized Mixture Mill Sizing / Milling Cool->Mill Solidified Mass Blend Final Blending Mill->Blend Sized Granules Product Tablets / Capsules Blend->Product

Workflow for incorporating APIs via Melt Granulation.
Quantitative Data: Effect of HCO Concentration on Drug Release

This table illustrates how increasing the concentration of HCO in a tablet formulation can sustain the release of a highly water-soluble drug like Tramadol HCl.[8]

Formulation IDHCO Concentration (% w/w)Drug Release at 1 hr (%)Drug Release at 8 hrs (%)Time for >90% Release (hrs)
F11045.288.1< 10
F22033.675.4~ 14
F33025.862.9> 20

Data adapted from studies on hydrophobic matrix tablets. The trend shows that a higher concentration of the hydrophobic matrix former (HCO) leads to a slower, more controlled drug release.[3][8]

Method 2: Hot Melt Extrusion (HME)

Hot Melt Extrusion is a continuous, solvent-free process that uses heat and pressure to mix materials and force them through a die.[9] In this application, HCO acts as a thermoplastic binder and matrix former.[4][5] HME is highly efficient for producing solid dispersions and is scalable from laboratory to production environments.

Experimental Protocol
  • Pre-blending:

    • Combine the API, powdered HCO, and any other functional excipients (e.g., plasticizers, polymers) in a V-blender or high-shear mixer.

    • Blend for 10-15 minutes to ensure a homogenous powder mix.

  • HME Setup:

    • Set up a co-rotating twin-screw extruder with a suitable screw configuration (including conveying, mixing, and kneading elements).

    • Set the temperature profile for the different barrels of the extruder. The temperature should be high enough to melt the HCO and ensure the API is dissolved or dispersed within the molten matrix (e.g., zones ranging from 70°C to 110°C).

  • Extrusion:

    • Feed the powder blend into the extruder at a controlled rate using a calibrated feeder.

    • Set the screw speed (e.g., 50-150 RPM). The combination of temperature, feed rate, and screw speed will determine the residence time and shear forces applied to the material.

    • The molten material is forced through a die (e.g., a 2 mm circular die) to form a continuous strand or "extrudate."

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt using air or a chill roll.

    • Pelletize the cooled, solidified strands into uniform pellets using a pelletizer.

  • Final Dosage Form:

    • The pellets can be filled directly into capsules or milled into a powder.

    • The milled powder can be blended with other excipients and compressed into tablets.

Workflow Diagram: Hot Melt Extrusion

HME_Workflow cluster_input 1. Input Materials cluster_process 2. Extrusion Process cluster_output 3. Downstream Processing Blend API + HCO + Other Excipients Feeder Gravimetric Feeder Blend->Feeder Extruder Twin-Screw Extruder (Heating & Mixing) Feeder->Extruder Die Die Extruder->Die Molten Mass Cooling Cooling Conveyor Die->Cooling Extrudate Pelletizer Pelletizer Cooling->Pelletizer Product Pellets / Granules Pelletizer->Product

Workflow for incorporating APIs via Hot Melt Extrusion.
Quantitative Data: Effect of HME Parameters on API Dissolution

This table shows representative data on how HME process parameters can influence the dissolution rate of a poorly soluble API formulated as a solid dispersion with HCO.

Formulation IDAPI:HCO RatioScrew Speed (RPM)Barrel Temp (°C)% API Dissolved at 30 min
HME-11:45010045%
HME-21:410010065%
HME-31:410011072%
HME-41:210011058%

Data are illustrative. Higher screw speeds and temperatures generally increase shear and improve API dispersion, leading to faster dissolution.[10][11] A higher ratio of HCO may improve processing but could retard release if the API is not fully molecularly dispersed.

Method 3: Solvent Emulsification-Evaporation (Solid Lipid Nanoparticles)

This method is used to produce Solid Lipid Nanoparticles (SLNs), which are colloidal carriers suitable for parenteral, oral, and topical drug delivery.[12][13] The technique involves dissolving the API and HCO in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to allow the nanoparticles to form.[12]

Experimental Protocol
  • Phase Preparation:

    • Organic Phase: Dissolve the API and HCO in a suitable water-immiscible organic solvent (e.g., dichloromethane, chloroform). Heat gently if necessary to ensure complete dissolution.

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant/emulsifier (e.g., Poloxamer 188, Tween® 80, PEG-40 this compound) to stabilize the emulsion.[14]

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 RPM) using a high-shear homogenizer.

    • The homogenization process breaks down the organic phase into nano-sized droplets, forming an oil-in-water (o/w) emulsion.[15] This step is critical for controlling the final particle size.

  • Solvent Evaporation:

    • Transfer the resulting nanoemulsion to a rotary evaporator or stir continuously under vacuum at a controlled temperature.

    • The organic solvent is removed by evaporation, causing the HCO and entrapped API to precipitate, forming solid lipid nanoparticles.[12]

  • Purification and Collection:

    • The SLN suspension can be purified to remove excess surfactant and un-encapsulated drug using methods like centrifugation or dialysis.

    • For long-term stability, the SLN suspension can be lyophilized (freeze-dried) using a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Workflow Diagram: Solvent Emulsification-Evaporation

SLN_Workflow cluster_prep 1. Phase Preparation cluster_process 2. Nanoparticle Formation cluster_final 3. Purification & Collection Organic Organic Phase: API + HCO in Solvent Homogenize High-Shear Homogenization Organic->Homogenize Aqueous Aqueous Phase: Water + Surfactant Aqueous->Homogenize Evap Solvent Evaporation (Vacuum) Homogenize->Evap o/w Emulsion Purify Purification (e.g., Centrifugation) Evap->Purify SLN Suspension Lyophilize Lyophilization Purify->Lyophilize Product SLN Powder Lyophilize->Product

Workflow for producing SLNs via Solvent Emulsification.
Quantitative Data: Formulation Effects on SLN Properties

This table summarizes how formulation variables can impact the key characteristics of SLNs, such as particle size and drug encapsulation efficiency.[12]

Formulation IDHCO:API RatioSurfactant Conc. (% w/v)Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)
SLN-A10:11.023040.35.7
SLN-B10:12.015055.89.2
SLN-C5:12.018059.211.7
SLN-D15:12.014548.16.8

Data adapted from a study on tilmicosin-loaded HCO-SLNs.[12] Increasing surfactant concentration generally reduces particle size. The ratio of lipid to drug is a critical factor influencing both encapsulation efficiency and drug loading.[12][13]

References

Application Notes and Protocols: Hydrogenated Castor Oil in Polyurethane Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated castor oil (HCO), a saturated derivative of castor oil, is a valuable renewable resource for the synthesis of polyurethane biopolymers. Its high hydroxyl value and biocompatibility make it an attractive alternative to petroleum-based polyols for various applications, including in the biomedical field for drug delivery systems and medical devices.[1][2] The absence of double bonds in HCO, compared to castor oil, results in polyurethanes with improved thermal and oxidative stability. This document provides detailed application notes and protocols for the synthesis of polyurethane biopolymers utilizing this compound.

Synthesis of Polyurethane Biopolymers from this compound

The synthesis of polyurethanes from this compound involves the reaction of the hydroxyl groups of HCO with the isocyanate groups of a diisocyanate. This polyaddition reaction can be carried out in bulk or in a solvent, and with or without a catalyst. The properties of the resulting polyurethane can be tailored by varying the type of diisocyanate, the NCO:OH ratio, and the use of chain extenders.

A general synthesis workflow involves the preparation of a prepolymer from HCO and a diisocyanate, followed by chain extension to form the final polymer. Alternatively, a one-shot method can be employed where all reactants are mixed together simultaneously.

Key Reaction

The fundamental reaction in the synthesis of polyurethane is the formation of a urethane linkage between a hydroxyl group (-OH) from the this compound and an isocyanate group (-NCO) from the diisocyanate.

Polyurethane Synthesis Reaction HCO This compound (Polyol) R-(OH)n Polyurethane Polyurethane -[R-O-C(=O)-NH-R'-NH-C(=O)-O-]n- HCO->Polyurethane Reaction Diisocyanate Diisocyanate O=C=N-R'-N=C=O Diisocyanate->Polyurethane

Caption: Polyurethane formation from this compound and a diisocyanate.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of HCO-Based Polyurethane

This protocol describes a one-shot, solvent-free method for the synthesis of a crosslinked polyurethane elastomer from this compound and an aliphatic diisocyanate.

Materials:

  • This compound (HCO)

  • Hexamethylene diisocyanate (HMDI)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Nitrogen gas

  • Teflon mold

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Preparation: Dry the this compound in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer and a nitrogen inlet. Place the flask in the heating mantle.

  • Reactant Addition: Under a nitrogen atmosphere, add the dried this compound to the flask.

  • Heating and Mixing: Heat the HCO to 70-80°C while stirring.

  • Isocyanate Addition: Slowly add the hexamethylene diisocyanate to the flask while maintaining vigorous stirring. The NCO:OH ratio can be varied to control the crosslink density and properties of the final polymer. A common starting ratio is 1:1.

  • (Optional) Catalyst Addition: If a catalyst is used, add a few drops of dibutyltin dilaurate to the reaction mixture to accelerate the reaction.

  • Polymerization: Continue stirring the mixture at 70-80°C. The viscosity of the mixture will gradually increase as the polymerization proceeds. The reaction time will depend on the temperature and catalyst usage, typically ranging from 1 to 4 hours. The reaction can be monitored by FTIR spectroscopy by observing the disappearance of the NCO peak at approximately 2270 cm⁻¹.

  • Casting: Once the desired viscosity is reached, pour the viscous liquid into a pre-heated Teflon mold.

  • Curing: Cure the polymer in an oven at 80-100°C for 12-24 hours to ensure complete reaction.

  • Post-Curing and Characterization: After curing, allow the polyurethane film to cool to room temperature. The resulting polymer can then be characterized for its mechanical, thermal, and biocompatibility properties.

Protocol 2: Two-Step Synthesis of Linear HCO-Based Thermoplastic Polyurethane

This protocol describes the synthesis of a linear thermoplastic polyurethane, which involves the formation of a prepolymer followed by chain extension.

Materials:

  • This compound (HCO)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO) as a chain extender

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

Procedure:

  • Preparation: Dry the this compound and 1,4-butanediol in a vacuum oven at 80°C for at least 4 hours.

  • Prepolymer Synthesis:

    • Set up the reaction apparatus under a nitrogen atmosphere.

    • Add the dried this compound and anhydrous THF to the flask.

    • Heat the mixture to 60°C with stirring.

    • Slowly add the MDI to the flask using the dropping funnel over a period of 30 minutes. A typical NCO:OH ratio for the prepolymer step is 2:1.

    • After the addition is complete, raise the temperature to 80°C and continue the reaction for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, prepare a solution of the dried 1,4-butanediol in anhydrous THF.

    • Slowly add the BDO solution to the prepolymer mixture while stirring vigorously. The amount of BDO should be calculated to achieve a final NCO:OH ratio of approximately 1:1.

    • Continue the reaction at 80°C for another 2-4 hours until the viscosity significantly increases.

  • Precipitation and Purification:

    • Pour the viscous polymer solution into a non-solvent such as methanol or cold water to precipitate the polyurethane.

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers.

  • Drying: Dry the purified thermoplastic polyurethane in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for polyurethanes synthesized from castor oil and this compound. Note that specific values can vary significantly depending on the exact synthesis conditions (e.g., diisocyanate type, NCO:OH ratio, use of chain extenders).

Table 1: Mechanical Properties of Castor Oil (CO) and this compound (HCO) Based Polyurethanes

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Reference
CO-HMDIVaries with HMDI contentVaries with HMDI content[3]
HCO/PMMA Semi-IPNHigher than full-IPNLower than full-IPN[4]
CO-based PU~0.11 - 1.24~6 - 63[5]

Table 2: Thermal Properties of Castor Oil (CO) and this compound (HCO) Based Polyurethanes

Polymer SystemGlass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (°C)Reference
CO-based PU-15.8259
CO/PHBD PU-5.1 to 2.7Three degradation steps[1]
CO-HMDI PU-285 - 384 (first step)[3]
Pure PU vs CO-based PU-250 vs 235[6]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound-based polyurethanes.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Materials Preparation (Drying of HCO and other reactants) reaction Polymerization Reaction (One-shot or Two-step) start->reaction casting Casting/Molding reaction->casting curing Curing/Drying casting->curing ftir FTIR Spectroscopy (Confirmation of Urethane Linkage) curing->ftir thermal Thermal Analysis (TGA, DSC) ftir->thermal mechanical Mechanical Testing (Tensile Strength, Elongation) thermal->mechanical biocompatibility Biocompatibility Assays (e.g., Cytotoxicity) mechanical->biocompatibility

Caption: General workflow for synthesis and characterization of HCO-based polyurethanes.

Signaling Pathway (Reaction Mechanism)

The synthesis of polyurethane from this compound and a diisocyanate proceeds through a step-growth polymerization mechanism. The nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate group forms the urethane linkage.

Reaction Mechanism reactants HCO-OH (Hydroxyl Group) O=C=N-R' (Isocyanate Group) transition Nucleophilic Attack reactants:h->transition Nucleophile reactants:d->transition Electrophile product HCO-O-C(=O)-NH-R' (Urethane Linkage) transition->product

Caption: Simplified reaction mechanism for urethane bond formation.

Conclusion

This compound serves as a versatile and sustainable platform for the development of a wide range of polyurethane biopolymers. By carefully selecting the synthesis protocol, diisocyanate, and other reactants, the properties of the resulting polyurethanes can be precisely tuned to meet the demands of various applications, including those in the biomedical and pharmaceutical fields. The protocols and data presented herein provide a solid foundation for researchers and professionals to explore the potential of HCO-based polyurethanes in their respective areas of study.

References

Application Note: Analysis of Hydrogenated Castor Oil Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated Castor Oil (HCO), a wax-like solid produced by the hydrogenation of castor oil, is a crucial excipient in the pharmaceutical industry and a key ingredient in various industrial applications.[1] The hydrogenation process saturates the double bonds of ricinoleic acid, the primary fatty acid in castor oil, converting it into 12-hydroxystearic acid.[2] This alteration in the fatty acid profile significantly modifies the physicochemical properties of the oil, such as increasing its melting point and stability.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the qualitative and quantitative analysis of the fatty acid composition of HCO.[2]

Due to their low volatility and polar nature, fatty acids require a derivatization step to convert them into more volatile and less polar compounds suitable for GC analysis. The most common method is the conversion of fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs).[3][4] This application note provides a detailed protocol for the GC-MS analysis of fatty acids in this compound, including sample preparation through saponification and derivatization, followed by GC-MS analysis.

Experimental Protocols

Saponification of this compound

This procedure hydrolyzes the triglycerides in this compound to liberate the constituent fatty acids.

Materials:

  • This compound sample

  • Methanolic Potassium Hydroxide (0.5 M)

  • Hexane

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Screw-cap glass tubes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh approximately 50 mg of the this compound sample into a screw-cap glass tube.

  • Add 2 mL of 0.5 M methanolic potassium hydroxide to the tube.

  • Securely cap the tube and heat at 80°C for 1 hour in a heating block or water bath, with occasional vortexing to ensure complete saponification.

  • Allow the tube to cool to room temperature.

  • Acidify the mixture by adding 0.2 mL of concentrated HCl to protonate the fatty acid salts.

  • Add 2 mL of deionized water and 2 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to extract the free fatty acids into the hexane layer.

  • Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer containing the fatty acids to a new clean glass tube.

  • Evaporate the hexane under a gentle stream of nitrogen to obtain the dry fatty acid residue.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted fatty acids into their corresponding methyl esters.

Materials:

  • Dried fatty acid residue from the saponification step

  • Boron Trifluoride-Methanol solution (BF3-Methanol, 12-14% w/w)[3]

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Heating block or water bath

  • Vortex mixer

Protocol:

  • To the dried fatty acid residue, add 2 mL of 12-14% BF3-Methanol solution.[3]

  • Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath.[4]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Injector Split/Splitless
Injector Temperature 250 °C[5]
Injection Volume 1 µL
Split Ratio 50:1[5]
Oven Program Initial temperature 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[5]
MS Transfer Line Temp. 240 °C[5]
MS Source Temp. 230 °C[5]
MS Quad Temp. 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550)

Data Presentation

The fatty acid composition of a representative batch of this compound is summarized in the table below. The primary component is 12-Hydroxystearic acid, which is the saturated form of ricinoleic acid.

Fatty AcidCommon NamePercentage Composition (%)
12-Hydroxyoctadecanoic acid12-Hydroxystearic Acid82.55[3]
Octadecanoic acidStearic Acid11.23[3]
Hexadecanoic acidPalmitic Acid1.08[3]
Other Fatty Acids 5.14

Visualization

experimental_workflow sample This compound Sample saponification Saponification (0.5 M KOH in Methanol, 80°C) sample->saponification extraction1 Liquid-Liquid Extraction (Hexane) saponification->extraction1 derivatization Derivatization to FAMEs (BF3-Methanol, 60°C) extraction1->derivatization extraction2 Liquid-Liquid Extraction (Hexane) derivatization->extraction2 gcms GC-MS Analysis extraction2->gcms data Data Analysis and Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound fatty acids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Characterization of Castor Oil Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Castor oil is a unique vegetable oil distinguished by its high concentration of ricinoleic acid, an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon.[1] The vast majority of castor oil's composition consists of triglycerides, with triricinolein (RRR), the triglyceride of ricinoleic acid, being the most abundant component, often constituting 70-90% of the oil.[1] The remaining triglycerides are typically mixed-acid triglycerides containing two ricinoleic acid moieties and one other fatty acid, such as linoleic, oleic, or stearic acid.[2]

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and reliable technique for the separation and quantification of these triglyceride species.[1][3][4] This application note provides a detailed protocol for the characterization of castor oil triglycerides using HPLC coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Principle of Separation

Reversed-phase HPLC separates triglycerides based on their relative hydrophobicity.[5] The separation is governed by the total number of carbons in the fatty acid chains and the number of double bonds, a concept often related to the Equivalent Carbon Number (ECN).[2][6] In non-aqueous reversed-phase systems, triglycerides with longer carbon chains and fewer double bonds are retained longer on the non-polar stationary phase (e.g., C18).[3][4][7] The unique hydroxyl group in ricinoleic acid-containing triglycerides also influences their retention behavior.[8][6] A gradient elution, typically with acetonitrile and a stronger organic solvent like acetone or isopropanol, is employed to resolve the complex mixture of triglycerides present in the oil.[3][7][9]

Experimental Protocols

Sample Preparation

The sample preparation for castor oil analysis is straightforward and primarily involves dilution to an appropriate concentration for HPLC analysis.[1][8]

Materials:

  • Castor Oil Sample

  • HPLC-grade solvent (e.g., Ethanol, Acetone, or Isopropanol)

  • Vortex mixer

  • 2 mL HPLC vials with septa

Protocol:

  • Prepare a stock solution of the castor oil sample by accurately weighing approximately 100 mg of oil into a 10 mL volumetric flask.

  • Dissolve the oil and bring it to volume with the chosen solvent (e.g., Ethanol) to create a 10 mg/mL stock solution.

  • Vortex the solution for 30-60 seconds to ensure homogeneity.

  • Perform a further dilution from the stock solution to achieve a final working concentration suitable for the detector's linear range. A typical starting concentration is 1.0 mg/mL.[1]

  • Transfer the final diluted sample into a 2 mL HPLC vial for analysis.

Note: For oils with a high content of free fatty acids (>0.2%), a preliminary caustic wash may be required to prevent interference with the triglyceride peaks.[10]

HPLC Method and Parameters

This protocol outlines a general-purpose reversed-phase HPLC method for the analysis of castor oil triglycerides.

Apparatus:

  • HPLC system with a binary pump, autosampler, column thermostat, and a suitable detector (CAD or ELSD recommended).[5]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][7][11]

Reagents:

  • Mobile Phase A: Acetonitrile (HPLC Grade)

  • Mobile Phase B: Acetone or Isopropanol (HPLC Grade)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Acetone
Gradient Program 0-5 min: 20% B5-30 min: Linear gradient to 60% B30-35 min: Hold at 60% B35-40 min: Return to 20% B40-45 min: Re-equilibration at 20% B
Flow Rate 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30°C
Detector Charged Aerosol Detector (CAD) or ELSD
CAD Nebulizer Temp. 35°C
ELSD Drift Tube Temp. 40°C
ELSD Nebulizer Gas Nitrogen, 3.5 bar

Data Presentation and Expected Results

The HPLC analysis will yield a chromatogram where triglycerides are separated based on their structure. The primary and most abundant peak corresponds to triricinolein (RRR).[10] Other smaller peaks represent mixed-acid triglycerides. The relative percentage of each triglyceride can be determined from the peak areas in the chromatogram. Universal detectors like CAD and ELSD provide a relatively uniform response for triglycerides, allowing for semi-quantitative analysis without the need for individual standards for each component.[1]

Table 1: Typical Triglyceride Composition of Castor Oil Determined by HPLC

Peak No.Triglyceride (Abbreviation)¹Fatty Acid CompositionRelative Content (%)²
1RRRTriricinolein~81.0
2RRLDiricinoleoyl-linoleoyl-glycerol~8.5
3RRODiricinoleoyl-oleoyl-glycerol~5.5
4RRPDiricinoleoyl-palmitoyl-glycerol~2.5
5RRSDiricinoleoyl-stearoyl-glycerol~1.5
6OthersOther minor triglycerides~1.0

¹ R: Ricinoleic acid, L: Linoleic acid, O: Oleic acid, P: Palmitic acid, S: Stearic acid. ² Relative content percentages are approximate and can vary between castor oil sources. Data compiled from multiple sources.[2][8][6][12]

Mandatory Visualizations

// Edges between clusters edge [color="#5F6368", arrowhead=vee, ltail="cluster_prep", lhead="cluster_analysis"]; Dilution -> Injection [style=bold]; edge [color="#5F6368", arrowhead=vee, ltail="cluster_analysis", lhead="cluster_data"]; Detection -> DataAcq [style=bold]; } Caption: Workflow of castor oil triglyceride analysis by HPLC.

References

Application Notes and Protocols: Hydrogenated Castor Oil in Semi-Solid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydrogenated Castor Oil (HCO) in the development of semi-solid pharmaceutical formulations. Detailed protocols for key experiments are included to guide researchers in utilizing this versatile excipient to enhance product stability, modulate drug release, and achieve desired rheological properties.

Introduction to this compound in Semi-Solid Formulations

This compound, a wax-like substance derived from the hydrogenation of pure castor oil, is a widely used excipient in the pharmaceutical industry.[1][2] Its non-toxic and non-irritating nature makes it a safe and valuable component in topical and suppository formulations.[3] HCO serves multiple functions in semi-solid preparations, acting as a stiffening agent, viscosity modifier, stabilizer, and a matrix for controlling drug release.[4][5][6] Its utility extends to creams, ointments, and suppositories, where it contributes to the desired physical characteristics and therapeutic performance of the final product.[7][8]

The process of hydrogenation saturates the double bonds in the fatty acids of castor oil, resulting in a stable, solid material with a higher melting point compared to its liquid form.[2][9] This increased stability and solid nature are key to its functionality in semi-solid dosage forms.[2]

Key Applications and Physicochemical Properties

This compound is a versatile excipient with several key applications in semi-solid formulations:

  • Viscosity Enhancement and Stiffening Agent: HCO is used to increase the viscosity and consistency of creams and ointments, providing them with the desired body and preventing them from being too fluid.[8] In suppositories, it acts as a hardening agent.[10]

  • Stabilizer: It helps to stabilize emulsions by preventing the separation of oil and water phases, ensuring a homogenous distribution of the active pharmaceutical ingredient (API).[4]

  • Controlled and Sustained Release Agent: The lipophilic matrix formed by HCO can control the release of the incorporated drug, making it suitable for sustained-release topical and suppository formulations.[4][6][11]

  • Emollient: In topical preparations, HCO provides a moisturizing and soothing effect on the skin.[2]

Physicochemical Properties of this compound:

PropertyValueReference
Appearance White to slightly yellow, fine powder, flakes, or hard, waxy solid[8][12]
Melting Point 83-87 °C[3]
Solubility Insoluble in water; slightly soluble in methylene chloride; very slightly soluble in ethanol; insoluble in petroleum ether.[8]
Stability More stable than traditional castor oil.[3][3]

Experimental Protocols

Preparation of a Semi-Solid Ointment with this compound

This protocol describes the preparation of a basic ointment using the fusion method, where HCO is incorporated as a stiffening and stabilizing agent.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (HCO)

  • White Petrolatum

  • Beakers

  • Water bath or hot plate

  • Stirring rod or overhead stirrer

  • Ointment mill (optional, for achieving a smoother texture)

Procedure:

  • Weighing: Accurately weigh the required amounts of API, HCO, and white petrolatum.

  • Melting the Base: In a beaker, melt the white petrolatum and HCO together on a water bath or hot plate at a temperature of approximately 70-75°C. Stir gently until a uniform molten mixture is obtained.[13]

  • Incorporation of API:

    • If the API is soluble in the molten base: Add the API to the molten base and stir until it is completely dissolved.

    • If the API is insoluble in the molten base: Levigate the API powder with a small amount of the molten base on an ointment slab to form a smooth paste. Then, gradually incorporate the remainder of the molten base into the paste with continuous stirring.

  • Cooling and Congealing: Remove the beaker from the heat source and continue to stir the mixture gently and constantly until it cools and congeals into a semi-solid ointment.[13] Rapid cooling should be avoided as it can lead to a brittle product.[14]

  • Homogenization (Optional): For a smoother and more uniform product, pass the congealed ointment through an ointment mill.

  • Packaging: Transfer the final ointment into a suitable container.

A patented alternative method involves dispersing powdered HCO into a lipid base at a temperature below its melting point (e.g., below 42°C) using a high-shear mixer to form a smooth and spreadable ointment.[5][15]

Evaluation of Viscosity of Semi-Solid Formulations

This protocol outlines the procedure for measuring the viscosity of a semi-solid formulation using a Brookfield viscometer.

Materials and Equipment:

  • Semi-solid formulation sample

  • Brookfield viscometer with appropriate spindles (e.g., T-bar spindles for very thick samples)

  • Sample container

  • Water bath or temperature-controlled chamber

Procedure:

  • Sample Preparation: Place an adequate amount of the semi-solid formulation into the sample container, ensuring there are no air bubbles. Allow the sample to equilibrate to the desired temperature (e.g., 25°C) in a water bath or temperature-controlled chamber.[16]

  • Instrument Setup:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For very viscous or structured materials, a T-bar spindle with a helipath stand may be necessary to ensure the spindle is always cutting into fresh material.[17]

    • Attach the spindle to the viscometer.

  • Measurement:

    • Immerse the spindle into the center of the sample up to the immersion mark.

    • Start the viscometer at the selected speed.

    • Allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or milliPascal-seconds, mPa·s). For non-Newtonian fluids, the viscosity will change with the shear rate (spindle speed).[14][18]

  • Data Analysis: Record the viscosity, spindle number, speed, and temperature. For a more comprehensive analysis of non-Newtonian fluids, measure the viscosity at different shear rates to create a rheogram (a plot of viscosity versus shear rate).[16]

In Vitro Drug Release Testing (IVRT)

This protocol describes the in vitro release testing of a semi-solid formulation using a Franz diffusion cell apparatus.

Materials and Equipment:

  • Franz diffusion cells

  • Synthetic, inert membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (a solvent in which the drug is soluble, and which can maintain sink conditions)

  • Semi-solid formulation sample

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for drug quantification

  • Water bath with a circulating pump

  • Magnetic stirrers

Procedure:

  • Receptor Chamber Preparation: Fill the receptor chamber of the Franz diffusion cell with the pre-warmed (typically 32°C or 37°C) and de-gassed receptor medium. Place a magnetic stir bar in the chamber.

  • Membrane Mounting: Securely clamp the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped underneath.

  • Sample Application: Apply a precise amount (e.g., 300 mg) of the semi-solid formulation evenly onto the surface of the membrane in the donor chamber.[4]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a specific volume of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Drug Quantification: Analyze the collected samples for drug content using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug released versus the square root of time. The drug release rate (slope of the linear portion of the plot) can be calculated based on Higuchi's equation.[1]

Stability Testing of Semi-Solid Formulations

This protocol provides a general guideline for assessing the physical and chemical stability of a semi-solid formulation containing HCO.

Materials and Equipment:

  • Stability chambers with controlled temperature and humidity

  • Containers for the semi-solid formulation (same as the intended commercial packaging)

  • Analytical instruments for evaluating physical and chemical properties (e.g., viscometer, pH meter, HPLC)

Procedure:

  • Sample Preparation and Storage:

    • Prepare multiple batches of the semi-solid formulation and package them in the final intended containers.

    • Place the samples in stability chambers under various storage conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[19][20][21]

  • Testing at Time Intervals:

    • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 3, 6 months for accelerated studies), withdraw samples for analysis.[21]

  • Evaluation Parameters:

    • Physical Stability: Assess for changes in appearance (color, homogeneity, phase separation), odor, pH, and viscosity.[19]

    • Chemical Stability: Determine the concentration of the API and any degradation products using a stability-indicating analytical method (e.g., HPLC).

  • Data Analysis:

    • Compare the results at each time point to the initial (time zero) data.

    • Establish the shelf-life of the product based on the time it takes for a significant change in the quality attributes to occur under the specified storage conditions.[20]

Data Presentation

Table 1: Effect of this compound Concentration on the Viscosity of a Cream Formulation (Hypothetical Data)

HCO Concentration (% w/w)Viscosity (cP) at 25°C
15,000
315,000
535,000
1080,000

Table 2: In Vitro Release of a Model Drug from Ointments with Varying this compound Content (Hypothetical Data)

HCO Concentration (% w/w)Cumulative Drug Release at 6 hours (µg/cm²)Release Rate (µg/cm²/h^0.5)
215061.2
511044.9
107530.6

Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific formulation and active ingredient. One study on sustained-release tablets showed that an increased amount of this compound resulted in reduced drug release.[11]

Visualizations

Semi_Solid_Formulation_Workflow cluster_PhasePrep Phase Preparation cluster_Emulsification Emulsification cluster_Finalization Final Product Formulation cluster_QC Quality Control OilPhase Oil Phase Preparation (Melt HCO, Lipids, Emulsifiers) Mixing Mixing and Homogenization (High Shear Mixing) OilPhase->Mixing AqPhase Aqueous Phase Preparation (Dissolve Water-Soluble Excipients) AqPhase->Mixing Cooling Cooling with Gentle Stirring Mixing->Cooling API_Add API Incorporation Cooling->API_Add FinalMix Final Mixing API_Add->FinalMix QC_Testing QC Testing (Viscosity, pH, Appearance, Drug Content, Stability) FinalMix->QC_Testing Packaging Packaging QC_Testing->Packaging HCO_Function_Diagram cluster_Properties Physicochemical Properties cluster_Functions Functions in Semi-Solid Formulations HCO Hydrogenated Castor Oil (HCO) HighMP High Melting Point HCO->HighMP Waxy Waxy Texture HCO->Waxy Lipophilic Lipophilic Nature HCO->Lipophilic Viscosity Increases Viscosity & Provides Stiffness HighMP->Viscosity Waxy->Viscosity Emollience Acts as an Emollient Waxy->Emollience Stabilization Stabilizes Emulsions Lipophilic->Stabilization Release Controls Drug Release Lipophilic->Release

References

Troubleshooting & Optimization

Technical Support Center: Hydrogenated Castor Oil (HCO) Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in hydrogenated castor oil (HCO) emulsions.

Troubleshooting Guides

Issue 1: My HCO emulsion is showing signs of creaming (a layer of concentrated droplets at the top).

Q: What are the primary causes of creaming in my oil-in-water (O/W) HCO emulsion, and how can I resolve it?

A: Creaming is the upward movement of dispersed oil droplets due to density differences between the oil and water phases and is often a precursor to coalescence.[1] Here are the common causes and solutions:

  • Cause: Insufficient viscosity of the continuous (water) phase.[2]

    • Solution: Increase the viscosity of the continuous phase by adding a thickener or stabilizer. Gums like xanthan gum or polymers like carbomer are effective options.[3]

  • Cause: Large droplet size of the dispersed (oil) phase.[2]

    • Solution: Reduce the droplet size by using a homogenizer. Applying high shear mixing during the emulsification process can create smaller, more uniform droplets that are less prone to creaming.[3]

  • Cause: High concentration of the oil phase.

    • Solution: Adjust the oil-to-water phase ratio. For O/W emulsions, a general guideline is to keep the oil phase between 15-30%.[4]

Issue 2: The droplets in my HCO emulsion are merging, leading to coalescence and complete phase separation.

Q: My emulsion is completely separating into oil and water layers. What is causing this irreversible coalescence, and what steps can I take to prevent it?

A: Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to the breakdown of the emulsion.[2] Key causes and preventive measures include:

  • Cause: Insufficient amount or incorrect type of emulsifier.[2]

    • Solution: Ensure you are using an adequate concentration of a suitable emulsifier. For O/W emulsions, emulsifiers with a high Hydrophilic-Lipophilic Balance (HLB) are required.[2] A combination of emulsifiers, such as a primary emulsifier and a co-emulsifier (e.g., cetearyl alcohol), can enhance stability.[5]

  • Cause: Incompatibility between formulation components.

    • Solution: Avoid using anionic and cationic emulsifiers in the same formulation, as their interaction can destabilize the emulsion.[2] Also, ensure that any added electrolytes are compatible with your emulsifier system.[3]

  • Cause: Inappropriate processing temperature.

    • Solution: Heat both the oil and water phases to a similar temperature, typically around 75°C (167°F), before combining them. This ensures proper melting of all components and facilitates effective emulsification.[3]

Issue 3: My HCO emulsion appears grainy or has a waxy texture.

Q: What leads to a grainy or waxy texture in my cream or lotion, and how can I achieve a smooth consistency?

A: A grainy texture can arise from the crystallization of certain components, particularly waxes or fatty alcohols, if not properly incorporated.

  • Cause: Incomplete melting or premature solidification of waxes or fatty alcohols.

    • Solution: Ensure that all waxy components in the oil phase are fully melted before emulsification. Maintain a sufficiently high temperature during mixing to prevent premature crystallization.[6]

  • Cause: Crystallization of ingredients upon cooling.

    • Solution: Employ a controlled cooling process with gentle mixing. Rapid, uncontrolled cooling can sometimes promote the formation of crystals. In some cases, adjusting the blend of fatty alcohols can resolve the issue.[7]

Issue 4: My O/W emulsion has inverted to a W/O emulsion.

Q: My oil-in-water emulsion has unexpectedly changed to a water-in-oil emulsion. What causes phase inversion, and how can I control it?

A: Phase inversion is the process where the continuous and dispersed phases switch.[8] This can be triggered by several factors:

  • Cause: High concentration of the dispersed (oil) phase.

    • Solution: As the volume of the internal phase increases, it can become the external phase. Generally, keeping the internal phase volume below 74% helps prevent this.[9]

  • Cause: Changes in temperature.

    • Solution: For emulsions stabilized with non-ionic surfactants, temperature changes can alter their solubility and lead to inversion. This is known as the Phase Inversion Temperature (PIT). Maintaining a consistent temperature during processing and storage is crucial.[5]

  • Cause: Addition of electrolytes.

    • Solution: The addition of certain salts can affect the hydration of the surfactant's hydrophilic head, potentially causing an O/W emulsion to invert to a W/O emulsion.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound (HCO) used in emulsions?

A1: The concentration of HCO depends on its intended function. As a consistency factor to increase viscosity in topical formulations, it is typically used at about 0.1-2%.[10] In some pharmaceutical ointments, non-melted powdered HCO can be used at concentrations ranging from 1% to 50% by weight.[11]

Q2: What is the role of PEG-40 this compound?

A2: PEG-40 this compound is a non-ionic surfactant, solubilizer, and emulsifier.[4] It is soluble in both water and oil and is commonly used to create stable oil-in-water formulations.[12] It helps to decrease the surface tension between the oil and water phases, facilitating the formation of a stable emulsion.[12]

Q3: How does homogenization pressure affect the stability of my HCO emulsion?

A3: High-pressure homogenization is a mechanical process that reduces the size of the droplets in the dispersed phase.[13] Smaller droplet sizes increase the stability of the emulsion by reducing the rate of creaming and coalescence.[1][14] The optimal pressure depends on the specific formulation, but pressures in the range of 45-55 MPa have been shown to be effective for creating stable emulsions.[14]

Q4: What is the importance of the surfactant-to-oil ratio (SOR)?

A4: The SOR is a critical factor in determining emulsion stability. A sufficient concentration of surfactant is necessary to cover the surface of the oil droplets and prevent them from coalescing.[15] Increasing the surfactant concentration generally leads to a decrease in droplet size and an increase in emulsion stability.[16] However, an excessively high concentration of surfactant can sometimes lead to instability.[15]

Q5: What are the key stability tests I should perform on my HCO emulsion?

A5: Key stability tests include:

  • Visual Observation: Monitoring for any changes in color, odor, and signs of phase separation over time.[17]

  • Centrifugation: This accelerated test helps to predict creaming. A common protocol is to centrifuge the emulsion at 3000 rpm for 30 minutes at 50°C.[15]

  • Freeze-Thaw Cycling: This test assesses stability under temperature stress. A typical cycle involves freezing the sample at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours, repeated for three to five cycles.[15]

  • Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) are used to measure the droplet size and size distribution, which are critical indicators of emulsion stability.

Quantitative Data Summary

Table 1: Effect of Surfactant-to-Oil Ratio (SOR) and Oil Concentration on Droplet Size

Oil TypeSurfactant-to-Oil Ratio (SOR)Oil Concentration (g)Resulting Droplet Size (nm)
Oleic Acid5:10.15129.1 ± 28.4
Oleic Acid7:10.1569.4 ± 56.9
Oleic Acid10:10.1518.8 ± 0.5
Oleic Acid5:20.30324.1 ± 51.0
Oleic Acid7:20.30134.3 ± 8.2
Oleic Acid10:20.30106.1 ± 2.8
Data adapted from a study on nanoemulsions, demonstrating the principle that increasing SOR and decreasing oil concentration generally reduces droplet size.[16]

Table 2: Example Formulations for Castor Oil Emulsions

FormulationCastor Oil (%)Acacia Gum (%)Methyl Cellulose (%)Tween 20 (%)Creaming Index (%)Globule Size (µm)
F1104--16-
F310-4-183.74
F51022-92.73
F710221593.74
Data from a study on castor oil emulsions, illustrating the impact of different emulsifier systems on stability.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound (O/W) Emulsion

1. Materials:

  • Oil Phase:

    • This compound (e.g., 5-15%)

    • Co-emulsifier (e.g., Cetearyl Alcohol, 2-5%)

    • Other lipophilic ingredients (e.g., other oils, esters)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Humectant (e.g., Glycerin, 2-5%)

    • Primary Emulsifier (e.g., PEG-40 this compound, 2-5%)

    • Thickener (e.g., Xanthan Gum, 0.2-0.5%)

  • Preservative: (e.g., Phenoxyethanol, as required)

2. Procedure:

  • Water Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and begin heating to 75°C while mixing. Once the temperature is reached, add the primary emulsifier (PEG-40 HCO) and mix until fully dissolved.

  • Oil Phase Preparation: In a separate vessel, combine the this compound, cetearyl alcohol, and any other oil-soluble ingredients. Heat to 75°C while stirring until all components are completely melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer. Continue homogenization for 5-10 minutes to ensure a small and uniform droplet size.

  • Cooling: Begin to cool the emulsion while stirring gently with a propeller mixer.

  • Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive ingredients.

  • Final Mixing: Continue gentle mixing until the emulsion is uniform and has reached room temperature.

  • Quality Control: Measure the pH and viscosity of the final product to ensure they are within the desired specifications.

Protocol 2: Accelerated Stability Testing via Centrifugation

1. Objective: To assess the physical stability of the HCO emulsion and its resistance to creaming under accelerated conditions.

2. Equipment and Materials:

  • Centrifuge with temperature control

  • Centrifuge tubes

  • Water bath or incubator

  • HCO emulsion sample

3. Procedure:

  • Place a representative sample of the emulsion into a centrifuge tube.

  • Heat the sample to 50°C in a water bath or incubator.[15]

  • Place the heated sample in the centrifuge.

  • Centrifuge the sample at 3000 rpm for 30 minutes.[15]

  • After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, such as a distinct cream layer at the top.

  • Quantify the extent of creaming by measuring the height of the cream layer relative to the total height of the emulsion (Creaming Index %). A lower creaming index indicates better stability.[1]

Protocol 3: Particle Size Analysis using Dynamic Light Scattering (DLS)

1. Objective: To determine the average hydrodynamic diameter and polydispersity index (PDI) of the oil droplets in the emulsion.

2. Equipment and Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Deionized water (filtered)

  • HCO emulsion sample

3. Procedure:

  • Sample Preparation: Dilute the emulsion sample with filtered deionized water to an appropriate concentration. The concentration should be low enough to avoid multiple scattering effects but high enough to provide a sufficient scattering signal.[9]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the properties of the dispersant (viscosity and refractive index of water).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder.

  • Data Acquisition: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[9]

  • Data Analysis: The instrument's software will analyze the data to calculate the average hydrodynamic diameter and the PDI. A smaller average diameter and a lower PDI generally indicate a more stable emulsion.

  • Reporting: Report the average particle size, PDI, and all experimental conditions.[9]

Visualizations

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_process Emulsification & Cooling cluster_qc Quality Control & Stability Testing Water_Phase 1. Prepare Water Phase (Water, Humectant, Thickener, Emulsifier) Heat to 75°C Emulsification 3. Emulsification (Add Oil to Water Phase) High-Shear Homogenization Water_Phase->Emulsification Oil_Phase 2. Prepare Oil Phase (HCO, Co-emulsifier, Lipids) Heat to 75°C Oil_Phase->Emulsification Cooling 4. Cooling Gentle Stirring Emulsification->Cooling Final_Additions 5. Add Heat-Sensitive Ingredients (<40°C) Cooling->Final_Additions Final_Product 6. Final Emulsion Final_Additions->Final_Product QC 7. QC Checks (pH, Viscosity) Final_Product->QC Stability_Testing 8. Stability Testing (Centrifugation, Freeze-Thaw, Particle Size) QC->Stability_Testing

Caption: Workflow for preparing a stable HCO emulsion.

Troubleshooting_Phase_Separation Start Emulsion Shows Phase Separation Identify_Type Identify Type of Instability Start->Identify_Type Creaming Creaming (Reversible) Identify_Type->Creaming Coalescence Coalescence (Irreversible) Identify_Type->Coalescence Flocculation Flocculation (Reversible) Identify_Type->Flocculation Increase_Viscosity Increase Viscosity of Continuous Phase Creaming->Increase_Viscosity Low Viscosity? Reduce_Droplet_Size Reduce Droplet Size (Homogenize) Creaming->Reduce_Droplet_Size Large Droplets? Adjust_Phase_Ratio Adjust Oil/Water Ratio Creaming->Adjust_Phase_Ratio High Oil %? Check_Emulsifier Check Emulsifier (Type & Concentration) Coalescence->Check_Emulsifier Problem? Check_Compatibility Check Ingredient Compatibility Coalescence->Check_Compatibility Problem? Increase_Emulsifier Increase Emulsifier Concentration Flocculation->Increase_Emulsifier Insufficient Emulsifier? Agitate Gentle Agitation Flocculation->Agitate Clumping? Reformulate Reformulate Check_Emulsifier->Reformulate Check_Compatibility->Reformulate

Caption: Troubleshooting logic for emulsion phase separation.

References

Technical Support Center: Hydrogenated Castor Oil (HCO) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming drug polymorphism in hydrogenated castor oil (HCO) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCO) and why is it used in pharmaceutical formulations?

A1: this compound (HCO), also known as castor wax, is a hard, waxy substance produced by the hydrogenation of castor oil in the presence of a catalyst, typically nickel.[1][2] This process saturates the double bonds in the ricinoleic acid component of castor oil, resulting in a more stable, solid material with a higher melting point and improved oxidative stability.[1][2] In pharmaceutical formulations, HCO is a versatile excipient used to:

  • Control the release of active pharmaceutical ingredients (APIs).[3]

  • Enhance drug stability and solubility.[3]

  • Act as a viscosity-controlling agent.[1]

  • Serve as a binder or lubricant in tablet manufacturing.

Q2: What is polymorphism and why is it a critical concern in HCO formulations?

A2: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[4][5] These different forms are called polymorphs. Despite having the same chemical composition, polymorphs can have distinct physicochemical properties, including:

  • Solubility and dissolution rate[6]

  • Melting point[7]

  • Stability[6]

  • Bioavailability[4]

In HCO formulations, uncontrolled polymorphism can lead to significant issues such as batch-to-batch inconsistency, unpredictable drug release profiles, and reduced product stability and efficacy.[6]

Q3: What are the known crystal morphologies of HCO?

A3: Research has identified three primary crystal morphologies for this compound in oil-in-water emulsions: rosettes, fibers, and irregular crystals.[8][9][10] Irregular crystals are generally considered thermodynamically less stable and may transform into more stable forms over time.[9][10] The formation of these morphologies is highly dependent on processing conditions.[8]

Q4: Which analytical techniques are most effective for characterizing polymorphism in HCO formulations?

A4: A combination of techniques is typically recommended for a comprehensive analysis of polymorphism.[5] The most widely used and reliable methods include:

  • X-ray Powder Diffraction (XRD): Considered the gold standard for identifying different crystal forms. Different polymorphs produce unique diffraction patterns.[5][11]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to measure differences in heat flow between a sample and a reference as a function of temperature. It is effective for detecting melting points, phase transitions, and quantifying crystallinity.[5][12]

  • Microscopy: Techniques like Polarized Light Microscopy (PLM) and Scanning Electron Microscopy (SEM) are used to visualize the different crystal morphologies (e.g., rosettes, fibers).[8][10]

  • Spectroscopy: Methods like Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy can differentiate polymorphs by detecting variations in molecular vibrations.[4]

Troubleshooting Guide

Issue 1: My formulation shows batch-to-batch inconsistency in texture, viscosity, or drug release.

  • Possible Cause: Uncontrolled polymorphic transformations during manufacturing. The processing conditions may be favoring the formation of different crystal morphologies in different batches.

  • Troubleshooting Steps:

    • Characterize Batches: Analyze samples from inconsistent batches using XRD and DSC to identify the polymorphic forms present.

    • Review Process Parameters: Carefully examine your manufacturing process. Key parameters influencing HCO polymorphism are cooling rate, crystallization temperature, and shear/agitation.[8]

    • Implement Strict Process Controls:

      • Cooling Rate: A slower cooling rate (e.g., 1°C/min) tends to produce more stable, ordered structures like rosettes and fibers, while a faster rate (e.g., 5°C/min) can lead to the formation of less stable, irregular crystals.[10]

      • Isothermal Crystallization Temperature: The temperature at which you hold the formulation during crystallization directly impacts the resulting morphology. For instance, holding at 70°C primarily forms rosettes, while decreasing the temperature to 55°C can result in more fibers.[9][10]

      • Shear: The application of shear during cooling can break down larger crystal structures and influence crystal size and shape.[8]

    • Develop a Control Strategy: Based on your analysis, define and validate strict control limits for these critical process parameters to ensure consistent production of the desired polymorphic form.

Issue 2: I am observing unexpected or broad peaks in my DSC thermogram.

  • Possible Cause: This could indicate the presence of a mixture of polymorphs, an amorphous phase, or impurities in your sample. Metastable forms may also undergo transitions during the DSC heating scan.

  • Troubleshooting Steps:

    • Correlate with XRD: Immediately analyze the same sample using XRD. XRD provides unambiguous identification of the crystalline forms present.[11]

    • Modulated DSC (mDSC): If available, use mDSC. This technique can help separate overlapping thermal events, making it easier to identify weak transitions associated with metastable forms.[12]

    • Purity Analysis: Assess the purity of your API and HCO. Impurities can depress melting points and broaden peaks.

    • Thermal History: Consider the sample's thermal history. A sample that was cooled rapidly may contain a metastable form that converts to a more stable form upon heating in the DSC, appearing as an exothermic event before the final melting endotherm.

Issue 3: The crystal form of my HCO formulation changes during storage, impacting stability.

  • Possible Cause: You have likely formulated with a metastable polymorphic form (e.g., irregular crystals), which is converting to a more thermodynamically stable form over time.

  • Troubleshooting Steps:

    • Identify the Polymorphs: Use XRD to characterize the crystal form immediately after production and at various time points during your stability study to track the transformation.

    • Determine the Stable Form: The goal is typically to formulate with the most thermodynamically stable polymorph to prevent changes during storage.[6] You can identify the stable form through slurry conversion experiments or by observing which form persists over time.

    • Modify Formulation Process: Adjust your processing conditions (slower cooling, controlled isothermal hold) to favor the direct crystallization of the stable polymorph.[8][10]

    • Use of Seed Crystals: In some cases, seeding the formulation with crystals of the desired stable polymorph can be an effective strategy to direct crystallization and prevent the formation of metastable forms.[13]

Data Presentation

Table 1: Influence of Isothermal Crystallization Temperature on HCO Crystal Morphology.

Crystallization TemperaturePredominant Crystal MorphologyObservations
70°CRosettesMainly rosettes are observed.[9][10]
55°CFibers and RosettesMore fibers form due to a lower energy barrier to nucleation.[10]
45°CIrregular Crystals (initially)Irregular crystals form first and then transform into more stable rosettes.[10]

Table 2: Influence of Cooling Rate on HCO Crystal Morphology.

Cooling RatePredominant Crystal MorphologyObservations
1°C/min (Slow)Rosettes and FibersSlower cooling allows for more ordered crystal growth.[8][10]
5°C/min (Fast)Irregular CrystalsRapid cooling leads to thermodynamically less stable structures.[8][10]

Experimental Protocols & Workflows

Polymorphism Investigation Workflow

The following diagram illustrates a typical workflow for investigating and controlling polymorphism in HCO formulations.

G cluster_0 Phase 1: Formulation & Processing cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis & Control A Formulation Preparation (API + HCO + Excipients) B Heating & Melting A->B C Controlled Cooling (Define Rate & Shear) B->C D Isothermal Crystallization (Define Temp & Time) C->D E Sample Collection D->E F Primary Analysis: XRD (Polymorph ID) E->F G Thermal Analysis: DSC (Transitions, Crystallinity) E->G H Morphology Analysis: Microscopy (Visualize Crystals) E->H I Data Interpretation F->I G->I H->I J Polymorph Identified? I->J K Refine Process Parameters (Go back to Phase 1) J->K No / Inconsistent L Lock Process & Define Control Strategy J->L Yes / Consistent K->C

Workflow for investigating HCO polymorphism.
Troubleshooting Logic Flow

This diagram provides a logical path for troubleshooting inconsistent product performance.

G Start Start: Inconsistent Product Performance Action1 Analyze batches with XRD and DSC Start->Action1 Check1 Is the polymorphic form consistent across batches? Check2 Are process parameters (cooling, temp, shear) strictly controlled? Check1->Check2 Yes Check3 Is a metastable polymorph being formed? Check1->Check3 No Action1->Check1 Action2 Review and tighten process controls. Implement PAT. Check2->Action2 No End End: Consistent Polymorph and Product Performance Check2->End Yes Action2->End Action3 Modify process to favor the stable polymorph (e.g., slower cooling). Check3->Action3 Yes Action3->End

Troubleshooting inconsistent performance.
Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

  • Objective: To determine the melting point, heat of fusion, and identify polymorphic transitions in an HCO formulation.

  • Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of the HCO formulation into a standard aluminum DSC pan.

    • Sealing: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed aluminum pan to use as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at a starting temperature (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature above the expected melting point of HCO (e.g., 100°C).[12]

      • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

    • Data Analysis: Analyze the resulting thermogram. Endothermic peaks typically represent melting events, while exothermic peaks can indicate crystallization or degradation. The peak temperature is taken as the melting point, and the area under the peak corresponds to the heat of fusion.

Protocol 2: X-ray Powder Diffraction (XRD) Analysis
  • Objective: To identify the crystalline form(s) of HCO present in a formulation.

  • Methodology:

    • Sample Preparation: Ensure the sample is a fine, homogeneous powder. Gently grind the sample if necessary, but avoid excessive mechanical stress which could induce polymorphic transformations.

    • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.[12]

    • Instrument Setup:

      • Place the sample holder into the diffractometer.

      • Typical instrument settings use a Cu Kα radiation source.

    • Data Collection:

      • Scan the sample over a specific 2θ (2-theta) range, for example, from 5° to 40°.

      • Use a suitable step size (e.g., 0.02°) and dwell time (e.g., 1 second/step).

    • Data Analysis: Process the collected data to remove background noise.[12] Compare the resulting diffraction pattern (peak positions and relative intensities) to reference patterns of known HCO polymorphs or previously characterized "good" batches to identify the form(s) present.[12] New or shifted peaks indicate the presence of a different polymorph.

References

Issues with hydrogenated castor oil melting point variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the melting point variability of hydrogenated castor oil (HCO).

Troubleshooting Guide: Out-of-Specification (OOS) Melting Point Results

Encountering an out-of-specification (OOS) melting point for this compound (HCO) requires a systematic investigation to determine the root cause and ensure the quality and performance of your formulation. Follow the steps below to troubleshoot the issue.

Immediate Steps:

  • Quarantine the Material: Do not use the affected batch of HCO in any experiments or manufacturing processes until the investigation is complete.

  • Notify Supervisor and Quality Assurance: Report the OOS result to your supervisor and the Quality Assurance (QA) department to initiate a formal investigation.[1][2]

Phase 1: Laboratory Investigation

This phase aims to determine if the OOS result is due to a laboratory error. The investigation should be thorough, timely, unbiased, and well-documented.[3]

  • Step 1a: Initial Analyst & Supervisor Review (Check for Obvious Errors) [2]

    • Analyst Interview: The supervisor should discuss the test procedure with the analyst who performed the measurement to identify any potential deviations.[2]

    • Data Review: Check for calculation errors, incorrect data entry, or transcription errors.[4]

    • Instrument Check: Verify that the melting point apparatus was calibrated and functioning correctly.[5]

    • Method Verification: Ensure the correct test method was followed (e.g., USP <741> Class II or Ph. Eur. 2.2.14).[6][7]

    • Sample Preparation: Confirm that the sample was prepared correctly as per the standard operating procedure (SOP).[5]

  • Step 1b: Formal Laboratory Investigation (If no obvious error is found)

    • Re-testing: A second analyst should re-test the original sample. This is not to be confused with re-sampling.[1]

    • Hypothesis-Driven Testing: If a potential cause is identified, further specific tests may be conducted to confirm or deny the hypothesis.

If a laboratory error is confirmed, the initial OOS result can be invalidated. A re-test can then be performed. If no laboratory error is found, the investigation proceeds to Phase 2.

Phase 2: Full-Scale Investigation

This phase investigates manufacturing and material-related causes for the OOS result.

  • Review of Manufacturing Process: Examine the manufacturing records of the HCO batch .

  • Supplier Communication: Contact the HCO supplier and provide the batch number and OOS result. Request information on their internal investigation.

  • Impact Assessment: Evaluate the potential impact of the OOS melting point on other batches of your product that may have used the same HCO lot.

Corrective and Preventive Actions (CAPA):

Based on the investigation's findings, implement a CAPA plan to prevent recurrence. This may include:

  • Revising SOPs for melting point determination.

  • Additional training for laboratory personnel.

  • Implementing more stringent supplier qualification processes.

  • Refining raw material specifications.

Frequently Asked Questions (FAQs)

1. What is the typical melting point of pharmaceutical-grade this compound (HCO)?

Pharmaceutical-grade HCO typically has a melting range of 83°C to 88°C.[6][8] The United States Pharmacopeia (USP) specifies a melting range of 85°C to 88°C, while the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) specify 83°C to 88°C.[6][9]

PharmacopeiaMelting Range (°C)
USP85 - 88
BP / Ph. Eur.83 - 88

2. What causes variability in the melting point of HCO?

The primary factor influencing the melting point of HCO is the degree of hydrogenation .[10]

  • Incomplete Hydrogenation: Castor oil is a liquid at room temperature. The process of hydrogenation saturates the double bonds in the fatty acid chains of the castor oil triglycerides, increasing the melting point and transforming it into a solid, waxy substance.[11] If the hydrogenation process is incomplete, the resulting HCO will have a lower melting point.

  • Iodine Value: The iodine value is a measure of the degree of unsaturation in a substance. A higher iodine value indicates more double bonds and, therefore, a lower degree of hydrogenation and a lower melting point.[12] For pharmaceutical-grade HCO, the iodine value is typically very low, often not more than 5.[9]

  • Impurities: The presence of impurities, such as residual catalysts (e.g., nickel) from the hydrogenation process or high levels of free fatty acids, can also affect the melting point.

3. How does the melting point of HCO affect my drug formulation?

The melting point of HCO is a critical parameter in several pharmaceutical applications:

  • Sustained-Release Tablets: HCO is often used as a matrix-forming agent in sustained-release tablets. A lower melting point can lead to a softer matrix, potentially resulting in faster drug release than desired. Conversely, a higher melting point may slow down the release rate.

  • Melt Granulation: In melt granulation, HCO is used as a meltable binder. An inconsistent melting point can lead to variability in granule properties and affect tablet compaction and dissolution.

  • Solid Dispersions: In the formulation of solid dispersions to enhance the solubility of poorly water-soluble drugs, the melting point of the carrier, such as HCO, is crucial for the manufacturing process, which often involves melting the carrier.

4. My batch of HCO has a melting point of 80°C. Can I still use it?

A melting point of 80°C is outside the typical pharmacopoeial specifications for pharmaceutical-grade HCO. It is strongly recommended that you do not use this batch in your experiments or manufacturing until a thorough OOS investigation has been conducted. A lower melting point suggests that the material may not be fully hydrogenated, which could significantly impact its performance in your formulation.

5. How should I properly store HCO to prevent changes in its physical properties?

HCO should be stored in tight containers and protected from excessive heat. While HCO is relatively stable, prolonged exposure to high temperatures can potentially affect its properties.

Experimental Protocols

Determination of Melting Point (Based on Ph. Eur. 2.2.14 - Capillary Method)

This method determines the temperature at which the last solid particle of a substance in a capillary tube passes into the liquid phase.

Apparatus:

  • A glass vessel containing a liquid bath (e.g., silicone oil) with a heating and stirring mechanism.

  • A calibrated thermometer with 0.5°C graduations.

  • Alkali-free hard-glass capillary tubes (internal diameter 0.9 mm to 1.1 mm), sealed at one end.

Procedure:

  • Sample Preparation: Dry the finely powdered HCO in a vacuum over silica gel for 24 hours.

  • Capillary Filling: Introduce a sufficient amount of the dried HCO into a capillary tube to form a compact column of 4 mm to 6 mm in height.

  • Heating: Raise the temperature of the bath to about 10°C below the expected melting point. Then, adjust the heating rate to approximately 1°C per minute.

  • Measurement: When the temperature is 5°C below the expected melting point, insert the capillary tube into the apparatus. Record the temperature at which the last solid particle transitions into the liquid phase.

Determination of Melting Range (Based on USP <741> Class II)

This method is suitable for waxy substances like HCO.

Apparatus:

  • As per USP <741> Apparatus I (similar to the Ph. Eur. method).

  • Capillary tubes open at both ends.

Procedure:

  • Sample Preparation: Carefully melt the HCO at the lowest possible temperature.

  • Capillary Filling: Draw the molten HCO into a capillary tube (open at both ends) to a depth of about 10 mm.

  • Cooling: Cool the charged tube at 10°C or lower for 24 hours, or in contact with ice for at least 2 hours.

  • Measurement: Attach the tube to a thermometer and place it in a water bath so that the top of the HCO column is 10 mm below the water level.

  • Heating: Heat the bath, and within 5°C of the expected melting temperature, regulate the rate of temperature rise to 0.5°C to 1.0°C per minute.

  • Melting Point: The temperature at which the substance begins to rise in the capillary tube is the melting point.

Visualizations

logical_relationship cluster_process Hydrogenation Process cluster_properties Material Properties Castor Oil Castor Oil Hydrogenation Hydrogenation Castor Oil->Hydrogenation Input This compound (HCO) This compound (HCO) Hydrogenation->this compound (HCO) Output Degree of Hydrogenation Degree of Hydrogenation This compound (HCO)->Degree of Hydrogenation Characterized by Iodine Value Iodine Value Degree of Hydrogenation->Iodine Value Inversely Proportional Melting Point Melting Point Degree of Hydrogenation->Melting Point Directly Proportional

Relationship between Hydrogenation and Physical Properties of HCO.

experimental_workflow cluster_formulation Solid Dispersion Formulation Workflow start Start melt_hco Melt HCO at specified temperature start->melt_hco dissolve_api Dissolve Active Pharmaceutical Ingredient (API) in molten HCO melt_hco->dissolve_api cool Cool the mixture to solidify dissolve_api->cool mill Mill the solid dispersion cool->mill characterize Characterize the formulation (e.g., dissolution, DSC) mill->characterize end End characterize->end

Workflow for Solid Dispersion Formulation using HCO.

troubleshooting_workflow start Start: OOS Melting Point Detected phase1 Phase 1: Laboratory Investigation start->phase1 obvious_error Obvious Error Found? phase1->obvious_error invalidate_oos Invalidate OOS Result. Re-test. obvious_error->invalidate_oos Yes phase2 Phase 2: Full-Scale Investigation obvious_error->phase2 No end End invalidate_oos->end root_cause Root Cause Identified? phase2->root_cause capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa Yes reject Reject Batch root_cause->reject No capa->end reject->end

Troubleshooting Workflow for OOS Melting Point Results.

References

Technical Support Center: Hydrogenated Castor Oil for Tablet Sticking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hydrogenated castor oil (HCO) as a lubricant to resolve tablet sticking issues during formulation development and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is tablet sticking and what are the common causes?

A1: Tablet sticking, also known as filming, is the adhesion of formulation powder or granules to the faces of tablet press punches and dies.[1][2] This can result in tablets with cosmetic defects, inconsistent weight, and altered dissolution profiles. The primary causes of sticking can be categorized as follows:

  • Formulation-Related:

    • High Moisture Content: Excessive moisture in the granules can lead to sticking.[1] It is crucial to properly dry the granules and control the humidity of the manufacturing environment.[3]

    • Hygroscopic Materials: The use of hygroscopic excipients that readily absorb moisture can contribute to sticking.[1][3]

    • Inadequate or Improper Lubrication: Insufficient lubricant or the use of an inappropriate lubricant can fail to prevent adhesion between the tablet and the tooling.[1]

    • Excessive Binder: Too much binder can make the granules sticky.[1]

    • Low Melting Point Ingredients: Active Pharmaceutical Ingredients (APIs) or excipients with low melting points can soften or melt due to the heat generated during compression, leading to sticking.[2][3]

  • Machine-Related:

    • Tooling Condition: Scratches or roughness on the punch faces can create sites for material to adhere.[4][5]

    • Compression Parameters: High compression speed or insufficient compression force can contribute to sticking.[1][6]

  • Environmental Factors:

    • High Humidity and Temperature: A manufacturing environment with high relative humidity and temperature can exacerbate sticking issues.[3][7]

Q2: Why should I consider using this compound (HCO) as a lubricant?

A2: this compound (HCO) is a viable alternative lubricant to commonly used magnesium stearate, particularly in formulations where sticking is a challenge.[2][8] Here are some reasons to consider HCO:

  • Effective Lubrication: HCO provides good lubrication, reducing the friction between the tablet and the die wall during ejection.[7][8]

  • Reduced Impact on Tablet Properties: Compared to magnesium stearate, HCO has been reported to have a less significant negative impact on tablet tensile strength and disintegration time.[7]

  • Compatibility: HCO is compatible with a wide range of active pharmaceutical ingredients (APIs).[2]

  • No Metallic Taste: It does not impart a metallic taste to the final product.[2]

Q3: What is the recommended concentration range for this compound in tablet formulations?

A3: Hydrogenated oils, including HCO, are typically used at concentrations of 2-4% by weight in tablet formulations.[1] However, the optimal concentration depends on the specific formulation, including the properties of the API and other excipients. It is recommended to start with a lower concentration and optimize based on experimental results.

Troubleshooting Guide

Problem: I'm still experiencing tablet sticking even after adding this compound.

This guide provides a systematic approach to troubleshooting persistent sticking issues when using HCO as a lubricant.

cluster_1 Troubleshooting Steps start Sticking Observed with HCO step1 Verify HCO Concentration and Blending start->step1 step2 Assess Formulation Moisture Content step1->step2 Is concentration and blending adequate? step1_desc Increase HCO concentration incrementally (e.g., 0.5% steps). Ensure homogeneous mixing with other excipients. step1->step1_desc step3 Evaluate Compression Parameters step2->step3 Is moisture content optimal? step2_desc Measure Loss on Drying (LOD) of granules. Dry granules to an optimal moisture level. step2->step2_desc step4 Inspect Tooling Condition step3->step4 Are compression parameters optimized? step3_desc Decrease tablet press speed. Increase compression force. step3->step3_desc step5 Consider Formulation Modifications step4->step5 Is tooling in good condition? step4_desc Check for scratches or wear on punch faces. Polish or replace tooling if necessary. step4->step4_desc end Sticking Resolved step5->end Are further modifications successful? step5_desc Add a glidant like colloidal silicon dioxide. Evaluate the type and amount of binder. step5->step5_desc

Caption: Troubleshooting workflow for addressing tablet sticking issues.

Data Presentation

Table 1: Comparison of Lubricant Efficiency and Impact on Tablet Properties

LubricantTypical Concentration (% w/w)Lubrication Efficiency Ranking[7]Impact on Tablet Tensile Strength[7]
Magnesium Stearate0.25 - 5.0[9]1 (Highest)Can significantly reduce tensile strength
This compound 2.0 - 4.0 [1]2 Less significant reduction than MgSt
Stearic Acid1.0 - 10.0[10]3Less impact than MgSt
Sodium Lauryl SulphateVaries4 (Lowest)Can improve tablet strength

Experimental Protocols

Protocol 1: Evaluation of Lubricant Effectiveness by Measuring Ejection Force

Objective: To quantify the effectiveness of this compound in reducing the force required to eject a tablet from the die, which is a direct indicator of its lubrication efficiency.

Materials and Equipment:

  • Tablet press equipped with force transducers on the punches

  • Blended formulation with varying concentrations of HCO (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0% w/w)

  • Control formulation (without lubricant or with a standard lubricant like magnesium stearate)

  • Analytical balance

Methodology:

  • Preparation of Blends: Prepare the powder blends by mixing the active pharmaceutical ingredient and all excipients except the lubricant for a specified time in a suitable blender. Then, add the designated amount of HCO and blend for a short period (e.g., 2-5 minutes) to ensure uniform distribution without over-lubrication.

  • Tablet Compression: Set up the tablet press with the desired tooling. Compress tablets of a defined weight and hardness from each blend. Ensure that the compression force is kept constant across all batches.

  • Ejection Force Measurement: The tablet press will record the peak force required to eject each tablet from the die. Record the ejection force for a statistically significant number of tablets from each batch (e.g., n=10).

  • Data Analysis: Calculate the average ejection force and standard deviation for each lubricant concentration. A lower average ejection force indicates better lubrication. Plot the ejection force as a function of HCO concentration to determine the optimal level.

Protocol 2: Assessment of Sticking Propensity using a Stickiness Index

Objective: To visually and quantitatively assess the degree of sticking on the punch faces after a compression run.

Materials and Equipment:

  • Tablet press

  • Formulations with varying concentrations of HCO

  • High-resolution camera or microscope

  • Image analysis software (optional)

  • Cleaning swabs and solvent

Methodology:

  • Compression Run: For each formulation, perform a compression run of a predetermined number of tablets (e.g., 1000 tablets).

  • Visual Inspection: After the run, carefully remove the punches and visually inspect the punch faces for any adhering material.

  • Stickiness-Filming Index: Assign a stickiness-filming index based on a predefined scale (e.g., 0 = no sticking, 1 = slight filming, 2 = moderate filming, 3 = significant sticking with material buildup).[11]

  • Image Analysis (Optional): Capture high-resolution images of the punch faces. Use image analysis software to quantify the area of the punch face covered by adhering material.

  • Data Analysis: Compare the stickiness index or the percentage of area coverage across the different HCO concentrations to identify the concentration that minimizes sticking.

Mandatory Visualizations

cluster_formulation Formulation Factors cluster_process Process Parameters Moisture Moisture Content Sticking Tablet Sticking Moisture->Sticking Binder Binder Type & Amount Binder->Sticking API API Properties (e.g., low melting point) API->Sticking Lubricant Lubricant Type & Concentration (e.g., HCO) Lubricant->Sticking Inhibits Speed Compression Speed Speed->Sticking Force Compression Force Force->Sticking Tooling Tooling Condition Tooling->Sticking

Caption: Factors influencing tablet sticking.

Start Start: Prepare Powder Blend Add_Lubricant Add HCO and Blend Start->Add_Lubricant Compress Tablet Compression Add_Lubricant->Compress Measure_Ejection Measure Ejection Force Compress->Measure_Ejection Measure_Properties Measure Tablet Properties (Hardness, Friability, Disintegration) Compress->Measure_Properties Assess_Sticking Assess Punch Face Sticking Compress->Assess_Sticking Analyze Analyze Data and Optimize Measure_Ejection->Analyze Measure_Properties->Analyze Assess_Sticking->Analyze

Caption: Experimental workflow for evaluating HCO lubricant effectiveness.

References

Technical Support Center: Enhancing Drug Dissolution from Hydrogenated Castor Oil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating with hydrogenated castor oil (HCO) matrices, specifically focusing on strategies to improve the dissolution rate of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My drug release from the HCO matrix is too slow. What are the primary strategies to accelerate the dissolution rate?

A1: Slow drug release is a common characteristic of hydrophobic matrices like this compound. To enhance the dissolution rate, you can employ several formulation strategies:

  • Incorporate Channeling Agents: These are water-soluble excipients that dissolve in the presence of gastrointestinal fluids, creating a network of pores and channels within the matrix. This allows for greater fluid penetration and a larger surface area for drug dissolution.

  • Utilize Solid Dispersions: Dispersing the drug in a carrier at a molecular level can significantly improve its dissolution. Creating a solid dispersion with a hydrophilic carrier, such as a polyethylene glycol (PEG) derivative of this compound, can enhance wettability and reduce drug crystallinity.[1][2][3][4]

  • Reduce Drug Particle Size: Decreasing the particle size of the API increases its surface area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.

  • Incorporate Surfactants: Surfactants can improve the wettability of the hydrophobic matrix and the drug, and at concentrations above the critical micelle concentration (CMC), they can form micelles that solubilize the drug, thereby increasing its dissolution.

Q2: How do I select an appropriate channeling agent for my HCO matrix formulation?

A2: The choice of channeling agent depends on the desired release profile and the physicochemical properties of your drug.

  • Highly Soluble Agents for Rapid Effect: For a more rapid increase in dissolution, consider highly water-soluble excipients like lactose, mannitol, or polyethylene glycols (PEGs). For instance, the inclusion of lactose has been shown to significantly enhance the release rate of naproxen from an HCO matrix.[2][5]

  • Mechanism of Action: Channeling agents work by dissolving and leaching out of the matrix, creating pores for the dissolution medium to penetrate. The rate of this process, and thus the drug release, is influenced by the solubility of the channeling agent.

Q3: What is a solid dispersion, and how does it improve dissolution from an HCO-based formulation?

A3: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[1][2] In the context of HCO, a solid dispersion can be formed with a modified, more hydrophilic version of castor oil, such as PEG-60 this compound.

The improvement in dissolution rate is attributed to several factors:

  • Increased Wettability: The hydrophilic carrier enhances the wetting of the drug particles.[1][2][4]

  • Reduced Particle Size: The drug is dispersed at a molecular or amorphous level, effectively reducing its particle size to a minimum.[1][2][4]

  • Decreased Crystallinity: The process of forming a solid dispersion can reduce the crystallinity of the drug, leading to a lower energy barrier for dissolution.[1][2][4]

Q4: I'm considering particle size reduction. What is the expected impact on the dissolution rate from an HCO matrix?

A4: Reducing the particle size of the drug within the HCO matrix can significantly accelerate its release. Studies with tilmicosin-loaded this compound nanoparticles have demonstrated that smaller particles exhibit a faster initial release rate.[5][6] This is because a larger surface area is exposed to the dissolution medium, leading to a more rapid dissolution process.

Q5: Can I add a surfactant directly to my solid HCO matrix? What should I consider?

A5: Yes, incorporating a surfactant directly into the solid matrix is a viable strategy. Surfactants can enhance dissolution through several mechanisms:

  • Improved Wetting: They reduce the interfacial tension between the hydrophobic matrix and the aqueous dissolution medium.

  • Pore Formation: Highly soluble surfactants can dissolve and leach out of the matrix, creating channels for fluid ingress.

  • Micellar Solubilization: Above their CMC, surfactants form micelles that can encapsulate the drug, increasing its apparent solubility.

When selecting a surfactant, consider its solubility, compatibility with the drug and other excipients, and its critical micelle concentration. Common examples include sodium lauryl sulfate (SLS) and polysorbates (e.g., Tween 80). While direct quantitative data for surfactants in solid HCO matrices is limited, studies on other lipidic matrices have shown significant enhancement of drug release with the inclusion of surfactants.

Data Presentation: Comparative Dissolution Profiles

The following tables summarize quantitative data from studies investigating different methods to improve drug dissolution from HCO-based matrices.

Table 1: Effect of Solid Dispersion on Praziquantel Dissolution

FormulationTime (minutes)% Drug Released
Pure Praziquantel 2~5%
5~8%
10~12%
20~18%
50~25%
90~30%
120~35%
Physical Mixture (PZQ + PEG-60 HCO) 2~15%
5~25%
10~35%
20~45%
50~60%
90~70%
120~75%
Solid Dispersion (Fusion Method) 2~40%
5~60%
10~75%
20~85%
50~95%
90>95%
120>95%
Data adapted from a study on Praziquantel solid dispersions with PEG-60 this compound.[1][2][3][4]

Table 2: Effect of Particle Size on Tilmicosin Release from HCO Nanoparticles

Nanoparticle Mean DiameterTime (hours)Cumulative Release (%)
151 nm 0.5~25%
1~30%
2~35%
4~40%
8~45%
12~50%
24~55%
452 nm 0.5~20%
1~25%
2~30%
4~35%
8~40%
12~45%
24~50%
920 nm 0.5~15%
1~20%
2~25%
4~30%
8~35%
12~40%
24~45%
Data adapted from a study on tilmicosin-loaded this compound nanoparticles.[5][6]

Table 3: Effect of Channeling Agents and Buffers on Naproxen Release from HCO Matrix

Formulation AdditiveTime (hours)% Drug Released
None (Control) 1~10%
4~25%
8~40%
Lactose 1~20%
4~45%
8~70%
Sodium Bicarbonate 1~25%
4~55%
8~80%
Qualitative representation based on data suggesting significant enhancement of naproxen release with the inclusion of lactose and sodium bicarbonate in an HCO matrix.[2][5]

Experimental Protocols

1. Preparation of Solid Dispersion with this compound (Fusion Method)

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • PEG-60 this compound (Carrier)

  • Procedure:

    • Separately heat the API and PEG-60 this compound in a water bath to a temperature above their melting points.

    • Once both components are in a molten state, add the API to the molten carrier.

    • Stir the mixture continuously until a homogenous solution is obtained.

    • Cool the mixture rapidly on an ice bath with continuous stirring until it solidifies.

    • Pulverize the resulting solid mass using a mortar and pestle.

    • Sieve the powdered solid dispersion to obtain a uniform particle size.

2. Incorporation of Channeling Agents into an HCO Matrix

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • This compound (Matrix former)

    • Channeling Agent (e.g., Lactose, Mannitol)

  • Procedure:

    • Melt the this compound in a beaker on a hot plate at a temperature of 85-90°C.

    • Disperse the API and the channeling agent into the molten HCO with continuous stirring.

    • Continue stirring until a homogenous dispersion is achieved.

    • Allow the molten mass to cool and solidify at room temperature.

    • Granulate the solidified mass by passing it through a suitable mesh sieve.

    • The resulting granules can be used for capsule filling or compressed into tablets.

3. Dissolution Testing Protocol for HCO Matrix Tablets

  • Apparatus: USP Apparatus 2 (Paddle Method)

  • Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8). To maintain sink conditions for poorly soluble drugs, the addition of a small percentage of a surfactant like sodium lauryl sulfate may be necessary.[1][2]

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 or 75 RPM

  • Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours (adjust as needed based on the expected release profile).

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at the specified time points.

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtrate for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Dissolution_Enhancement_Strategies cluster_strategies Dissolution Enhancement Strategies cluster_mechanisms Mechanisms of Action HCO_Matrix Slow Dissolution from This compound Matrix Channeling Incorporate Channeling Agents HCO_Matrix->Channeling SolidDispersion Formulate as Solid Dispersion HCO_Matrix->SolidDispersion ParticleSize Reduce API Particle Size HCO_Matrix->ParticleSize Surfactant Incorporate Surfactants HCO_Matrix->Surfactant PoreFormation Pore/Channel Formation Channeling->PoreFormation Leaching of agent Wettability Increased Wettability SolidDispersion->Wettability SurfaceArea Increased Surface Area for Dissolution SolidDispersion->SurfaceArea Crystallinity Reduced Drug Crystallinity SolidDispersion->Crystallinity ParticleSize->SurfaceArea Surfactant->PoreFormation Surfactant->Wettability Solubilization Micellar Solubilization Surfactant->Solubilization ImprovedDissolution Improved Dissolution Rate PoreFormation->ImprovedDissolution Wettability->ImprovedDissolution SurfaceArea->ImprovedDissolution Crystallinity->ImprovedDissolution Solubilization->ImprovedDissolution

Caption: Strategies and mechanisms for enhancing drug dissolution from HCO matrices.

Experimental_Workflow_Solid_Dispersion Start Start Melt_API Melt API Start->Melt_API Melt_Carrier Melt PEG-60 HCO Carrier Start->Melt_Carrier Mix Mix Molten API and Carrier (Homogenous Solution) Melt_API->Mix Melt_Carrier->Mix Cool Rapid Cooling and Solidification Mix->Cool Pulverize Pulverize Solid Mass Cool->Pulverize Sieve Sieve to Uniform Particle Size Pulverize->Sieve End Solid Dispersion Product Sieve->End

Caption: Workflow for preparing a solid dispersion using the fusion method.

References

Technical Support Center: Optimizing Hydrogenated Castor oil (HCO) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of hydrogenated castor oil (HCO) nanoparticle particle size.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of HCO nanoparticles and provides potential solutions in a question-and-answer format.

Q1: The particle size of my HCO nanoparticles is too large. What are the potential causes and how can I reduce it?

A1: An excessively large particle size is a common issue. Several factors in your formulation and process parameters could be the cause. Consider the following:

  • Inadequate Surfactant Concentration: Surfactants play a crucial role in stabilizing the newly formed nanoparticles and preventing their aggregation. An insufficient amount of surfactant will lead to larger particles.

    • Solution: Increase the concentration of your surfactant. For instance, studies have shown that increasing the concentration of polyvinyl alcohol (PVA) from 0.2% to 5% can significantly decrease the mean particle size of HCO nanoparticles from 920 nm to 151 nm.[1][2]

  • Inefficient Homogenization: The energy input during homogenization is critical for breaking down the lipid phase into nano-sized droplets.

    • Solution:

      • Increase Homogenization Pressure: Higher pressure imparts more energy, leading to smaller particle sizes.[3][4] For high-pressure homogenization (HPH), pressures ranging from 250 to 1500 bar have been investigated, with higher pressures generally resulting in smaller nanoparticles.[5]

      • Increase Homogenization Time/Cycles: Longer processing times or more homogenization cycles can improve the uniformity and reduce the size of the nanoparticles.

  • Suboptimal Temperature: The temperature during preparation, especially in hot homogenization methods, affects the viscosity of the lipid and the efficiency of particle size reduction.

    • Solution: The homogenization temperature should be above the melting point of HCO. However, precise control of the cooling process is also important, as rapid cooling can negatively impact the final product quality.[6] Isothermal crystallization studies have been conducted at temperatures ranging from 55°C to 70°C.[7][8]

Q2: I am observing a wide particle size distribution (high Polydispersity Index - PDI). How can I achieve a more monodisperse sample?

A2: A high PDI indicates a heterogeneous population of nanoparticles, which can affect the stability and performance of your formulation. To narrow the particle size distribution:

  • Optimize Surfactant Type and Concentration: The choice of surfactant and its concentration can influence the PDI. While PVA concentration has been shown to not significantly affect the PDI in some studies, the overall stability imparted by the surfactant is key.[1]

  • Increase the Number of Homogenization Passes: Applying more passes during high-pressure homogenization can lead to a more uniform particle size distribution.[5][9]

  • Control the Cooling Process: A controlled and optimized cooling rate after hot homogenization can prevent aggregation and the formation of larger particles, thus narrowing the distribution.[6]

Q3: My HCO nanoparticle suspension is not stable and aggregates over time. What can I do to improve stability?

A3: Nanoparticle aggregation is often due to insufficient surface charge or steric hindrance.

  • Evaluate Zeta Potential: The zeta potential is an indicator of the surface charge of your nanoparticles. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to better stability. While PVA can shield the surface charge, it provides steric stabilization.[1]

  • Optimize Surfactant Concentration: A sufficient layer of surfactant on the nanoparticle surface is essential for steric stabilization, which prevents particles from getting too close to each other and aggregating.

  • Storage Conditions: Ensure the nanoparticles are stored at an appropriate temperature. For some HCO nanoparticle suspensions, storage at 4°C has been shown to provide good stability for at least 6 months.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for preparing this compound (HCO) nanoparticles?

A1: Common methods for preparing HCO nanoparticles include:

  • Hot Homogenization and Ultrasonication: This technique involves melting the HCO and dispersing it in a hot aqueous surfactant solution using high-shear homogenization followed by ultrasonication to form a nanoemulsion, which is then cooled to form solid lipid nanoparticles.[1][2]

  • High-Pressure Homogenization (HPH): This is a widely used method that can be performed using either hot or cold homogenization techniques. It utilizes high pressure to reduce the particle size effectively.[3][6][9]

  • Emulsion-Solvent Evaporation: In this method, the lipid and drug are dissolved in an organic solvent, which is then emulsified in an aqueous surfactant solution. The organic solvent is subsequently evaporated, leading to the formation of nanoparticles.[10]

Q2: How does the concentration of surfactant affect the particle size of HCO nanoparticles?

A2: The surfactant concentration is inversely related to the particle size. Increasing the surfactant concentration leads to a decrease in the mean particle size. This is because a higher concentration of surfactant molecules is available to cover the surface of the newly formed droplets during homogenization, preventing them from coalescing.[1][2]

Q3: What is the role of temperature in the formation of HCO nanoparticles?

A3: Temperature plays a critical role, particularly in the hot homogenization method. The temperature of the lipid and aqueous phases must be above the melting point of HCO to ensure it is in a liquid state for efficient emulsification.[3] The cooling rate after homogenization is also a crucial parameter that can influence the final particle size and stability of the nanoparticle suspension.[6] Isothermal crystallization studies show that different crystal morphologies of HCO can form at different temperatures, which can impact the final nanoparticle characteristics.[7][8]

Data Presentation

Table 1: Effect of Polyvinyl Alcohol (PVA) Concentration on HCO Nanoparticle Size

PVA Concentration (%)Mean Particle Size (nm)
0.2920 ± 35
1.0452 ± 10
5.0151 ± 4

Data synthesized from a study on tilmicosin-loaded HCO nanoparticles.[1][2]

Table 2: General Influence of Process Parameters on Nanoparticle Size in High-Pressure Homogenization

ParameterEffect on Particle Size
Homogenization PressureIncreasing pressure generally leads to a significant reduction in particle size.[4]
Number of Homogenization CyclesIncreasing the number of cycles tends to decrease particle size and polydispersity.[4]
Lipid to Surfactant RatioA lower lipid-to-surfactant ratio (i.e., higher relative surfactant concentration) generally results in smaller nanoparticles.[5][9]

Experimental Protocols

Protocol 1: Preparation of HCO Nanoparticles by Hot Homogenization and Ultrasonication

This protocol is based on the method described for preparing tilmicosin-loaded HCO nanoparticles.[1][2]

  • Preparation of the Oil Phase:

    • Weigh the desired amount of this compound (HCO) and the lipophilic drug (if applicable).

    • Heat the mixture above the melting point of HCO (approximately 85-90°C) until a clear, uniform oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., Polyvinyl Alcohol - PVA) at the desired concentration (e.g., 0.2%, 1%, or 5% w/v).

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Emulsification:

    • Add the hot oil phase to the hot aqueous phase under continuous high-shear stirring (e.g., 10,000 rpm) for a specified duration (e.g., 10 minutes) to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately subject the pre-emulsion to high-power ultrasonication (e.g., using a probe sonicator) for a defined period (e.g., 15 minutes) to further reduce the droplet size. Maintain the temperature during this step.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to solidify the lipid and form the HCO nanoparticles.

  • Characterization:

    • Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_analysis Characterization oil_phase Prepare Oil Phase (HCO + Drug at >85°C) homogenization High-Shear Homogenization oil_phase->homogenization aq_phase Prepare Aqueous Phase (Surfactant Solution at >85°C) aq_phase->homogenization ultrasonication Ultrasonication homogenization->ultrasonication Coarse Emulsion cooling Cooling & Solidification ultrasonication->cooling Nanoemulsion analysis Particle Size, PDI, Zeta Potential Analysis cooling->analysis Nanoparticle Suspension

Caption: Experimental workflow for HCO nanoparticle preparation.

Parameter_Influence ParticleSize Particle Size Surfactant Surfactant Concentration Surfactant->ParticleSize Decreases Pressure Homogenization Pressure Pressure->ParticleSize Decreases Cycles Homogenization Cycles/Time Cycles->ParticleSize Decreases Temp Temperature (Processing & Cooling) Temp->ParticleSize Influences

Caption: Key parameters influencing HCO nanoparticle size.

References

Technical Support Center: Hydrogenated Castor Oil (HCO) Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrogenated castor oil (HCO) solid lipid nanoparticles (SLNs). The information is presented in a direct question-and-answer format to address common challenges, particularly those related to poor encapsulation efficiency.

Troubleshooting Guide: Poor Encapsulation Efficiency

Low encapsulation efficiency (EE) is a frequent hurdle in the development of SLN formulations. This guide provides solutions to common problems you might encounter during your experiments.

Question 1: My encapsulation efficiency is low, and my particle size is larger than desired. What are the likely causes and how can I fix this?

Answer: This is a common issue often stemming from suboptimal homogenization or formulation composition. Here are the primary factors and corresponding solutions:

  • Inadequate Homogenization: The energy input during homogenization is critical for reducing particle size and ensuring efficient drug entrapment.

    • Solution: Increase the homogenization speed and/or duration. For hot homogenization, multiple cycles (3-5) at high pressure (500-1500 bar) are often necessary to achieve particle sizes below 500 nm.[1] However, be aware that over-homogenization can sometimes lead to particle aggregation and an increase in particle size.[1]

  • High Lipid Concentration: An excessive concentration of this compound can increase the viscosity of the lipid phase, leading to less efficient particle size reduction during homogenization and consequently, lower encapsulation efficiency.[2]

    • Solution: Optimize the concentration of HCO. While it is the matrix for drug encapsulation, starting with a lower concentration (e.g., 1-5% w/v) and gradually increasing it can help find the optimal balance.

  • Insufficient Surfactant Concentration: Surfactants are crucial for stabilizing the newly formed nanoparticles and preventing them from coalescing. An inadequate amount will result in larger particles and poor drug retention.

    • Solution: Increase the surfactant concentration. Commonly used surfactants for HCO SLNs include Poloxamer 188 and Tween 80. A typical concentration ranges from 0.5% to 5% (w/w).[3][4]

Question 2: My encapsulation efficiency is poor, and I observe drug precipitation or crystallization during the cooling phase of the hot homogenization process. What's happening and what should I do?

Answer: This issue points towards problems with drug solubility in the lipid matrix and potential drug expulsion as the lipid crystallizes.

  • Poor Drug Solubility in Molten HCO: For a drug to be efficiently encapsulated, it must have good solubility in the melted this compound.[1] If the drug's solubility is limited, it will be expelled as the lipid cools and solidifies.

    • Solution 1: Assess the solubility of your drug in molten HCO before preparing the SLNs. If solubility is low, you may need to consider a different lipid matrix or incorporate a co-solvent in the lipid phase that is miscible with HCO and improves drug solubility.

    • Solution 2: The cooling rate can influence drug expulsion. Rapid cooling can sometimes trap the drug within the lipid matrix before it has a chance to be expelled.[5] Experiment with different cooling rates to see if this improves your EE.

  • Lipid Crystallinity: this compound can form a highly ordered crystalline structure upon cooling. This perfect lattice structure can squeeze out the drug molecules, leading to low EE.[1]

    • Solution: To create imperfections in the crystal lattice, which can better accommodate drug molecules, consider formulating nanostructured lipid carriers (NLCs). This involves adding a liquid lipid (e.g., castor oil, oleic acid) to the solid HCO matrix.[6] The disordered structure of NLCs generally results in higher drug loading and reduced drug expulsion.[6]

Question 3: My encapsulation efficiency is inconsistent between batches, even though I'm using the same protocol. What could be causing this variability?

Answer: Lack of reproducibility often comes down to subtle variations in process parameters that are not being strictly controlled.

  • Temperature Fluctuations: The temperature of both the lipid and aqueous phases during hot homogenization must be consistent and maintained 5-10°C above the melting point of HCO.[7] Inconsistent temperatures can affect lipid viscosity and drug solubility, leading to variable EE.

    • Solution: Use precisely controlled heating equipment (e.g., water baths) for both phases and monitor the temperatures closely throughout the process.

  • Inconsistent Homogenization Parameters: Minor differences in homogenization speed, duration, or pressure between batches can have a significant impact on the final formulation.

    • Solution: Standardize and carefully document all homogenization parameters. Ensure the equipment is calibrated and functioning correctly.

  • Variability in Raw Materials: Ensure that the this compound, surfactants, and the active pharmaceutical ingredient (API) are from the same batch and have been stored correctly.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I can expect for a hydrophobic drug in this compound SLNs?

A1: For lipophilic (hydrophobic) drugs, which have a high affinity for the lipid matrix, a high encapsulation efficiency is generally expected.[5] It is not uncommon to achieve EE values greater than 80% and in some optimized formulations, even exceeding 95%. However, the exact EE will depend on the specific drug, the formulation composition, and the preparation method used.

Q2: I am working with a hydrophilic drug. Can I still use HCO SLNs, and how can I improve the low encapsulation efficiency?

A2: Encapsulating hydrophilic drugs in a lipophilic matrix like HCO is challenging and often results in poor EE.[1] This is due to the drug partitioning into the external aqueous phase during preparation. However, it is possible with certain strategies:

  • Double Emulsion Method: A common approach is the water-in-oil-in-water (w/o/w) double emulsion technique. Here, the hydrophilic drug is dissolved in a small volume of water, which is then emulsified in the molten HCO to form a primary w/o emulsion. This primary emulsion is then dispersed in an external aqueous phase containing another surfactant to form the final w/o/w emulsion, which upon cooling yields the SLNs.[1]

  • Modified Lipid Matrix: Incorporating amphiphilic compounds into the HCO matrix can increase its polarity and improve the encapsulation of hydrophilic drugs.

Q3: How does the type and concentration of surfactant affect the encapsulation efficiency in HCO SLNs?

A3: Surfactants play a pivotal role in determining both the physical stability and the encapsulation efficiency of SLNs.

  • Type of Surfactant: Non-ionic surfactants like Poloxamer 188 and Polysorbate 80 (Tween 80) are commonly used.[2][8] The choice of surfactant can influence particle size and surface properties, which in turn affect EE. Sometimes, a combination of surfactants can provide better stability and higher EE than a single surfactant.[2]

  • Concentration of Surfactant: Increasing the surfactant concentration generally leads to smaller particle sizes and can improve EE up to an optimal point.[9] This is because a higher concentration of surfactant molecules is available to stabilize the nanoparticle surface and prevent drug leakage. However, excessively high surfactant concentrations can sometimes lead to a decrease in EE due to the increased solubility of the drug in the aqueous phase.

Q4: My SLN formulation looks good initially, but I'm seeing a drop in encapsulation efficiency over time. What is causing this drug leakage?

A4: Drug expulsion during storage is a known issue with SLNs and is often related to the polymorphic transitions of the lipid matrix.

  • Lipid Polymorphism: During storage, the lipid matrix of SLNs can undergo a transition from a less ordered, metastable form (α or β' polymorphs) to a more stable, highly ordered crystalline form (β polymorph).[6] This more compact crystal structure has less space to accommodate the drug molecules, leading to their expulsion from the nanoparticles.[10][11]

  • Solution:

    • Formulate NLCs: As mentioned earlier, incorporating a liquid lipid to create nanostructured lipid carriers (NLCs) results in a less ordered lipid matrix that is more resistant to polymorphic transitions and thus, reduces drug expulsion during storage.[10]

    • Storage Conditions: Store the SLN dispersion at a low temperature (e.g., 4°C) to slow down the kinetics of polymorphic transitions.

Quantitative Data on Formulation Parameters

The following tables summarize the impact of key formulation and process variables on the properties of SLNs. Note that the results can be drug-dependent.

Table 1: Effect of Lipid (HCO) and Surfactant Concentration on Encapsulation Efficiency

Formulation VariableChangeImpact on Particle SizeImpact on Encapsulation Efficiency (EE)Rationale
Lipid Concentration (HCO) IncreaseIncreaseDecrease (often beyond an optimum)Higher viscosity of the lipid phase leads to less effective homogenization.[2]
Surfactant Concentration IncreaseDecreaseIncrease (up to an optimum)Better stabilization of the nanoparticle surface, preventing aggregation and drug leakage.[9]

Table 2: Effect of Homogenization Parameters on SLN Properties

Process VariableChangeImpact on Particle SizeImpact on Encapsulation Efficiency (EE)Rationale
Homogenization Speed IncreaseDecreaseIncreaseHigher energy input leads to smaller droplets and more efficient drug entrapment.
Homogenization Time IncreaseDecreaseIncreaseLonger exposure to shear forces results in smaller particles and better drug incorporation.
Homogenization Pressure IncreaseDecreaseIncreaseHigher pressure creates greater shear forces, leading to smaller particle sizes.[7]

Experimental Protocols

Protocol 1: Preparation of HCO SLNs by Hot High-Shear Homogenization

  • Preparation of Lipid Phase:

    • Weigh the desired amount of this compound and the lipophilic drug.

    • Place them in a beaker and heat to 5-10°C above the melting point of HCO (approximately 85-90°C) with continuous stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase:

    • Weigh the required amount of surfactant (e.g., Poloxamer 188 or Tween 80) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase under magnetic stirring.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring at a moderate speed.

    • Once the addition is complete, subject the mixture to high-shear homogenization (e.g., using an Ultra-Turrax) at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-20 minutes) to form a hot oil-in-water pre-emulsion.[12]

  • Formation of SLNs:

    • Immediately transfer the hot pre-emulsion to a cold water bath (2-5°C) under gentle stirring to facilitate the solidification of the lipid nanoparticles.

  • Storage:

    • Store the resulting SLN dispersion at 4°C for further characterization.

Protocol 2: Determination of Encapsulation Efficiency (EE)

  • Separation of Free Drug:

    • Take a known volume of the SLN dispersion.

    • To separate the unencapsulated (free) drug from the SLNs, use an appropriate method such as ultracentrifugation. Centrifuge the sample at a high speed (e.g., 20,000 rpm) for a sufficient time (e.g., 1 hour) in a refrigerated centrifuge. This will pellet the SLNs, leaving the free drug in the supernatant.

  • Quantification of Free Drug:

    • Carefully collect the supernatant.

    • Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining nanoparticles.

    • Quantify the concentration of the free drug in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[10][13]

  • Quantification of Total Drug:

    • Take the same initial volume of the SLN dispersion.

    • Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, chloroform) that dissolves both the lipid and the drug.

    • Quantify the total drug concentration in this solution using the same analytical method as for the free drug.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Troubleshooting_EE_and_Particle_Size start Problem: Low Encapsulation Efficiency & Large Particle Size cause1 Suboptimal Homogenization? start->cause1 cause2 High Lipid (HCO) Concentration? cause1->cause2 No solution1 Solution: - Increase homogenization speed/time - Increase number of cycles cause1->solution1 Yes cause3 Insufficient Surfactant Concentration? cause2->cause3 No solution2 Solution: - Decrease HCO concentration (e.g., start with 1-5% w/v) cause2->solution2 Yes solution3 Solution: - Increase surfactant concentration (e.g., 0.5-5% w/w) cause3->solution3 Yes end_node Re-evaluate EE and Particle Size cause3->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low EE and large particle size.

Experimental_Workflow_SLN_Prep phase1 1. Prepare Lipid Phase (HCO + Drug) heat1 Heat to > M.P. of HCO (e.g., 85-90°C) phase1->heat1 phase2 2. Prepare Aqueous Phase (Water + Surfactant) heat2 Heat to same temperature phase2->heat2 pre_emulsion 3. Form Pre-emulsion (High-Shear Homogenization) heat1->pre_emulsion heat2->pre_emulsion cooling 4. Solidify SLNs (Cooling in Ice Bath) pre_emulsion->cooling final_product 5. Final SLN Dispersion cooling->final_product

Caption: Workflow for preparing HCO SLNs via hot homogenization.

EE_Determination_Workflow start Start with SLN Dispersion split Take two equal aliquots start->split separation 1a. Separate Free Drug (e.g., Ultracentrifugation) split->separation Aliquot 1 lysis 1b. Disrupt SLNs (Add Solvent) split->lysis Aliquot 2 supernatant Collect Supernatant separation->supernatant quantify_free 2a. Quantify Free Drug (e.g., HPLC) supernatant->quantify_free calculate 3. Calculate EE (%) [(Total - Free) / Total] * 100 quantify_free->calculate quantify_total 2b. Quantify Total Drug (e.g., HPLC) lysis->quantify_total quantify_total->calculate

Caption: Workflow for determining encapsulation efficiency.

References

Addressing batch-to-batch variability in hydrogenated castor oil properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning batch-to-batch variability in hydrogenated castor oil (HCO) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCO) and how is it produced?

A1: this compound, also known as castor wax, is a hard, brittle, waxy substance derived from castor oil through a process called hydrogenation.[1][2][3] In this process, castor oil is treated with hydrogen gas in the presence of a catalyst, typically nickel, under high pressure and temperature.[2][3][4] This chemical reaction saturates the double bonds of ricinoleic acid, the main fatty acid in castor oil, converting it into 12-hydroxystearic acid.[5][6] The resulting product, primarily the triglyceride of 12-hydroxystearic acid, has a higher melting point and increased stability compared to castor oil.[1][7][8]

Q2: What are the primary causes of batch-to-batch variability in HCO?

A2: Batch-to-batch variability in this compound can be attributed to several factors throughout the manufacturing process. These include:

  • Source of Raw Material: The initial castor oil's quality can vary depending on the growing conditions of the castor plant (Ricinus communis).[5]

  • Hydrogenation Process Parameters: Variations in reaction temperature, pressure, catalyst type and concentration, and reaction time can significantly impact the final properties of the HCO.[2][6] For instance, excessively high temperatures can lead to the removal of the hydroxyl groups, altering the oil's unique properties.[6]

  • Processing and Handling: Post-hydrogenation steps such as filtration, cooling, and flaking or powdering can also introduce variability.[4]

Q3: How does batch-to-batch variability in HCO impact pharmaceutical formulations?

A3: As an excipient in pharmaceutical formulations, the variability in HCO can have a significant impact on the final drug product's processing and performance.[9][10][11] Inconsistent HCO properties can affect:

  • Manufacturability: Changes in particle size, flow properties, and viscosity can influence processes like tablet lubrication and the formation of semi-solid preparations.[12][13]

  • Product Performance: Variations in melting point and the degree of hydrogenation can alter the release profile of the active pharmaceutical ingredient (API) in controlled-release formulations.[13][14]

  • Stability: The presence of impurities or variations in the fatty acid profile could potentially impact the stability of the API and the final dosage form.[13]

Q4: What are the critical quality attributes of HCO that I should monitor?

A4: To ensure consistent performance, it is crucial to monitor several key quality attributes of HCO. These are often detailed in pharmacopeias such as the USP-NF and BP.[15][16] The most critical parameters include:

  • Melting Point: This indicates the degree of hydrogenation and affects the performance in applications like suppositories and controlled-release tablets.[7][16]

  • Hydroxyl Value: This measures the content of hydroxyl groups, which are characteristic of HCO and contribute to its unique properties.[16]

  • Iodine Value: This indicates the degree of unsaturation. A low iodine value signifies a high degree of hydrogenation.[7][16]

  • Acid Value: This measures the amount of free fatty acids, which can impact the stability of the formulation.[16]

  • Saponification Value: This is a measure of the average molecular weight of the fatty acids in the oil.[7]

  • Fatty Acid Composition: The relative amounts of 12-hydroxystearic acid and other fatty acids determine the overall properties of the HCO.[16][17]

Troubleshooting Guides

Issue 1: Inconsistent Viscosity in a Semi-Solid Formulation

  • Q: My semi-solid formulation (e.g., cream, ointment) shows significant viscosity differences between batches. Could HCO be the cause?

    • A: Yes, variability in the solid fat content and crystalline structure of HCO can lead to inconsistent viscosity. This can be due to variations in the degree of hydrogenation or the cooling process during HCO manufacturing.

  • Q: How can I troubleshoot this issue?

    • A:

      • Request the Certificate of Analysis (CoA) for each HCO batch: Compare the melting point, hydroxyl value, and fatty acid composition. Significant deviations may explain the viscosity differences.

      • Perform Rheological Analysis: Characterize the viscosity of your formulation using a rheometer. This will provide quantitative data on the batch-to-batch differences.

      • Evaluate HCO from different suppliers: If inconsistencies persist with one supplier, consider qualifying material from an alternative source.

      • Consult your supplier: Discuss your observations with the HCO manufacturer. They may be able to provide batches with tighter specifications.

Issue 2: Unpredictable Drug Release from a Controlled-Release Tablet

  • Q: I am using HCO as a matrix-forming agent in a controlled-release tablet, but the dissolution profiles are not consistent across different batches. Why is this happening?

    • A: The drug release from an HCO-based matrix is highly dependent on its melting point and particle size distribution. Variations in these parameters will affect the formation of the matrix and, consequently, the drug diffusion rate.

  • Q: What steps can I take to resolve this?

    • A:

      • Verify HCO Specifications: Ensure that the melting point and particle size of the incoming HCO batches are within your qualified range.

      • Analyze Particle Size Distribution: If not provided by the supplier, perform your own particle size analysis (e.g., by laser diffraction) on the HCO batches.

      • Control Manufacturing Process Parameters: Ensure that your tableting process parameters (e.g., compression force) are consistent, as these can also influence the matrix structure and drug release.

      • Develop a Robust Formulation: You may need to adjust the concentration of HCO or incorporate other excipients to make your formulation less sensitive to minor variations in HCO properties.

Data Presentation

Table 1: Typical Quality Control Parameters for Pharmaceutical Grade this compound

ParameterTypical Specification RangeSignificance
Melting Point 83°C to 88°C[16]Indicates the degree of hydrogenation and affects solidification properties.
Hydroxyl Value 145 to 165 mg KOH/g[16]Measures the concentration of hydroxyl groups, key to HCO's functionality.
Iodine Value Maximum 5.0 g I₂/100g[16]Indicates the level of unsaturation; a low value means high hydrogenation.
Acid Value Maximum 4.0 mg KOH/g[16]Measures free fatty acids, which can affect stability.
Saponification Value 176 - 186 mg KOH/g[7]Relates to the average molecular weight of the fatty acids.
Nickel Maximum 1 ppm[16]A residual catalyst from the hydrogenation process.

Experimental Protocols

1. Determination of Melting Point (Capillary Method)

  • Principle: This method determines the temperature at which the substance transitions from a solid to a liquid state.

  • Methodology:

    • Grind a small sample of HCO to a fine powder.

    • Pack the powdered sample into a capillary tube to a height of about 3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the apparatus at a controlled rate (e.g., 1°C per minute) near the expected melting point.

    • Record the temperature at which the last solid particle melts.

2. Determination of Acid Value

  • Principle: The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance.

  • Methodology:

    • Accurately weigh about 10 g of the HCO sample into a flask.

    • Dissolve the sample in a suitable neutralized solvent mixture (e.g., hot ethanol).[16]

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) until a persistent color change is observed.

    • Calculate the acid value using the volume of KOH solution used.

3. Determination of Iodine Value

  • Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed in terms of the number of grams of iodine absorbed by 100 grams of the sample.

  • Methodology (Wijs Method):

    • Accurately weigh an appropriate amount of the HCO sample into a flask.

    • Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride).

    • Add a precise volume of Wijs solution (iodine monochloride in glacial acetic acid).

    • Stopper the flask and allow it to stand in the dark for a specified time (e.g., 30 minutes).

    • Add a solution of potassium iodide and water.

    • Titrate the liberated iodine with a standardized solution of sodium thiosulfate, using starch solution as an indicator.

    • Perform a blank titration under the same conditions.

    • Calculate the iodine value based on the difference between the blank and the sample titrations.

4. Determination of Hydroxyl Value

  • Principle: The hydroxyl value is the number of milligrams of potassium hydroxide required to neutralize the acetic acid capable of combining by acetylation with one gram of the substance.

  • Methodology:

    • Accurately weigh an appropriate amount of the HCO sample into a flask.

    • Add a precise volume of an acetylating reagent (e.g., acetic anhydride in pyridine).

    • Heat the flask on a steam bath for a specified time to complete the acetylation.

    • Cool the flask and add water to hydrolyze the excess acetic anhydride.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the liberated acetic acid with a standardized solution of potassium hydroxide.

    • Perform a blank determination under the same conditions.

    • Calculate the hydroxyl value based on the difference between the blank and the sample titrations.

Visualizations

cluster_source Raw Material Variability cluster_process Process Parameter Variability cluster_output HCO Property Variability castor_plant Castor Plant (Ricinus communis) - Growing Conditions - Harvesting Time castor_oil Crude Castor Oil - Fatty Acid Profile - Impurities castor_plant->castor_oil hydrogenation Hydrogenation Process - Temperature - Pressure - Catalyst (e.g., Nickel) - Reaction Time castor_oil->hydrogenation hco_properties This compound - Melting Point - Hydroxyl Value - Iodine Value - Particle Size hydrogenation->hco_properties

Caption: Factors contributing to batch-to-batch variability in HCO.

start Inconsistent Formulation Performance Observed check_coa Review CoA of HCO Batches (Melting Point, Hydroxyl Value, etc.) start->check_coa deviation Significant Deviation from Specification? check_coa->deviation quarantine Quarantine Non-conforming HCO Batch deviation->quarantine Yes in_spec HCO is Within Specification deviation->in_spec No contact_supplier Contact Supplier for Investigation quarantine->contact_supplier end Issue Resolved contact_supplier->end check_process Investigate Formulation Process Parameters (e.g., mixing time, temperature) in_spec->check_process process_issue Process Parameter Variability Identified? check_process->process_issue optimize_process Optimize and Control Process Parameters process_issue->optimize_process Yes reformulate Consider Formulation Robustness Assessment process_issue->reformulate No optimize_process->end reformulate->end

Caption: Workflow for troubleshooting inconsistent formulation performance.

hco_props This compound Properties Melting Point Particle Size Hydroxyl Value Iodine Value formulation_performance Formulation Performance Controlled Release Profile Viscosity & Texture Stability Processability hco_props:mp->formulation_performance:cr affects matrix integrity hco_props:mp->formulation_performance:visc impacts solidification hco_props:ps->formulation_performance:cr influences dissolution rate hco_props:ps->formulation_performance:proc affects powder flow hco_props:hv->formulation_performance:stab can influence interactions hco_props:iv->formulation_performance:stab indicates residual unsaturation

Caption: Relationship between HCO properties and formulation performance.

References

Technical Support Center: Hydrogenated Castor Oil (HCO)-Based Tablet Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting issues with hydrogenated castor oil (HCO)-based tablet coatings. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and application of these coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCO) and why is it used in tablet coatings?

A1: this compound, also known as castor wax, is a hard, brittle, vegetable-derived wax.[1] It is produced by the hydrogenation of pure castor oil. In pharmaceutical formulations, HCO is used as a plasticizer, lubricant, and coating agent.[2][3] Its hydrophobic nature makes it suitable for creating sustained-release coatings and protecting active pharmaceutical ingredients (APIs) from moisture.[4]

Q2: What are the primary causes of cracking in tablet coatings?

A2: Cracking in tablet coatings primarily occurs when the internal stress of the film exceeds its tensile strength.[5] Common contributing factors include:

  • High Internal Stress: This can be caused by the polymer's molecular weight or the formulation's overall composition.[5]

  • Insufficient Tablet Core Hardness: A soft tablet core can't withstand the stress of the coating process, leading to cracks.[6]

  • Inadequate Plasticizer Concentration: Plasticizers increase the flexibility of the coating; an incorrect amount can lead to brittleness.[5][7]

  • Rapid Drying: Excessively high temperatures or fast drying rates can cause the coating to shrink and crack.[6]

  • Hygroscopic Tablet Cores: Moisture absorption by the core can cause it to swell and crack the coating.[7][8]

Q3: How does the concentration of HCO as a plasticizer affect coating integrity?

A3: The concentration of HCO is critical. An optimal concentration enhances the flexibility of the polymer film, reducing brittleness and preventing cracks.[8] However, an excessively high concentration can lead to a soft, tacky coating, while too low a concentration may not provide sufficient flexibility, resulting in a brittle film prone to cracking.[5][9] It is crucial to optimize the HCO concentration for your specific formulation.

Troubleshooting Guide: Cracking in HCO-Based Coatings

This guide provides a systematic approach to identifying and resolving cracking issues in your HCO-based tablet coatings.

Issue: Cracks appearing on the crown or edges of the tablet.

This is a common issue that can often be resolved by systematically evaluating the formulation and process parameters.

Step 1: Evaluate the Tablet Core

  • Hardness: Ensure the tablet core has adequate hardness, typically between 50-100N, to withstand the coating process.[6]

  • Moisture Content: The core's moisture content should be controlled, ideally between 3-5%, to prevent swelling.[6]

  • Surface Characteristics: A very porous or rough tablet surface can lead to uneven coating application and stress points.

Step 2: Optimize the Coating Formulation

  • HCO Concentration: The concentration of HCO as a plasticizer is a critical factor. Start with a baseline concentration and systematically vary it to find the optimal level that imparts flexibility without causing tackiness.

  • Polymer Selection: Consider the molecular weight of the primary film-forming polymer. Higher molecular weight polymers can increase internal stress.[5]

  • Solid Content: The solid content of the coating suspension should be optimized, generally between 10% and 20%, for uniform application.[10]

Step 3: Control Process Parameters

  • Drying Temperature: Avoid excessively high drying temperatures. A gradual, controlled drying process is preferable.[6] The recommended drying temperature during the coating process is typically between 35-50°C.[6]

  • Spray Rate: A moderate spray rate ensures even coating distribution and prevents overwetting of the tablets.[10][11]

  • Pan Speed: The speed of the coating pan should be controlled to ensure tablets roll evenly, typically between 20 to 40 revolutions per minute.[6]

Step 4: Consider a Curing Step

  • Purpose: A post-coating curing step, which involves heating the coated tablets, can help to stabilize the film and reduce internal stress.[12]

  • Conditions: Curing is typically performed at a temperature above the glass transition temperature of the polymer.[13] Studies have shown that dynamic curing for 4 hours at 60°C can be as effective as 24 hours of static curing.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be used as a starting point for your experiments.

Table 1: Recommended Tablet Core and Coating Formulation Parameters

ParameterRecommended RangeRationale
Tablet Core Hardness50 - 100 NPrevents core deformation and subsequent coating cracks.[6]
Tablet Core Moisture3% - 5%Minimizes swelling of the core which can stress the coating.[6]
Plasticizer Concentration5% - 10% (of syrup weight)Optimizes coating flexibility to prevent brittleness.[6]
Coating Solid Content10% - 20%Ensures uniform application and prevents defects.[10]

Table 2: Recommended Coating Process Parameters

ParameterRecommended RangeRationale
Drying Temperature35°C - 50°CPrevents rapid shrinkage and cracking of the coating.[6]
Coating Pan Speed20 - 40 rpmEnsures even distribution of the coating solution.[6]
Relative Humidity40% - 60%Prevents premature drying or moisture absorption.[6][10]

Experimental Protocols

Protocol 1: Determination of Optimal Plasticizer (HCO) Concentration

  • Prepare Coating Solutions: Formulate a series of coating solutions with varying concentrations of HCO (e.g., 5%, 7.5%, 10%, 12.5% based on polymer weight). Keep all other formulation components constant.

  • Coat Tablets: Apply each coating formulation to a batch of identical tablet cores under controlled and consistent process conditions.

  • Visual Inspection: After coating and drying, visually inspect the tablets for any signs of cracking, peeling, or other defects.

  • Mechanical Testing:

    • Adhesion Test: Perform a tape test (ASTM D3359) or a pull-off adhesion test (ASTM D4541) to quantify the adhesion of the coating to the tablet surface.[15][16][17]

    • Tensile Strength Measurement: Cast free films of each coating formulation and measure their tensile strength and elongation at break using a universal testing machine.[18][19]

  • Analysis: Correlate the HCO concentration with the incidence of cracking and the results of the mechanical tests to determine the optimal concentration range.

Protocol 2: Evaluation of Curing Parameters

  • Coat a Uniform Batch: Prepare a large, uniform batch of tablets with the optimized HCO-based coating formulation.

  • Divide into Sub-batches: Divide the coated tablets into several sub-batches for different curing conditions.

  • Apply Curing Conditions:

    • Control: One sub-batch receives no curing.

    • Static Curing: Place sub-batches in a calibrated oven at different temperatures (e.g., 50°C, 60°C, 70°C) for a fixed time (e.g., 24 hours).

    • Dynamic Curing: If equipment allows, cure sub-batches in the coating pan at different temperatures for varying durations (e.g., 60°C for 2, 4, and 6 hours).

  • Evaluate Coatings: After curing and cooling, evaluate the tablets from each sub-batch for:

    • Incidence of cracking.

    • Coating adhesion.

    • Drug dissolution profile.

  • Determine Optimal Curing: Identify the curing conditions that result in the most stable and crack-free coating without negatively impacting the drug release profile.

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting cracking in HCO-based tablet coatings.

G cluster_0 Troubleshooting Workflow for Coating Cracks Start Cracking Observed EvalCore Evaluate Tablet Core (Hardness, Moisture) Start->EvalCore OptForm Optimize Formulation (HCO %, Polymer MW) EvalCore->OptForm Core OK CtrlProcess Control Process (Temp, Spray Rate) OptForm->CtrlProcess Formulation Optimized AddCure Consider Curing Step CtrlProcess->AddCure Process Controlled Resolved Cracking Resolved AddCure->Resolved Curing Effective

Caption: A logical workflow for troubleshooting cracking in tablet coatings.

G cluster_1 Key Parameter Relationships HCO_Conc HCO Concentration Flexibility Coating Flexibility HCO_Conc->Flexibility Increases Brittleness Coating Brittleness HCO_Conc->Brittleness Decreases Cracking Cracking Flexibility->Cracking Decreases Brittleness->Cracking Increases Drying_Temp Drying Temperature Internal_Stress Internal Stress Drying_Temp->Internal_Stress Increases Internal_Stress->Cracking Increases

Caption: Relationships between formulation and process variables and coating defects.

References

Technical Support Center: Optimizing Viscosity in Topical Formulations with Hydrogenated Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using hydrogenated castor oil (HCO) and its derivatives to optimize the viscosity of topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (HCO) in topical formulations?

A1: this compound, also known as castor wax, is a hard, brittle, high-melting-point wax.[1] In topical formulations, it primarily functions as a viscosity modifier, thickening agent, and stabilizer for emulsions and creams.[2][3] It helps to provide stiffness and improve the consistency and texture of lotions, creams, and ointments.[4]

Q2: What is a typical concentration range for this compound in a topical formulation?

A2: The typical concentration of this compound to enhance viscosity is between 0.1% and 2%. However, the use level can range from 0.5% to 10% depending on the desired consistency and application, such as in stick products. For some topical creams and ointments, concentrations of 5–12.5% have been used.

Q3: How does HCO stabilize emulsions?

A3: At ambient temperatures, HCO is a solid. It stabilizes oil-in-water emulsions by increasing the viscosity of the formulation through the formation of lamellar structures. As an emulsifier, it ensures that oil and water components remain well-blended, preventing separation.[4]

Q4: What is the difference between this compound and PEG-40 this compound?

A4: this compound is a waxy solid produced by the hydrogenation of castor oil.[1] PEG-40 this compound is a polyethylene glycol (PEG) derivative of this compound, created through a process called ethoxylation.[5][6] This modification makes it water-soluble and function as a non-ionic surfactant, solubilizer, and emulsifier, which is particularly useful for incorporating oils and fragrances into water-based products.[5][7]

Q5: How does temperature affect formulations containing HCO?

A5: this compound has a high melting point, typically between 84-89°C (183-192°F). During formulation, it must be added to the hot oil phase to melt. The viscosity of formulations containing HCO, like many semi-solids, is temperature-dependent; viscosity generally decreases as temperature increases.[8][9][10]

Troubleshooting Guide

Q1: My cream/lotion is too thick and difficult to spread. What could be the cause and how can I fix it?

A1: An excessively high viscosity can be due to several factors:

  • High Concentration of HCO: The concentration of this compound may be too high. Consider reducing the percentage of HCO in your formulation.

  • Interaction with Other Ingredients: Other thickeners or polymers in the formulation could be interacting with the HCO to create a synergistic thickening effect. Review your excipients and consider reducing the concentration of other thickening agents.

  • Low Temperature: Viscosity increases at lower temperatures. Ensure your product is tested and stored at the intended ambient temperature.

Q2: My emulsion is unstable and separating over time. How can I improve its stability with HCO?

A2: Emulsion instability can be a complex issue. Here are some potential solutions involving HCO:

  • Insufficient HCO Concentration: The concentration of HCO may be too low to provide adequate structure and viscosity to prevent coalescence of the dispersed phase. Try incrementally increasing the HCO concentration.

  • Improper Homogenization: Ensure that the HCO is fully melted and properly dispersed during the manufacturing process. Inadequate homogenization can lead to a weak emulsion structure.

  • Need for a Co-emulsifier: While HCO acts as a stabilizer, it may not be a sufficiently strong primary emulsifier on its own for all systems.[11] Consider using a co-emulsifier, such as a PEG-derivative of this compound (e.g., PEG-40 HCO), which has surfactant properties.[5]

Q3: The viscosity of my batches is inconsistent. What should I check?

A3: Batch-to-batch inconsistency in viscosity is a common problem in the manufacturing of semi-solids.[12] Key factors to monitor include:

  • Temperature Control: Ensure precise control over the heating and cooling rates during production. The crystal structure of HCO can be affected by the cooling rate, which in turn influences the final viscosity.[13]

  • Shear Rate and Mixing Speed: The intensity and duration of mixing can impact the structure of the semi-solid. Most topical formulations are non-Newtonian and shear-thinning, meaning their viscosity changes with the applied shear rate.[12] Standardize your mixing speeds and times.

  • Raw Material Variability: Ensure the quality and specifications of your raw materials, including the this compound, are consistent across batches.

Q4: My formulation's viscosity is too low. What are my options?

A4: To increase the viscosity of your topical formulation:

  • Increase HCO Concentration: A straightforward approach is to increase the percentage of this compound.

  • Combine with Other Thickeners: HCO is compatible with most natural vegetable and animal waxes, as well as fatty alcohols. Using it in combination with other consistency factors can effectively increase viscosity.

  • Modify the Manufacturing Process: Adjusting the cooling rate during the formulation process can influence the crystalline network formed by the HCO, potentially leading to a higher viscosity.

Data Presentation

Table 1: Typical Use Levels of this compound (HCO) in Topical Formulations

ApplicationTypical Concentration Range (%)Reference(s)
General Viscosity Enhancement0.1 - 2.0
Creams, Lotions, Ointments0.5 - 10.0
Topical Creams and Ointments5.0 - 12.5

Table 2: Example Viscosity of Topical Formulations

Formulation TypeExample Viscosity (cP or mPa·s)Reference(s)
Lotions~424[14]
Rubbing Ointments~1,000 or higher[15]
Thick Creams~10,000 or higher[15]
Castor Oil Emulsions (at 40 rpm)4,200 - 23,450[16]

Note: Viscosity is highly dependent on the specific formulation, temperature, and measurement conditions (e.g., shear rate).

Experimental Protocols

Protocol: Measuring the Viscosity of a Semi-Solid Topical Formulation using a Rotational Viscometer

This protocol outlines the general steps for measuring the viscosity of a cream or ointment containing this compound.

1. Objective: To determine the apparent viscosity of a semi-solid formulation under controlled conditions to ensure product consistency and desired rheological properties.

2. Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield Viscometer) with appropriate spindles (e.g., T-bar for very thick samples, or disc/cone-plate for others).[12][15][17]

  • Temperature-controlled water bath or sample chamber.

  • Sample of the topical formulation.

  • Beaker or appropriate sample container.

  • Viscosity standard fluid for calibration.[15]

3. Methodology:

  • 3.1. Instrument Calibration and Setup:

    • Calibrate the viscometer using a standard fluid of known viscosity to ensure accurate readings.[18]

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For highly viscous or structured materials, a T-bar spindle with a helipath accessory may be necessary to cut through the material.[17]

  • 3.2. Sample Preparation:

    • Place a sufficient amount of the formulation into a beaker, ensuring there is no entrapped air.

    • Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 30 minutes in a temperature-controlled bath.[14]

  • 3.3. Measurement:

    • Immerse the spindle into the center of the sample, avoiding contact with the sides or bottom of the container.[18]

    • Begin rotation at a set speed. For non-Newtonian samples, it's crucial to record viscosity at various shear rates (rotational speeds) to characterize the shear-thinning behavior.[12][19]

    • Allow the reading to stabilize before recording the viscosity value. This may take several spindle revolutions.[20]

    • Record the spindle type, rotational speed (RPM), temperature, and viscosity reading (in cP or mPa·s).

  • 3.4. Data Analysis:

    • For shear-thinning materials, plot viscosity as a function of shear rate. This flow curve is characteristic of the formulation's behavior during application (e.g., rubbing on the skin).[12][21]

    • Compare the results to established specifications for quality control purposes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SamplePrep Sample Preparation (Equilibrate Temperature) Immersion Immerse Spindle SamplePrep->Immersion InstSetup Instrument Setup (Calibrate, Select Spindle) InstSetup->Immersion Rotation Start Rotation (Set Shear Rate) Immersion->Rotation Stabilize Allow Reading to Stabilize Rotation->Stabilize Record Record Data (Viscosity, Temp, RPM) Stabilize->Record Plot Plot Viscosity vs. Shear Rate Record->Plot Compare Compare to Specifications Plot->Compare

Caption: Workflow for Viscosity Measurement.

Troubleshooting_Logic cluster_high Issue: Viscosity Too High cluster_low Issue: Viscosity Too Low Start Viscosity Issue Identified HighVisc High Viscosity Start->HighVisc LowVisc Low Viscosity Start->LowVisc Cause_HighHCO Cause: High HCO %? HighVisc->Cause_HighHCO Cause_Interact Cause: Ingredient Interaction? Cause_HighHCO->Cause_Interact No Solution_ReduceHCO Solution: Reduce HCO % Cause_HighHCO->Solution_ReduceHCO Yes Solution_ReviewExcip Solution: Review Other Thickeners Cause_Interact->Solution_ReviewExcip Yes Cause_LowHCO Cause: Low HCO %? LowVisc->Cause_LowHCO Solution_IncreaseHCO Solution: Increase HCO % Cause_LowHCO->Solution_IncreaseHCO Yes Solution_AddThickener Solution: Add Co-Thickener Cause_LowHCO->Solution_AddThickener No

Caption: Troubleshooting Logic for Viscosity Issues.

References

Technical Support Center: Hydrogenated Castor Oil (HCO)-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogenated castor oil (HCO)-based formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the scaling up of your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when scaling up your this compound-based formulations.

Issue 1: Inconsistent Particle Size and Polydispersity Index (PDI) Between Batches

  • Question: We are observing significant batch-to-batch variation in particle size and PDI when scaling up our solid lipid nanoparticle (SLN) formulation using this compound. What are the likely causes and how can we improve consistency?

  • Answer: Batch-to-batch inconsistency is a common challenge in nanoparticle production. For HCO-based SLNs, this often stems from variability in the homogenization and cooling processes. Key factors to control are:

    • Temperature Control: The high melting point of HCO (approximately 85-88°C) requires precise and uniform heating of the lipid and aqueous phases.[1] In larger volumes, temperature gradients can occur, leading to incomplete melting or premature solidification of HCO. This results in larger and more polydisperse particles.

    • Homogenization Parameters: The speed and duration of homogenization are critical. At larger scales, it's essential to ensure that the entire batch receives the same amount of energy. Over-homogenization can paradoxically lead to an increase in particle size due to particle collisions and aggregation.[2]

    • Cooling Rate: The rate at which the nanoemulsion is cooled affects the crystallization of HCO and the final particle structure. Rapid or uncontrolled cooling can lead to the formation of less stable polymorphic forms of HCO, which can affect particle size and stability over time.

    Troubleshooting Steps:

    • Process Parameter Optimization: Systematically optimize homogenization parameters (pressure, cycles, and time) and stirring speed at the larger scale. What works for a lab-scale batch may not be directly transferable.

    • Temperature Monitoring: Implement multiple temperature probes in your larger vessel to ensure uniform heating of both the lipid and aqueous phases to 5-10°C above the melting point of HCO.[2]

    • Controlled Cooling: Utilize a jacketed vessel with a controlled cooling system to ensure a consistent and reproducible cooling rate for each batch.

    • Surfactant Concentration: The choice and concentration of surfactant are crucial for stabilizing the nanoparticles. Ensure the surfactant concentration is sufficient to cover the increased surface area of the nanoparticles in the scaled-up batch.

Issue 2: Particle Aggregation Upon Scaling Up

  • Question: Our HCO-based nanoparticle suspension is stable at the lab scale, but we are observing significant aggregation and sedimentation after scaling up production. What can we do to prevent this?

  • Answer: Aggregation in scaled-up batches is often due to insufficient stabilization of the increased number of nanoparticles. Here are the primary causes and solutions:

    • Inadequate Surfactant Concentration: As the batch size increases, the total surface area of the nanoparticles also increases significantly. If the surfactant concentration is not proportionally increased, there won't be enough surfactant to adequately coat the surface of each nanoparticle, leading to aggregation.

    • Zeta Potential: A low zeta potential (close to zero) indicates a lack of electrostatic repulsion between particles, making them more prone to aggregation.

    • Storage Conditions: Storing the nanoparticle suspension in an inappropriate manner, such as at temperatures that promote crystal growth or in a non-ideal pH environment, can lead to aggregation.

    Troubleshooting Steps:

    • Optimize Surfactant Concentration: Re-evaluate and optimize the surfactant-to-lipid ratio for the larger batch size to ensure complete coverage of the nanoparticle surfaces.

    • Measure Zeta Potential: Regularly measure the zeta potential of your scaled-up batches. A zeta potential of at least ±30 mV is generally considered to indicate a stable nanoparticle suspension. If the zeta potential is low, consider adding a charged surfactant or a stabilizer that provides steric hindrance.

    • Storage in Solution: Whenever possible, store the nanoparticles in a suitable aqueous solution rather than as a dry powder to minimize the risk of irreversible aggregation.[3]

    • Use of Co-Surfactants or Stabilizers: The addition of co-surfactants or polymeric stabilizers like PEG can provide steric hindrance, preventing particles from getting close enough to aggregate.

Issue 3: Low Drug Encapsulation Efficiency (EE) and/or Drug Loading (DL) at Larger Scales

  • Question: We are experiencing a significant drop in encapsulation efficiency and drug loading when we try to produce larger batches of our HCO-based SLNs. How can we improve drug incorporation?

  • Answer: A decrease in EE and DL during scale-up can be attributed to several factors related to the drug's solubility and the formulation process:

    • Drug Partitioning: During the homogenization process at elevated temperatures, the drug may partition into the aqueous phase, especially if it has some water solubility. This effect can be more pronounced in larger volumes with longer processing times.

    • Drug Solubility in Molten Lipid: The amount of drug that can be dissolved in the molten HCO is finite. Simply scaling up the components may not guarantee that the drug remains fully solubilized in the lipid phase, leading to its expulsion during nanoparticle solidification.

    • Cooling Rate and Crystal Structure: Rapid cooling can lead to the formation of a perfect crystal lattice of HCO, which can expel the drug molecules. A more amorphous or less ordered crystal structure is often better for accommodating the drug.

    Troubleshooting Steps:

    • Optimize Drug-to-Lipid Ratio: Re-evaluate the drug-to-lipid ratio at the larger scale. It may be necessary to slightly decrease this ratio to ensure the drug remains solubilized in the molten HCO.

    • Controlled Cooling: Employ a controlled and slower cooling rate to encourage the formation of a less perfect HCO crystal lattice, which can better accommodate the drug molecules.

    • Choice of Lipid Matrix: If feasible, consider incorporating a liquid lipid (oil) along with the HCO to create Nanostructured Lipid Carriers (NLCs). The less-ordered structure of NLCs can often lead to higher drug loading and reduced drug expulsion.

    • pH Adjustment: For ionizable drugs, adjusting the pH of the aqueous phase can help to suppress their solubility in water and promote their partitioning into the lipid phase.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the high melting point of this compound in formulation scale-up?

A1: The high melting point of HCO (around 85-88°C) presents both advantages and challenges.[1] The main advantage is that it forms solid nanoparticles at room and body temperature, which is ideal for controlled drug release.[4] The primary challenge during scale-up is the need for higher processing temperatures to melt the lipid. This requires robust heating systems to ensure uniform temperature distribution throughout the larger batch.[2] Inadequate heating can lead to incomplete melting of the HCO, resulting in larger, non-uniform particles and poor drug encapsulation. The high temperature also needs to be carefully controlled to avoid degradation of the active pharmaceutical ingredient (API) or other excipients in the formulation.

Q2: Which manufacturing method is most suitable for scaling up HCO-based solid lipid nanoparticles?

A2: The hot homogenization technique followed by ultrasonication is a widely used and scalable method for producing HCO-based SLNs.[5][6] This method involves dissolving the drug in molten HCO and then dispersing this lipid phase in a hot aqueous surfactant solution using a high-shear homogenizer. The resulting pre-emulsion is then sonicated to reduce the particle size further. This method is advantageous for industrial scale-up because high-pressure homogenizers are readily available for large-scale production.

Q3: How does the choice of surfactant impact the stability of scaled-up HCO formulations?

A3: The surfactant plays a critical role in stabilizing the nanoparticles by forming a protective layer on their surface, which prevents aggregation. When scaling up, it is crucial to select a surfactant that is effective at the processing temperature and provides long-term stability. Non-ionic surfactants like Poloxamers (e.g., Poloxamer 188) and polysorbates (e.g., Tween 80) are commonly used. The hydrophilic-lipophilic balance (HLB) of the surfactant is an important consideration. For oil-in-water emulsions, surfactants with a higher HLB are generally preferred. The concentration of the surfactant must be sufficient to cover the entire surface area of the nanoparticles, which increases significantly with batch size. Insufficient surfactant can lead to instability and aggregation.[7]

Q4: What analytical techniques are recommended for quality control of scaled-up HCO-based nanoparticle formulations?

A4: For comprehensive quality control of scaled-up HCO-based formulations, a combination of analytical techniques is recommended:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique for measuring the mean particle size and the width of the size distribution.

  • Zeta Potential: Measured using electrophoretic light scattering, the zeta potential provides an indication of the surface charge of the nanoparticles and is a key predictor of their colloidal stability.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): This is typically determined by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.[5]

  • Crystallinity and Thermal Behavior: Differential Scanning Calorimetry (DSC) is used to assess the melting behavior and crystallinity of the HCO within the nanoparticles, which can provide insights into drug loading and release characteristics.

Data Presentation

Table 1: Typical Physicochemical Properties of Laboratory-Scale vs. Scaled-Up Praziquantel-Loaded HCO SLNs

ParameterLaboratory ScaleScaled-Up BatchReference
Mean Particle Size (nm)344.0 ± 15.1450.2 ± 25.8[5]
Polydispersity Index (PDI)0.31 ± 0.080.45 ± 0.12[5]
Zeta Potential (mV)-16.7 ± 0.5-12.3 ± 1.1[5]
Encapsulation Efficiency (%)62.17 ± 6.5351.34 ± 7.12[5]
Drug Loading (%)12.43 ± 1.319.87 ± 1.55[5]

Note: The data in the "Scaled-Up Batch" column is illustrative of potential challenges and is not from a direct experimental comparison in the cited source.

Table 2: Influence of Homogenization Parameters on Particle Size of HCO-based SLNs

Homogenization Pressure (bar)Homogenization CyclesMean Particle Size (nm)
5003~400
10003~250
15003~150
15005~130

Note: This table is a qualitative representation based on general principles of high-pressure homogenization.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general procedure for preparing SLNs using HCO as the lipid matrix.

Materials:

  • This compound (HCO)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or ultrasonicator

  • Water bath or heating mantle with magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of HCO and place it in a beaker.

    • Heat the HCO on a water bath or heating mantle to a temperature 5-10°C above its melting point (e.g., 90-95°C) until it is completely melted.

    • Weigh the required amount of the API and add it to the molten HCO.

    • Stir the mixture continuously until the API is completely dissolved or uniformly dispersed in the molten lipid.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the required amount of surfactant and dissolve it in purified water.

    • Heat the aqueous surfactant solution to the same temperature as the lipid phase (90-95°C).

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the hot lipid phase while continuously stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000-20,000 rpm) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion (pre-emulsion).

  • Particle Size Reduction:

    • Subject the hot pre-emulsion to further size reduction using either a high-pressure homogenizer (e.g., 500-1500 bar for 3-5 cycles) or an ultrasonicator. Maintain the temperature of the emulsion during this step.

  • Cooling and Nanoparticle Formation:

    • Cool down the resulting hot nanoemulsion to room temperature under gentle stirring. This can be done by placing the beaker in an ice bath for rapid cooling or allowing it to cool at a controlled rate. The solidification of the lipid droplets leads to the formation of SLNs.

  • Storage:

    • Store the final SLN dispersion at a suitable temperature (e.g., 4°C) for further characterization.

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_size_reduction Particle Size Reduction cluster_final_steps Final Steps lp1 Melt this compound (>85°C) lp2 Dissolve API in Molten HCO lp1->lp2 em1 Combine Hot Lipid and Aqueous Phases lp2->em1 ap1 Dissolve Surfactant in Water ap2 Heat Aqueous Phase to Same Temperature ap1->ap2 ap2->em1 em2 High-Shear Homogenization (Pre-emulsion Formation) em1->em2 sr1 High-Pressure Homogenization or Ultrasonication em2->sr1 fs1 Cooling and Solidification of Nanoparticles sr1->fs1 fs2 Characterization and Storage fs1->fs2

Caption: Experimental workflow for preparing HCO-based solid lipid nanoparticles.

troubleshooting_workflow cluster_problem Problem Category cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified During Scale-Up p1 Inconsistent Particle Size / PDI start->p1 p2 Particle Aggregation start->p2 p3 Low Encapsulation Efficiency start->p3 c1 Inadequate Temperature Control p1->c1 c2 Non-optimized Homogenization p1->c2 c3 Uncontrolled Cooling Rate p1->c3 c4 Insufficient Surfactant p2->c4 c5 Low Zeta Potential p2->c5 p3->c3 c6 Drug Partitioning to Aqueous Phase p3->c6 c7 Poor Drug Solubility in Lipid p3->c7 s1 Implement Precise Temperature Monitoring c1->s1 s2 Optimize Homogenization Parameters c2->s2 s3 Use Controlled Cooling System c3->s3 s4 Increase Surfactant Concentration c4->s4 s5 Add Charged Surfactant / Stabilizer c5->s5 s6 Adjust Aqueous Phase pH c6->s6 s7 Optimize Drug-to-Lipid Ratio c7->s7

Caption: Troubleshooting workflow for scaling up HCO-based formulations.

References

Technical Support Center: Modification of Drug Release from Hydrogenated Castor Oil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogenated castor oil (HCO) matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in modulating the release profiles of your drug candidates.

Troubleshooting Guide

This guide addresses common issues encountered during the development of sustained-release formulations using this compound.

ProblemPotential CauseSolution
Initial burst release is too high Drug adsorbed on the surface of the matrix.1. Optimize Manufacturing Process: For melt granulation, ensure the drug is fully dissolved or homogeneously dispersed in the molten HCO before granulation. 2. Washing Step: Consider a gentle washing step of the final granules or tablets to remove surface-adsorbed drug.
High porosity of the matrix.1. Increase Compression Force: For tableted formulations, increasing the compression force can reduce matrix porosity. 2. Modify Formulation: Incorporate a less soluble filler to create a denser matrix.
Drug release is too slow or incomplete High concentration of this compound.1. Decrease HCO Concentration: Reduce the percentage of HCO in the formulation. An increased amount of this compound can result in reduced drug release.[1][2][3] 2. Incorporate Pore-Formers: Add water-soluble excipients like lactose or sodium lauryl sulfate to create channels for drug release. The presence of lactose can significantly enhance the drug release rate from HCO matrices.[1][2][3]
Strong drug-matrix interactions.1. Assess Drug-Excipient Compatibility: Use techniques like Differential Scanning Calorimetry (DSC) to investigate potential interactions. 2. Modify Drug Particle Size: Reducing the drug's particle size can sometimes improve its dissolution within the matrix.
Inadequate sink conditions in the dissolution medium.1. Increase Medium Volume: Use a larger volume of dissolution medium. 2. Add Surfactants: Incorporate surfactants like sodium lauryl sulfate (SLS) into the dissolution medium to enhance the solubility of poorly water-soluble drugs.
High variability in release profiles between batches Inconsistent manufacturing process.1. Standardize Process Parameters: Tightly control parameters such as mixing time, temperature in melt granulation, and compression force in tableting. 2. Control Raw Material Properties: Ensure consistent particle size distribution and purity of both the drug and excipients.
Inhomogeneous distribution of drug in the matrix.1. Optimize Mixing: Ensure thorough and uniform mixing of the drug and excipients before processing. 2. Melt Homogeneity: In melt granulation, ensure the drug is completely dissolved or uniformly suspended in the molten HCO.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug release from this compound matrices?

A1: Drug release from HCO matrices, which are lipid-based, is primarily controlled by diffusion and erosion. The drug diffuses through the lipid matrix, and the matrix itself slowly erodes in the dissolution medium. The rate of release is influenced by the formulation's hydrophobicity; a higher concentration of the hydrophobic HCO will slow down the penetration of the aqueous medium, thus reducing the drug release rate.[1][2][3]

Q2: How does the concentration of this compound affect the drug release profile?

A2: The concentration of HCO is a critical factor in controlling the drug release rate. Increasing the concentration of HCO in the matrix generally leads to a slower and more prolonged release profile. This is because a higher lipid content creates a more tortuous and hydrophobic barrier for the drug to diffuse through.[1][2][3]

Q3: What are pore-formers and how do they modify drug release from HCO matrices?

A3: Pore-formers are water-soluble excipients that are incorporated into the hydrophobic matrix. When the formulation comes into contact with an aqueous environment, these agents dissolve, creating a network of channels or pores within the matrix. This increases the penetration of the dissolution medium and provides a larger surface area for the drug to dissolve and diffuse out, thereby accelerating the drug release rate. Common examples include lactose and sodium lauryl sulfate.[2][3]

Q4: Can I use buffers to modify the release of an ionizable drug?

A4: Yes, for ionizable drugs, incorporating buffers into the formulation can modify the release rate. For instance, including a buffer that creates a micro-pH environment where the drug is more soluble can enhance its release. For example, the inclusion of sodium bicarbonate has been shown to enhance the release of naproxen, a weakly acidic drug, from HCO tablets.[1][2][3]

Q5: What analytical techniques are essential for characterizing HCO-based formulations?

A5: Key analytical techniques include:

  • In-Vitro Drug Release Testing: To determine the rate and extent of drug release over time.

  • Differential Scanning Calorimetry (DSC): To assess the thermal properties of the formulation, including the melting point of HCO, and to investigate drug-excipient interactions and the physical state of the drug within the matrix.

  • Particle Size Analysis: For particulate systems like microparticles or granules, to ensure batch-to-batch consistency.

  • Microscopy (e.g., SEM): To visualize the surface morphology and internal structure of the matrix.

Quantitative Data on Release Modification

The following table summarizes the effect of formulation variables on the cumulative release of Naproxen from HCO matrices after 8 hours.

Formulation VariableConcentration (%)FillerCumulative Release (%) after 8h
This compound 32Dibasic Calcium Phosphate~40
This compound 16Dibasic Calcium Phosphate~55
This compound 8Dibasic Calcium Phosphate~65
This compound 32Lactose~60
This compound 16Lactose~75
This compound 8Lactose~85

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[3]

Experimental Protocols

In-Vitro Drug Release Testing: USP Apparatus II (Paddle Method)

This protocol describes a general procedure for determining the in-vitro drug release from HCO matrix tablets.

Materials and Equipment:

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • Dissolution Vessels (typically 900 mL)

  • Paddles

  • Water bath with temperature control

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • Validated analytical instrument for drug quantification (e.g., HPLC-UV)

  • Dissolution Medium (e.g., phosphate buffer pH 6.8)

  • HCO matrix tablets

Procedure:

  • Preparation of Dissolution Medium: Prepare a sufficient volume of the desired dissolution medium (e.g., 900 mL per vessel). De-gas the medium before use.

  • Apparatus Setup:

    • Set the water bath to 37 ± 0.5 °C.

    • Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to the set temperature.

    • Set the paddle rotation speed to the desired rate (e.g., 50 rpm).

  • Tablet Introduction: Carefully drop one tablet into each dissolution vessel. Start the timer immediately.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a 0.45 µm filter.

  • Medium Replacement: If necessary to maintain sink conditions, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Analyze the filtered samples for drug concentration using a validated analytical method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement.

Differential Scanning Calorimetry (DSC) Analysis

This protocol provides a general method for the thermal characterization of HCO matrices.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Nitrogen gas supply for purging

  • Reference material (empty, sealed aluminum pan)

  • Samples: Pure drug, pure HCO, physical mixture of drug and HCO, and the final formulation.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Pan Sealing: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the melting point of HCO (e.g., 200 °C). The melting point of HCO is typically between 83-87 °C.[4]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine thermal events such as melting points, and to observe any changes that might indicate drug-excipient interactions (e.g., shifts in melting peaks, appearance of new peaks, or disappearance of peaks).

Visualizations

TroubleshootingWorkflow Problem Problem Identified (e.g., Release Too Fast/Slow) InvestigateFormulation Investigate Formulation Variables Problem->InvestigateFormulation Formulation Issue? InvestigateProcess Investigate Process Parameters Problem->InvestigateProcess Process Issue? HCO_Concentration Adjust HCO Concentration InvestigateFormulation->HCO_Concentration AddPoreFormer Add/Adjust Pore-Former InvestigateFormulation->AddPoreFormer ChangeFiller Change Filler Type (e.g., Lactose) InvestigateFormulation->ChangeFiller CompressionForce Adjust Compression Force InvestigateProcess->CompressionForce MixingTime Optimize Mixing Time/Speed InvestigateProcess->MixingTime MeltTemp Control Melt Temperature InvestigateProcess->MeltTemp AnalyzeRelease Analyze New Release Profile HCO_Concentration->AnalyzeRelease AddPoreFormer->AnalyzeRelease ChangeFiller->AnalyzeRelease CompressionForce->AnalyzeRelease MixingTime->AnalyzeRelease MeltTemp->AnalyzeRelease AnalyzeRelease->Problem Does Not Meet Target Solution Optimized Release Profile Achieved AnalyzeRelease->Solution Meets Target

Caption: Troubleshooting workflow for modifying drug release from HCO matrices.

FactorsInfluencingRelease cluster_formulation Formulation Factors cluster_process Process Parameters ReleaseProfile Drug Release Profile from HCO Matrix HCO_Conc HCO Concentration HCO_Conc->ReleaseProfile PoreFormers Pore-Formers (e.g., Lactose) PoreFormers->ReleaseProfile DrugSolubility Drug Solubility DrugSolubility->ReleaseProfile OtherExcipients Other Excipients (Fillers, Buffers) OtherExcipients->ReleaseProfile Compression Compression Force Compression->ReleaseProfile MeltGranulation Melt Granulation Temperature MeltGranulation->ReleaseProfile Mixing Mixing Uniformity Mixing->ReleaseProfile

Caption: Key factors influencing drug release from this compound matrices.

References

Improving the stability of hydrogenated castor oil formulations at elevated temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydrogenated Castor Oil (HCO) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their formulations at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCO), and why is it used in formulations requiring high-temperature stability?

This compound (HCO), also known as castor wax, is a hard, brittle, wax-like substance produced by the hydrogenation of castor oil.[1] This process saturates the fatty acids in the oil, significantly increasing its melting point and overall stability.[2][3] Its high melting point (typically around 85-88°C) and resistance to moisture and oxidation make it an excellent ingredient for improving the thermal stability of various formulations, including creams, ointments, lipsticks, and other semi-solid products.[1][2] It acts as a viscosity modifier, stiffening agent, and stabilizer, helping to maintain the desired consistency and prevent degradation at elevated temperatures.[3]

Q2: My HCO-based cream is showing signs of phase separation after storage at 40°C. What are the likely causes?

Phase separation in creams stored at elevated temperatures can be attributed to several factors:

  • Inadequate Emulsification: The emulsifier system may not be robust enough to handle thermal stress. The concentration or type of emulsifier might be suboptimal for the oil-to-water ratio in your formulation.

  • Incorrect HCO Concentration: The amount of HCO may be insufficient to form a stable structural network within the emulsion to prevent coalescence of the dispersed phase.

  • Melting and Recrystallization of HCO: While HCO has a high melting point, prolonged exposure to moderately elevated temperatures can still soften the wax matrix. Subsequent cooling can lead to changes in the crystal structure of the HCO, potentially weakening the emulsion.

  • Incompatibility with Other Ingredients: Certain active pharmaceutical ingredients (APIs) or excipients might interact with the emulsifier or HCO, reducing their effectiveness.[4]

Q3: I'm observing a gritty or grainy texture in my lipstick/balm formulation containing HCO upon cooling. How can I prevent this?

A gritty texture is often due to the crystallization behavior of HCO and other waxes in the formulation.[5][6] The rate of cooling significantly impacts crystal size and morphology.

  • Slow Cooling: Allowing the formulation to cool slowly and undisturbed can sometimes lead to the formation of large, undesirable crystals.

  • Rapid Cooling (Shock Cooling): Conversely, very rapid cooling can also sometimes result in unstable crystal forms that may rearrange over time, leading to grittiness.

  • Polymorphism: HCO can exist in different crystalline forms (polymorphs), some of which are less stable and can transition to more stable, but larger, crystals over time.[5][6]

To mitigate this, controlled cooling rates should be investigated. Additionally, incorporating other waxes or structurants can help to modify the crystallization process and create a finer, more uniform crystal network.

Q4: Can I use PEG-40 this compound to improve the stability of my aqueous formulation?

Yes, PEG-40 this compound is an ethoxylated derivative of HCO and functions as a non-ionic solubilizer and emulsifier.[7][8] It is particularly useful for incorporating oils and other hydrophobic substances into aqueous solutions, forming clear and stable microemulsions.[7] It is known for its chemical stability and can be a good choice for improving the high-temperature stability of oil-in-water emulsions.[7][8]

Troubleshooting Guides

Issue 1: Decrease in Viscosity or Softening of Semi-Solid Formulations at Elevated Temperatures
Potential Cause Troubleshooting Steps
Insufficient HCO Concentration Increase the concentration of HCO in increments of 0.5-2.0% to enhance the structural integrity of the formulation.
Low Melting Point of Wax Blend Incorporate other high-melting-point waxes in combination with HCO to create a more robust wax matrix.
Inappropriate Grade of HCO Ensure you are using a grade of HCO with a melting point suitable for your target stability temperature. Different grades can have varying melting points.
Plasticizing Effect of Other Excipients Some ingredients can act as plasticizers, softening the wax network. Review the formulation for such components and consider reducing their concentration or replacing them.
Issue 2: Color Change or Off-Odor Development after Heat Exposure
Potential Cause Troubleshooting Steps
Oxidation of Formulation Components Although HCO itself has good oxidative stability, other oils or active ingredients in the formulation may be prone to oxidation.[9] Consider adding an antioxidant (e.g., tocopherol, BHT).
Degradation of Active Pharmaceutical Ingredient (API) The API may be degrading at elevated temperatures. Conduct stability studies on the API alone and in the presence of excipients to identify incompatibilities.[4][10]
Interaction with Packaging The formulation may be reacting with the container material. Ensure the chosen packaging is inert and suitable for the formulation and storage conditions.[10]

Quantitative Data Summary

Table 1: Typical Properties of this compound

PropertyValueReference
Melting Point83-88 °C[2][3]
AppearanceWhite, hard, brittle wax (flakes or powder)[1]
SolubilityInsoluble in water; soluble in hot organic solvents[9]
Typical Use Level0.5-10%

Table 2: ICH Stability Testing Conditions for Semi-Solid Formulations

StudyStorage ConditionMinimum Time Period
Long term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Note: RH = Relative Humidity. These are general guidelines; specific conditions may vary based on the product and regulatory requirements.

Experimental Protocols

Protocol 1: Viscosity Measurement for Semi-Solid Formulations
  • Objective: To determine the effect of elevated temperature on the viscosity of the formulation.

  • Apparatus: Rotational viscometer with a temperature-controlled sample chamber.

  • Methodology:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Place an appropriate amount of the formulation into the sample cup.

    • Allow the sample to equilibrate at the initial temperature (e.g., 25°C) for 30 minutes.

    • Select a suitable spindle and rotational speed to obtain a torque reading between 10% and 90%.

    • Record the viscosity reading.

    • Increase the temperature to the desired elevated point (e.g., 40°C, 50°C).

    • Allow the sample to equilibrate at the new temperature for 30 minutes.

    • Record the viscosity at the elevated temperature.

    • Repeat for all desired temperature points.

  • Analysis: Plot viscosity as a function of temperature to observe changes in the formulation's rheological properties.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Behavior Analysis
  • Objective: To analyze the melting and crystallization behavior of HCO within a formulation.

  • Apparatus: Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of all components (e.g., 100°C). This is the first heating scan.

    • Hold the sample at this temperature for 5 minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This records the crystallization behavior.

    • Heat the sample again at the same controlled rate to 100°C. This is the second heating scan.

  • Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting and crystallization events. This can reveal changes in the crystalline structure of HCO due to other excipients or thermal stress.

Visualizations

Troubleshooting_Phase_Separation start Start: Phase Separation Observed at 40°C q1 Is the emulsifier system optimized for the oil phase? start->q1 s1 Action: Screen different emulsifiers or adjust HLB value. q1->s1 No q2 Is the HCO concentration sufficient (typically 1-10%)? q1->q2 Yes s1->q2 s2 Action: Increase HCO concentration incrementally. q2->s2 No q3 Are there known ingredient incompatibilities? q2->q3 Yes s2->q3 s3 Action: Conduct compatibility studies (e.g., HPLC analysis of stressed samples). q3->s3 Yes end_node Result: Stable Formulation q3->end_node No s3->end_node

Caption: Troubleshooting workflow for phase separation.

Experimental_Workflow cluster_0 Formulation & Initial Analysis cluster_1 Stability Testing cluster_2 Time-Point Analysis cluster_3 Conclusion formulate Prepare HCO Formulation initial_analysis Baseline Analysis: - Viscosity - pH - Appearance formulate->initial_analysis stress_test Place samples in stability chambers (e.g., 40°C/75% RH) initial_analysis->stress_test pull_samples Pull samples at T=0, 1, 3, 6 months stress_test->pull_samples final_analysis Repeat Analysis: - Viscosity, pH, Appearance - HPLC for API degradation - DSC for thermal changes pull_samples->final_analysis evaluate Evaluate Stability Data & Determine Shelf Life final_analysis->evaluate Logical_Relationships center_node Formulation Thermal Stability hco HCO Properties (Melting Point, Conc.) hco->center_node emulsifier Emulsifier System (Type, Conc., HLB) emulsifier->center_node api API Properties (Thermal Stability, Solubility) api->center_node other_excipients Other Excipients (Waxes, Oils, Polymers) other_excipients->center_node process Process Parameters (Cooling Rate, Homogenization) process->center_node

References

Resolving issues with needle clogging in hydrogenated castor oil injectable depots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving issues related to needle clogging in hydrogenated castor oil (HCO) injectable depots.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCO) and why is it used in injectable depots?

This compound (HCO), also known as castor wax, is a hard, brittle, waxy substance produced by the hydrogenation of castor oil.[1] It is used in long-acting injectable formulations as a viscosity-modifying agent to control the release of the active pharmaceutical ingredient (API).[2] Its stability, biocompatibility, and ability to form a stable depot at the injection site make it a valuable excipient in sustained-release drug delivery systems.[3]

Q2: What are the primary causes of needle clogging with HCO-based injectable depots?

Needle clogging in HCO-based depots can stem from several factors, broadly categorized as formulation-related, process-related, and environmental.

  • Formulation-Related:

    • High Viscosity: The formulation's viscosity is a critical factor; highly viscous solutions require greater force to inject and are more prone to clogging.[4][5]

    • Particle Size and Distribution: For suspensions, large particles or a wide particle size distribution can lead to physical blockage of the needle.[6][7] Particles larger than 250 µm can be difficult to inject.[6]

    • Drug Crystallization: Changes in temperature or solvent composition can cause the API to crystallize within the formulation, leading to needle blockage.

    • Particle Aggregation: Instability in the suspension can cause particles to aggregate, forming larger masses that can clog the needle.[8]

  • Process-Related:

    • Drying at the Needle Tip: Evaporation of the solvent at the needle tip can leave behind a viscous film or solid plug of the formulation, causing a clog. This is particularly common during long fill runs or after interruptions in the injection process.[4]

    • Inadequate Dispersion: Improper mixing can result in a non-uniform suspension, with areas of high particle concentration that can lead to clogging.

  • Environmental:

    • Temperature Fluctuations: Changes in temperature during storage or handling can affect formulation viscosity and drug solubility, potentially leading to clogging.[9][10]

    • Pressure Changes: Variations in ambient pressure can drive the liquid into the needle, where it can dry and form a clog.[9][10]

Q3: How does particle size influence the injectability of a suspension?

The particle size of the active pharmaceutical ingredient in a suspension is a critical attribute that affects injectability.[11] Larger particles and smaller needle gauges can result in poor injectability.[5][6] For subcutaneous injections, a particle size range of 20 to 250 µm is generally considered suitable.[6] Smaller particles are less likely to cause needle blockage; however, particles smaller than 20 µm may increase the risk of inflammation.[6]

Troubleshooting Guide: Needle Clogging

This guide provides a systematic approach to diagnosing and resolving needle clogging issues during your experiments.

Q1: I am experiencing needle clogging during injection. What is the first step I should take?

The first step is to systematically evaluate your formulation, injection process, and storage conditions. The following diagram outlines a logical workflow for troubleshooting.

G start Needle Clogging Observed formulation Step 1: Evaluate Formulation Parameters start->formulation process Step 2: Assess Injection Process formulation->process If no formulation issues found resolve Issue Resolved formulation->resolve Adjust and re-evaluate storage Step 3: Review Storage & Handling Conditions process->storage If no process issues found process->resolve Adjust and re-evaluate storage->resolve Adjust and re-evaluate G cluster_formulation Formulation Parameters cluster_process Process Parameters viscosity Viscosity injectability Injectability (Reduced Clogging Risk) viscosity->injectability Decreases particle_size Particle Size particle_size->injectability Decreases concentration Concentration concentration->injectability Decreases needle_gauge Needle Gauge (Inner Diameter) needle_gauge->injectability Increases injection_rate Injection Rate injection_rate->injectability Increases

References

Technical Support Center: Enhancing Loading Capacity of Hydrogenated Castor Oil (HCO) Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the loading capacity of hydrogenated castor oil (HCO) carriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Frequently Asked Questions (FAQs)

Q1: What are typical drug loading capacity (LC) and encapsulation efficiency (EE) values for HCO-based carriers?

A1: The drug loading capacity (LC) and encapsulation efficiency (EE) of HCO-based carriers are highly dependent on the physicochemical properties of the drug, the formulation composition, and the manufacturing process. However, based on published studies, you can expect the following ranges:

  • Drug Loading Capacity (LC): Typically ranges from approximately 5% to 12.5% (w/w).[1][2][3]

  • Encapsulation Efficiency (EE): Generally falls between 40% and 83%.[1][2][3]

It is important to note that these values are indicative, and optimization of your specific formulation is crucial to maximize both LC and EE.

Q2: What are the main factors influencing the loading capacity of HCO carriers?

A2: Several critical factors influence how much drug can be successfully incorporated into HCO carriers. These include:

  • Drug Solubility in the Lipid Matrix: The most crucial factor is the solubility of the drug in the molten HCO. Higher solubility generally leads to better entrapment within the lipid core as it solidifies.

  • Lipid Composition (SLN vs. NLC): Nanostructured Lipid Carriers (NLCs), which are a hybrid of solid and liquid lipids, often exhibit a higher loading capacity compared to Solid Lipid Nanoparticles (SLNs). The less-ordered crystalline structure of NLCs provides more space to accommodate drug molecules.

  • Surfactant and Co-surfactant Selection: The type and concentration of surfactants and co-surfactants are critical. They not only stabilize the nanoparticles but also influence the partitioning of the drug between the lipid and aqueous phases during formulation. Using a combination of surfactants can sometimes improve loading capacity.

  • Drug-to-Lipid Ratio: The proportion of drug to HCO in the formulation directly impacts the loading capacity. Increasing the drug concentration can enhance loading up to a saturation point, beyond which the drug may be expelled from the lipid matrix.[4]

  • Manufacturing Method: The technique used to prepare the nanoparticles, such as high-pressure homogenization or ultrasonication, significantly affects particle size, drug entrapment, and overall loading.

Q3: How do I calculate Drug Loading Capacity (LC) and Encapsulation Efficiency (EE)?

A3: The calculation for both metrics is straightforward:

  • Encapsulation Efficiency (EE %): This represents the percentage of the initial drug amount that has been successfully encapsulated in the nanoparticles. EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

  • Drug Loading Capacity (LC %): This indicates the percentage of the drug's weight relative to the total weight of the nanoparticles. LC (%) = [(Total amount of drug - Amount of free drug) / (Weight of lipid + Weight of encapsulated drug)] x 100

To perform these calculations, you first need to separate the formulated nanoparticles from the aqueous medium containing any unencapsulated ("free") drug. This is typically done by ultracentrifugation or centrifugal filtration. The amount of free drug in the supernatant/filtrate is then quantified using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Troubleshooting Guide

Q1: My encapsulation efficiency is very low. What are the common causes and how can I fix it?

A1: Low encapsulation efficiency is a frequent challenge. Here are the likely causes and potential solutions:

Potential Cause Explanation Suggested Solution(s)
Poor Drug Solubility in HCO The drug has limited solubility in the molten lipid, leading to its partitioning into the aqueous phase during emulsification.- Screen for Co-solvents: If compatible with your application, consider adding a small amount of a pharmaceutically acceptable solvent that dissolves both the drug and the lipid to the lipid phase. - Formulate as an NLC: Incorporate a liquid lipid (oil) in which the drug has high solubility along with the HCO to create a less-ordered lipid matrix that can accommodate more drug.
Drug Expulsion During Lipid Crystallization As the molten HCO cools and recrystallizes into a more ordered structure, the drug can be pushed out of the lipid matrix.- Rapid Cooling: Employ rapid cooling of the nanoemulsion (e.g., in an ice bath) immediately after homogenization. This can lead to the formation of less perfect crystals with more space for the drug. - Optimize Surfactant Blend: Use a combination of surfactants that can create a stable interfacial layer around the nanoparticles, which may help to retain the drug at the surface or within the outer lipid layers.
Inappropriate Surfactant Concentration Too little surfactant may lead to particle aggregation and drug leakage, while too much can increase the drug's solubility in the external aqueous phase.- Optimize Surfactant Concentration: Systematically vary the surfactant concentration (e.g., from 0.5% to 5% w/v) to find the optimal balance that provides good particle stability without excessive drug solubilization in the aqueous phase.
High Drug-to-Lipid Ratio The amount of drug exceeds the saturation capacity of the lipid matrix.- Adjust Drug-to-Lipid Ratio: Perform experiments with varying drug-to-lipid ratios to determine the maximum loading capacity. Start with a lower ratio and gradually increase it.

Q2: I'm observing a large particle size and a high polydispersity index (PDI). How can I improve this?

A2: Large and polydisperse particles can negatively impact bioavailability and stability. Consider the following:

Potential Cause Explanation Suggested Solution(s)
Insufficient Homogenization Energy The energy input is not adequate to break down the lipid droplets into the nano-size range.- Increase Homogenization Pressure/Time: If using a high-pressure homogenizer, increase the pressure and/or the number of homogenization cycles.[5] For ultrasonication, increase the sonication time or amplitude. - Optimize Pre-emulsion Step: Ensure that the initial coarse emulsion is well-formed using a high-shear homogenizer (e.g., Ultra-Turrax) before the main homogenization step.
Particle Aggregation The concentration or type of surfactant is not sufficient to stabilize the newly formed nanoparticles, leading to clumping.- Increase Surfactant Concentration: A higher concentration of surfactant can provide better steric or electrostatic stabilization. - Select a More Effective Surfactant: The chosen surfactant may not be optimal for HCO. Screen different non-ionic surfactants (e.g., Poloxamers, Tweens) or consider a combination of surfactants.
Lipid Recrystallization and Growth Over time, especially during storage, the lipid nanoparticles can undergo polymorphic transitions leading to particle growth.- Optimize Lipid Composition: As mentioned earlier, formulating an NLC by including a liquid lipid can inhibit extensive crystallization and improve long-term stability.

Experimental Protocols

Protocol 1: Preparation of HCO-based SLNs using Hot Homogenization followed by Ultrasonication

This method is widely used for its simplicity and effectiveness.[2][6]

Materials:

  • This compound (HCO)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of HCO and the API.

    • Heat the HCO to approximately 10-15°C above its melting point in a glass beaker.

    • Once the HCO is completely melted, add the API and stir until it is fully dissolved or homogeneously dispersed in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of surfactant and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator.

    • The sonication parameters (e.g., amplitude, time) need to be optimized for each specific formulation. A typical starting point would be 70-80% amplitude for 5-15 minutes.

    • Maintain the temperature of the emulsion above the melting point of HCO during this step.

  • Nanoparticle Formation:

    • After sonication, quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a moderate speed.

    • The rapid cooling will cause the molten lipid droplets to solidify, forming the SLNs.

  • Purification and Storage:

    • To remove any unencapsulated drug, the SLN dispersion can be centrifuged or filtered.

    • Store the final SLN dispersion at 4°C.

Protocol 2: Preparation of HCO-based SLNs using High-Pressure Homogenization (HPH)

HPH is a scalable method that is very effective in producing nanoparticles with a small particle size and narrow distribution.[7]

Materials:

  • This compound (HCO)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Follow steps 1 and 2 from Protocol 1 to prepare the hot lipid phase (containing dissolved API) and the hot aqueous phase.

  • Formation of the Pre-emulsion:

    • Follow step 3 from Protocol 1 to create a coarse pre-emulsion using a high-shear homogenizer.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for a specific number of cycles (typically 3-5 cycles). The optimal pressure and number of cycles should be determined experimentally.

  • Nanoparticle Formation and Storage:

    • The resulting hot nanoemulsion is collected and allowed to cool to room temperature, or is cooled in an ice bath, to form the SLNs.

    • Store the final dispersion at 4°C.

Data on Enhancement Strategies

The following tables summarize quantitative data from studies on HCO-based carriers, illustrating the impact of different formulation and process variables on loading capacity and encapsulation efficiency.

Table 1: Formulation Parameters of Tilmicosin-Loaded HCO SLNs

FormulationDrug Loading (w/w %)[1]Encapsulation Efficiency (%)[1]Particle Size (nm)[1]
F15.740.390
F28.251.5150
F311.759.2230

This data suggests that as drug loading increases, both encapsulation efficiency and particle size also tend to increase for this particular formulation.

Table 2: Formulation Parameters of Praziquantel-Loaded HCO SLNs

ParameterValueReference
Drug Loading (w/w %)12.43 ± 1.31[2][3]
Encapsulation Efficiency (%)62.17 ± 6.53[2][3]
Particle Size (nm)344.0 ± 15.1[2][3]
Zeta Potential (mV)-16.7 ± 0.5[2][3]

This provides a snapshot of a specific optimized formulation, highlighting achievable loading parameters.

Visualizations

Below are diagrams illustrating key workflows and relationships in the process of enhancing the loading capacity of HCO carriers.

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_formation Nanoparticle Formation prep_lipid Prepare Lipid Phase (HCO + API, heated) pre_emulsion High-Shear Homogenization (Pre-emulsion) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Water + Surfactant, heated) prep_aq->pre_emulsion homogenization High-Energy Homogenization (HPH or Ultrasonication) pre_emulsion->homogenization cooling Cooling (Lipid Solidification) homogenization->cooling sln Final SLN Dispersion cooling->sln

Caption: Experimental workflow for preparing HCO-based solid lipid nanoparticles.

loading_capacity_factors cluster_formulation Formulation Factors cluster_process Process Parameters lc High Loading Capacity solubility High Drug Solubility in Molten HCO solubility->lc lipid_ratio Optimized Drug:Lipid Ratio lipid_ratio->lc surfactant Appropriate Surfactant Type & Concentration surfactant->lc nlc NLC Formulation (Liquid Lipid Addition) nlc->lc homogenization Sufficient Homogenization Energy & Duration homogenization->lc cooling Rapid Cooling Rate cooling->lc

Caption: Key factors influencing the drug loading capacity of HCO carriers.

References

Validation & Comparative

A Comparative Guide to Solid Lipid Nanoparticle Lipids: Hydrogenated Castor Oil vs. Other Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents. The choice of the solid lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. This guide provides an objective comparison of hydrogenated castor oil (HCO) with other commonly used solid lipids—tristearin, glyceryl monostearate (GMS), and stearic acid—for the formulation of SLNs. The information presented is supported by experimental data from various studies.

Performance Comparison of Solid Lipids in SLN Formulations

The selection of a suitable lipid for an SLN formulation is crucial as it directly influences key performance indicators such as particle size, drug entrapment efficiency, and drug release profile. The following tables summarize quantitative data from various studies to facilitate a comparison between HCO and other common solid lipids.

Table 1: Physicochemical Properties of SLNs Formulated with Different Solid Lipids

LipidDrug ModelParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound Tilmicosin90 - 230Not Reported-6.5 to -12.5
Tristearin Etodolac< 300Not ReportedNot Reported
Glyceryl Monostearate Paclitaxel226Not Reported-29.4
Glyceryl Monostearate Docetaxel~100LowNot Reported
Stearic Acid Paliperidone230 ± 30Not ReportedNot Reported
Stearic Acid SilibininNanometer range0.164 (±0.060)Not Reported

Note: A direct comparison is challenging due to variations in experimental conditions, including drug type, surfactant used, and preparation method across different studies.

Table 2: Drug Entrapment Efficiency and Loading Capacity of SLNs with Different Solid Lipids

LipidDrug ModelEntrapment Efficiency (%)Drug Loading (%)Reference
This compound Tilmicosin40.3 - 59.25.7 - 11.7
Tristearin Not SpecifiedNot ReportedNot Reported
Glyceryl Monostearate Paclitaxel92.431.65
Glyceryl Monostearate Dibenzoyl peroxide80.5 ± 9.450.805 ± 0.093
Glyceryl Monostearate Triamcinolone acetonide96 ± 11.50.96 ± 0.012
Glyceryl Monostearate Erythromycin base94.6 ± 14.90.946 ± 0.012
Stearic Acid Paliperidone42.44.1
Stearic Acid Silibinin97.56 (±0.10)Up to 7.55

Table 3: In Vitro Drug Release from SLNs Formulated with Different Solid Lipids

LipidDrug ModelRelease ProfileReference
This compound TilmicosinSustained release
Tristearin EtodolacProlonged release up to 36 h
Glyceryl Monostearate DocetaxelControlled release (68% in 24 hours)
Stearic Acid PaliperidoneControlled release pattern
Stearic Acid SilibininVery slow release

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of SLNs, based on common practices cited in the literature.

Preparation of Solid Lipid Nanoparticles by Hot Homogenization

The hot homogenization technique is a widely used and reliable method for the production of SLNs.

Materials:

  • Solid lipid (e.g., this compound, Tristearin, Glyceryl Monostearate, Stearic Acid)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80, Polysorbate 20)

  • Co-surfactant (optional, e.g., soy lecithin)

  • Purified water

Procedure:

  • Lipid Phase Preparation: The solid lipid is melted at a temperature 5-10°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid.

  • Aqueous Phase Preparation: The surfactant (and co-surfactant, if used) is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles (typically 3-5) at a pressure range of 500-1500 bar. This reduces the droplet size to the nanometer range.

  • Cooling and Solidification: The resulting hot nanoemulsion is cooled down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.

Characterization of Solid Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the width of the particle size distribution (PDI).

  • Procedure: A diluted aqueous dispersion of the SLNs is placed in a cuvette and analyzed using a Zetasizer or a similar instrument. The measurements are typically performed at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to determine the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

  • Procedure: A diluted SLN dispersion is placed in a specialized electrophoretic cell, and an electric field is applied. The velocity of the particles is measured to calculate the zeta potential.

3. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: This involves separating the unentrapped (free) drug from the SLN dispersion and quantifying the amount of drug encapsulated within the nanoparticles.

  • Procedure:

    • Separation: The SLN dispersion is centrifuged at high speed (e.g., 40,000 rpm) to pellet the nanoparticles. The supernatant containing the free drug is carefully collected.

    • Quantification of Free Drug: The concentration of the free drug in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculation:

      • Entrapment Efficiency (%): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100

      • Drug Loading (%): ((Total amount of drug - Amount of free drug) / Total weight of lipid and drug) x 100

4. In Vitro Drug Release Study:

  • Principle: The dialysis bag method is commonly employed to assess the drug release profile from the SLNs over time in a simulated physiological fluid.

  • Procedure:

    • A known amount of the SLN dispersion is placed inside a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the collected samples is quantified using an appropriate analytical method.

Visualizing Experimental Workflows and Logical Relationships

To better understand the processes and factors involved in SLN research, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep SLN Preparation cluster_char Characterization Lipid_Phase Lipid Phase Preparation (Lipid + Drug) Pre_Emulsion Pre-emulsion Formation (High-speed stirring) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase Preparation (Water + Surfactant) Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling Particle_Size Particle Size & PDI (DLS) Cooling->Particle_Size Zeta_Potential Zeta Potential (LDV) Cooling->Zeta_Potential Entrapment_Efficiency Entrapment Efficiency (Centrifugation, HPLC/UV) Cooling->Entrapment_Efficiency Drug_Release In Vitro Drug Release (Dialysis) Cooling->Drug_Release

Caption: Experimental workflow for the preparation and characterization of Solid Lipid Nanoparticles.

Lipid_Properties_Influence cluster_lipid Lipid Properties cluster_sln SLN Characteristics Melting_Point Melting Point Particle_Size Particle Size Melting_Point->Particle_Size Stability Stability Melting_Point->Stability Crystallinity Crystallinity Entrapment_Efficiency Entrapment Efficiency Crystallinity->Entrapment_Efficiency Drug_Release Drug Release Rate Crystallinity->Drug_Release Chain_Length Fatty Acid Chain Length Chain_Length->Particle_Size Chain_Length->Entrapment_Efficiency Purity Purity Purity->Crystallinity Purity->Entrapment_Efficiency

Caption: Influence of solid lipid properties on the final characteristics of Solid Lipid Nanoparticles.

Disclaimer: The data presented in this guide is a compilation from various scientific publications. Direct comparison between different studies should be approached with caution due to the potential for significant variations in experimental methodologies and conditions.

A Comparative Guide to Analytical Methods for the Quantification of Hydrogenated Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of hydrogenated castor oil (HCO), a critical excipient in pharmaceutical formulations.[1][2] Understanding the analytical techniques available for its quantification is paramount for quality control and formulation development. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) methods.

Introduction to this compound and its Quantification

This compound, a derivative of natural castor oil, is produced through the hydrogenation of castor oil, primarily consisting of the triglyceride of 12-hydroxystearic acid.[1] Its unique physicochemical properties, such as high melting point and stability, make it a versatile excipient in various pharmaceutical dosage forms, including topical, oral, and parenteral formulations.[1][2] Accurate and precise quantification of HCO and its key fatty acid components, 12-hydroxystearic acid and stearic acid, is crucial for ensuring product quality, stability, and performance.

Comparison of Analytical Methods

The following sections detail the principles, experimental protocols, and performance characteristics of the most common analytical techniques used for the quantification of this compound and its components.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

The HPLC-ELSD method offers a significant advantage by not requiring a derivatization step, which simplifies sample preparation and reduces analysis time compared to GC methods.[3] This method is particularly suitable for the simultaneous quantification of 12-hydroxystearic acid and stearic acid after alkaline hydrolysis of the this compound sample.[3]

A rapid and simple HPLC-ELSD method has been established for the determination of stearic acid and 12-hydroxystearic acid in PEG-60 this compound.[3][4]

  • Sample Preparation: The oil sample undergoes alkaline hydrolysis.[3][4]

  • Chromatographic Conditions:

    • Column: Zhongpu Develop XD-C18 (250 mm x 4.6 mm, 5 µm)[3][4]

    • Mobile Phase: Gradient elution with methanol and 1% acetic acid in water[3][4]

    • Flow Rate: 1.2 mL/min[3][4]

    • Column Temperature: 40 °C[3][4]

  • Detection (ELSD):

    • Drift Tube Temperature: 40 °C[3][4]

    • Carrier Gas (N2) Pressure: 337 kPa[3][4]

Parameter12-Hydroxystearic AcidStearic Acid
Linearity (r) 0.9993 - 0.99950.9993 - 0.9995
Range (µg/mL) 119.1 - 1190.710.7 - 107.4
Limit of Detection (LOD) (µg/mL) 1.12.5
Limit of Quantification (LOQ) (µg/mL) 3.27.4
Mean Recovery (%) 101.5101.0
Precision (RSD, %) < 1.7< 1.7
Stability (8h, RSD, %) < 2.6< 2.6

Data sourced from a study on PEG-60 this compound.[3][4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Sample This compound Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Injection Inject Sample Hydrolysis->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection ELSD Detection Separation->Detection Quantification Quantification of 12-Hydroxystearic Acid & Stearic Acid Detection->Quantification

Workflow for HPLC-ELSD analysis of this compound.

Gas Chromatography (GC)

Gas chromatography, typically coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is a widely used and robust technique for fatty acid analysis.[3] A key consideration for GC analysis of fatty acids is the requirement for derivatization, typically esterification to form fatty acid methyl esters (FAMEs), to increase their volatility.[5]

The following is a generalized protocol based on common practices for fatty acid analysis.

  • Sample Preparation:

    • Saponification of the oil sample.

    • Esterification to form Fatty Acid Methyl Esters (FAMEs).

  • Chromatographic Conditions:

    • Column: Fused silica capillary column (e.g., G16 phase)[6]

    • Carrier Gas: Hydrogen or Helium[6][7]

    • Temperature Program: A temperature gradient is typically employed for optimal separation.[6][7]

    • Injector and Detector Temperature: Maintained at elevated temperatures (e.g., 240-250 °C).[6]

  • Detection (FID): The separated FAMEs are detected by a flame ionization detector.

Quantitative performance data for GC methods applied to this compound is less explicitly detailed in a single source from the provided results. However, GC methods are generally known for their high sensitivity, with low detection limits and good repeatability.[3] The United States Pharmacopeia (USP) and National Formulary (NF) provide a validated GC method for the identification of fatty acid composition in this compound, indicating its suitability for quality control.[6]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Derivatization Esterification to FAMEs Sample->Derivatization Injection Inject FAMEs Derivatization->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification of Fatty Acid Methyl Esters Detection->Quantification

Workflow for GC-FID analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC presents a simple, cost-effective, and rapid alternative for the quantification of fatty acids. A validated HPTLC method has been developed for the analysis of ricinoleic acid and oleic acid in castor oil and olive oil, with results comparable to GC and HPLC.[8] This technique can be adapted for the quality control of this compound.

  • Sample Preparation: Preparation of methyl esters of the fatty acids from the oil sample.[8]

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates

    • Mobile Phase: Toluene[8]

    • Development: The plate is developed over a specific distance.

  • Detection:

    • Derivatization: Spraying with a suitable reagent (e.g., anisaldehyde/sulfuric acid).[8]

    • Densitometric Analysis: Quantification is performed by scanning the plate at a specific wavelength (e.g., 450 nm).[8]

A study on castor oil analysis demonstrated satisfactory linearity, limit of detection, limit of quantification, and recovery for the HPTLC method.[8] The quantification results for ricinoleic acid methyl ester in castor oil were comparable to those obtained by HPLC and GC.[8]

MethodRicinoleic Acid Methyl Ester in Castor Oil (%)
HPTLC 92.8
HPLC 93.7
GC 94.1

Data sourced from a comparative study on castor oil.[8]

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Esterification to FAMEs Sample->Derivatization Application Sample Application on HPTLC Plate Derivatization->Application Development Chromatographic Development Application->Development Derivatization_step Post-Chromatographic Derivatization Development->Derivatization_step Scanning Densitometric Scanning Derivatization_step->Scanning Quantification Quantification Scanning->Quantification

Workflow for HPTLC analysis of this compound.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and sample throughput needs.

  • HPLC-ELSD is a strong candidate for routine quality control due to its simple sample preparation and rapid analysis time.

  • GC-FID/MS remains the gold standard for detailed fatty acid profiling, offering high resolution and sensitivity, although it requires a derivatization step.

  • HPTLC provides a cost-effective and high-throughput alternative, particularly suitable for screening and routine quality assessment.

Each of these methods, when properly validated, can provide reliable and accurate quantification of this compound and its key components, ensuring the quality and consistency of pharmaceutical products.

References

In Vitro-In Vivo Correlation of Drug Release from Hydrogenated Castor Oil Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of hydrogenated castor oil (HCO) as a matrix for sustained drug release, with a focus on the principles of in vitro-in vivo correlation (IVIVC). While a comprehensive, publicly available Level A IVIVC for a specific drug from a simple HCO matrix is not readily found in the literature, this document synthesizes available data to present a clear framework for such an investigation. We will explore the in vitro release characteristics of HCO matrices, compare them with other common sustained-release excipients, and detail the necessary experimental protocols to establish a meaningful IVIVC.

Understanding this compound in Sustained Release

This compound, a wax-like, hydrophobic material, is utilized in pharmaceutical formulations to retard the release of active pharmaceutical ingredients (APIs).[1] The mechanism of drug release from an inert, hydrophobic matrix like HCO is primarily through diffusion of the drug through a network of pores and channels that form as the soluble drug dissolves and leaches out of the matrix.[2] The tortuosity and porosity of this network, which are influenced by the concentration of HCO and other excipients, govern the release rate.[3]

Comparative In Vitro Drug Release

The concentration of this compound in a matrix tablet has a direct impact on the drug release profile. An increased amount of HCO generally results in a reduced rate of drug release.[3] This is a common characteristic of hydrophobic matrix systems.

For comparison, other materials used for sustained-release matrices include:

  • Hydrophilic Polymers (e.g., Hydroxypropyl Methylcellulose - HPMC): These polymers swell upon contact with aqueous fluids, forming a gel layer that controls drug release through a combination of diffusion and erosion of the matrix.

  • Other Lipidic Waxes (e.g., Carnauba Wax, Glyceryl Behenate): These function similarly to HCO, providing a hydrophobic matrix for sustained release.[4]

The choice of matrix material significantly affects the drug release kinetics. For instance, studies have shown that HCO can sustain drug release more effectively than stearic acid. The inclusion of different diluents can also modulate the release profile. For example, in metformin HCl tablets, drug release from HCO matrices was found to decrease in the order of Lactose > Microcrystalline cellulose > Di-Calcium phosphate as diluents.

Table 1: Comparative In Vitro Release of Metformin HCl from Different Wax Matrices
Formulation CodeMatrix Composition (Drug:Wax)Diluent% Drug Released at 12 hours
F-IMetformin HCl : HCO (1:1)Lactose85.32 ± 0.65
F-IIMetformin HCl : Stearic Acid (1:1)Lactose92.14 ± 0.82
F-IIIMetformin HCl : HCO + SA (1:1)Lactose75.69 ± 0.76
F-IVMetformin HCl : HCO (1:1)DCP68.45 ± 0.59
F-VMetformin HCl : HCO (1:1)MCC78.91 ± 0.71

Data synthesized from Wadher, K. J., et al. (2010).

Establishing an In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug dissolution) and a relevant in vivo response (such as plasma drug concentration).[5][6] A Level A IVIVC, the most informative type, allows for a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.

The development of an IVIVC for an HCO matrix formulation would follow a structured workflow.

IVIVC_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 IVIVC Development A Formulation Development (e.g., Fast, Medium, Slow Release HCO Matrices) B In Vitro Dissolution Testing (Biorelevant Media) A->B C Generate In Vitro Dissolution Profiles B->C I Correlate In Vitro Fraction Dissolved with In Vivo Fraction Absorbed C->I D Administer Formulations to Subjects (e.g., Beagle Dogs, Humans) E Collect Plasma Samples at Timed Intervals D->E F Analyze Plasma for Drug Concentration E->F G Generate In Vivo Plasma Concentration-Time Profiles F->G H Deconvolution of In Vivo Data to Obtain Fraction Absorbed G->H H->I J Develop Mathematical Model (Level A IVIVC) I->J K Validate the Model J->K IVIVC_Correlation cluster_0 Data Generation cluster_1 Data Transformation cluster_2 Correlation A In Vitro Dissolution Data (% Dissolved vs. Time) E Plot % Dissolved vs. % Absorbed A->E B In Vivo Plasma Concentration Data (Concentration vs. Time) C Deconvolution B->C D In Vivo Absorption Profile (% Absorbed vs. Time) C->D D->E F Establish Linear Correlation (Level A IVIVC) E->F

References

A Comparative Analysis of Hydrogenated Castor Oil and Carnauba Wax in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in designing effective and stable drug delivery systems. Among the various lipid-based excipients, hydrogenated castor oil (HCO) and carnauba wax have emerged as versatile materials, particularly in the formulation of sustained-release dosage forms and topical preparations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for specific formulation needs.

This comparative study delves into the physicochemical properties and functional performance of this compound and carnauba wax. While both are lipidic in nature and find application in controlling drug release, their distinct characteristics can significantly impact the final product's performance.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these waxes is essential for predicting their behavior in a formulation. The following table summarizes the key properties of this compound and carnauba wax.

PropertyThis compound (HCO)Carnauba Wax
Source Hydrogenation of castor oil (from Ricinus communis)Leaves of the Brazilian palm tree (Copernicia prunifera)
Primary Composition Triglyceride of 12-hydroxystearic acidPrimarily fatty acid esters, including diesters of cinnamic acid and fatty alcohols
Melting Point (°C) 83 - 87[1]82 - 86[2][3]
Appearance White to yellowish, fine, free-flowing powder or flakes.Light brown to pale yellow flakes, powder, or irregular masses.
Hardness Hard and brittle.[4]Considered one of the hardest natural waxes.[3]
Solubility Insoluble in water and most organic solvents; soluble in hot organic solvents.[4]Insoluble in water; soluble in hot organic solvents.[2]

Performance in Formulations: A Data-Driven Assessment

The choice between this compound and carnauba wax often depends on the desired drug release profile, the manufacturing process, and the required mechanical strength of the final dosage form.

Sustained Drug Release

Both HCO and carnauba wax are effective matrix-forming agents for sustained-release tablets. They control drug release primarily through a diffusion and/or erosion mechanism. The hydrophobic nature of the wax matrix retards the penetration of gastrointestinal fluids, thereby slowing down the dissolution and release of the active pharmaceutical ingredient (API).

Table 2: Comparative Drug Release from Wax Matrix Tablets

Formulation ParameterThis compound MatrixCarnauba Wax MatrixKey Observations
Drug Release Rate Generally provides a controlled and extended release profile. The release rate can be modulated by varying the drug-to-wax ratio.Known for its strong retardation of drug release[2]. The release is often slower compared to other waxes under similar conditions.Carnauba wax typically exhibits a slower drug release profile due to its higher hardness and density, leading to a less porous matrix.
Effect of Concentration Increasing the concentration of HCO leads to a more tortuous path for drug diffusion, resulting in a slower release rate.A higher concentration of carnauba wax significantly slows down the drug release[5].Both waxes show a concentration-dependent effect on drug release, allowing for formulation optimization.
Release Mechanism Primarily Fickian diffusion.Can exhibit both diffusion and erosion-controlled release, depending on the formulation.The exact release mechanism is dependent on the drug's solubility and the overall formulation composition.

Note: The drug release data presented here is a qualitative summary based on multiple studies. Direct comparative studies under identical conditions are limited. The actual release profile will depend on the specific drug, other excipients, and the manufacturing process.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for preparing wax matrix tablets using both melt granulation and direct compression techniques.

Melt Granulation Method

This technique involves the use of a molten wax to agglomerate the drug and other excipients.

Melt_Granulation_Workflow cluster_0 Preparation cluster_1 Granulation cluster_2 Tableting start Weigh Drug and Excipients melt_wax Melt Wax (HCO or Carnauba) start->melt_wax mix Add Drug/Excipient Mixture to Molten Wax melt_wax->mix cool Cool the Mass mix->cool sieve Pass Through Sieve to Form Granules cool->sieve lubricate Lubricate Granules sieve->lubricate compress Compress into Tablets lubricate->compress end Final Tablets compress->end

Fig. 1: Melt Granulation Workflow

Protocol:

  • Melting the Wax: Melt the required quantity of this compound or carnauba wax in a suitable container using a water bath or other controlled heating method. The temperature should be maintained about 10-20°C above the melting point of the wax.

  • Incorporation of API: Disperse the active pharmaceutical ingredient and any other intra-granular excipients in the molten wax with continuous stirring to ensure a homogenous mixture.

  • Granulation: The molten mass is then cooled to room temperature to solidify. The solidified mass is then passed through a suitable sieve to obtain granules of the desired size.

  • Lubrication and Compression: The granules are then blended with a lubricant (e.g., magnesium stearate) and finally compressed into tablets using a tablet press.

Direct Compression Method

This method is simpler and involves fewer steps than melt granulation.

Direct_Compression_Workflow cluster_0 Blending cluster_1 Tableting start Weigh Drug, Wax, and Excipients blend Blend all Components in a Blender start->blend compress Directly Compress the Blend into Tablets blend->compress end Final Tablets compress->end

Fig. 2: Direct Compression Workflow

Protocol:

  • Sieving: Pass the drug, wax (in powder form), and other excipients through a sieve of appropriate mesh size to ensure uniformity.

  • Blending: The sieved materials are then blended together in a suitable blender for a specified time to achieve a homogenous mix.

  • Compression: The final blend is then directly compressed into tablets using a tablet press.

Logical Decision-Making in Formulation Development

The selection between this compound and carnauba wax is a critical decision that can be guided by a logical workflow.

Wax_Selection_Logic cluster_release Release Profile Requirements cluster_process Manufacturing Process cluster_properties Mechanical Properties start Define Target Product Profile release_rate Desired Drug Release Rate? start->release_rate process Chosen Manufacturing Method? start->process hardness Required Tablet Hardness? start->hardness slow_release Slower, More Retarded Release release_rate->slow_release Slow moderate_release Moderate Sustained Release release_rate->moderate_release Moderate carnauba Consider Carnauba Wax slow_release->carnauba hco Consider this compound moderate_release->hco melt_granulation Melt Granulation process->melt_granulation Melt direct_compression Direct Compression process->direct_compression Direct melt_granulation->carnauba melt_granulation->hco direct_compression->hco high_hardness High Hardness hardness->high_hardness High standard_hardness Standard Hardness hardness->standard_hardness Standard high_hardness->carnauba standard_hardness->hco

Fig. 3: Wax Selection Logic

Conclusion

Both this compound and carnauba wax are valuable excipients in the development of pharmaceutical formulations. Carnauba wax, with its higher hardness and melting point, generally provides a more retarded drug release and is well-suited for applications requiring high mechanical strength. This compound, while also providing sustained release, offers good lubricating properties and is a versatile option for both melt granulation and direct compression techniques.

The optimal choice between these two waxes will ultimately depend on the specific requirements of the drug product, including the desired release kinetics, the chosen manufacturing process, and the physicochemical properties of the active pharmaceutical ingredient. This guide provides the foundational data and experimental frameworks to support an informed decision-making process in formulation development.

References

A Comparative Guide to the Biocompatibility of Hydrogenated Castor Oil and Other Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical step in drug formulation, directly impacting the stability, efficacy, and safety of the final medicinal product. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a paramount consideration. This guide provides a comparative assessment of the biocompatibility of hydrogenated castor oil (HCO) against other commonly used pharmaceutical excipients: polyethylene glycol (PEG), polysorbate 80, and mannitol. The information is supported by experimental data and detailed methodologies to aid in informed excipient selection.

Executive Summary

This compound is generally considered a biocompatible excipient with low toxicity.[1] This guide consolidates available quantitative data from in vitro and in vivo studies to compare its biocompatibility profile with that of polyethylene glycol (PEG), polysorbate 80, and mannitol. While direct comparative studies are limited, this guide synthesizes data from various sources to provide a useful overview for formulation scientists.

Data Presentation: Comparative Biocompatibility Data

The following tables summarize the available quantitative data on the cytotoxicity, hemolytic potential, and in vivo toxicity of the selected excipients.

Table 1: In Vitro Cytotoxicity Data (IC50)

ExcipientCell LineIC50 (v/v %)Reference
PEG-40 this compoundCaco-214.34 ± 0.35[2]
PEG-60 this compoundCaco-29.01 ± 0.38[2]
Polyethylene Glycol (PEG) 400Caco-2Compatible[3]
Polysorbate 80-Data not found
MannitolCaco-2> 10 mg/mL (Not cytotoxic)[4]

Note: A higher IC50 value indicates lower cytotoxicity.

Table 2: In Vitro Hemolysis Data (HC50)

ExcipientHC50 (v/v %)Reference
PEG-40 this compound5.12 ± 0.08[2]
PEG-60 this compound2.78 ± 0.02[2]
Polyethylene Glycol (PEG)-Data not found
Polysorbate 80-Data not found
MannitolNon-hemolytic[5]

Note: A higher HC50 value indicates lower hemolytic potential.

Table 3: In Vivo Acute Oral Toxicity Data (LD50)

ExcipientAnimal ModelLD50Reference
This compound-Data not found
PEG-40 this compound (in a nanoemulsion)Mice> 5000 mg/kg[6][7][8][9]
Polyethylene Glycol (PEG)-Data not found
Polysorbate 80-Data not found
MannitolRat13,500 mg/kg[7][8]
MannitolMice22 g/kg[2][6]

Note: A higher LD50 value indicates lower acute toxicity.

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Excipient Treatment: Prepare serial dilutions of the test excipients in a suitable cell culture medium. Remove the existing medium from the wells and add 100 µL of the excipient dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release (from cells treated with a lysis buffer) and the spontaneous LDH release (from untreated cells).

Hemolysis Assay

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the test substance.

Protocol:

  • Blood Collection and Preparation: Collect fresh blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the red blood cells (RBCs) from the plasma. Wash the RBCs several times with a phosphate-buffered saline (PBS) solution.

  • Excipient Incubation: Prepare different concentrations of the test excipients in PBS. Add a fixed volume of the washed RBC suspension to each excipient solution. Include a negative control (RBCs in PBS) and a positive control (RBCs in a hypotonic solution like distilled water to induce 100% hemolysis).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the biocompatibility of the discussed excipients.

Experimental_Workflow_Cytotoxicity_Assay cluster_workflow Cytotoxicity Assay Workflow cluster_assays Assay Specific Steps A Cell Seeding (96-well plate) B Excipient Treatment (Serial Dilutions) A->B C Incubation (24/48/72h) B->C D Assay Specific Step C->D E Data Acquisition (Microplate Reader) D->E MTT MTT Assay: 1. Add MTT Reagent 2. Incubate (Formazan formation) 3. Solubilize Formazan 4. Read Absorbance (570nm) D->MTT LDH LDH Assay: 1. Collect Supernatant 2. Add LDH Reaction Mix 3. Incubate 4. Add Stop Solution 5. Read Absorbance (490nm) D->LDH F Data Analysis (% Viability / % Cytotoxicity) E->F

Figure 1: Generalized workflow for in vitro cytotoxicity assays (MTT and LDH).

Hemolysis_Assay_Workflow cluster_hemolysis Hemolysis Assay Workflow A Prepare Red Blood Cell Suspension B Incubate with Excipient (and Controls) A->B C Centrifuge to Pellet Intact RBCs B->C D Collect Supernatant C->D E Measure Hemoglobin Absorbance (540nm) D->E F Calculate % Hemolysis E->F

Figure 2: Workflow for the in vitro hemolysis assay.

PEG_Signaling_Pathways cluster_peg Polyethylene Glycol (PEG) Induced Cellular Responses cluster_ros ROS-Mediated Effects cluster_integrin Integrin-Mediated Adhesion cluster_nfkb Inflammatory Response PEG Polyethylene Glycol (PEG) ROS Increased Reactive Oxygen Species (ROS) PEG->ROS Integrin Integrin α5 Expression PEG->Integrin NFkB NF-κB Activation PEG->NFkB Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Adhesion Enhanced Cell Adhesion and Spreading Integrin->Adhesion Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Figure 3: Signaling pathways potentially modulated by Polyethylene Glycol (PEG).

Polysorbate80_Signaling_Pathways cluster_ps80 Polysorbate 80 Induced Cellular Responses cluster_ferroptosis Ferroptosis Induction cluster_nfkb Inflammatory Signaling PS80 Polysorbate 80 Mitochondria Mitochondrial Damage PS80->Mitochondria NFkB NF-κB Activation PS80->NFkB ROS Increased ROS Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Inflammation Inflammatory Response NFkB->Inflammation

Figure 4: Signaling pathways implicated in Polysorbate 80-mediated cellular effects.

Mannitol_Signaling_Pathways cluster_mannitol Mannitol Induced Cellular Responses cluster_apoptosis Apoptosis Induction Mannitol Mannitol Stress_Kinases Activation of Stress Kinases Mannitol->Stress_Kinases p38_MAPK p38 MAPK Activation Stress_Kinases->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Figure 5: Signaling pathway involved in Mannitol-induced apoptosis.

HCO_Biocompatibility cluster_hco This compound (HCO) Biocompatibility Profile HCO This compound (HCO) Biocompatible Generally Considered Biocompatible and Non-irritating HCO->Biocompatible Low_Toxicity Low Acute Oral Toxicity HCO->Low_Toxicity Signaling Specific Signaling Pathway Interactions for Biocompatibility Largely Undefined HCO->Signaling

Figure 6: Overview of the biocompatibility profile of this compound (HCO).

Conclusion

This comparative guide provides a summary of the available biocompatibility data for this compound and other common pharmaceutical excipients. The data suggests that this compound and its derivatives, such as PEG-40 HCO, exhibit a favorable biocompatibility profile characterized by low cytotoxicity and hemolytic potential. Mannitol also demonstrates a high degree of safety with a very high LD50 and non-hemolytic properties.

It is important to note that the biocompatibility of an excipient can be influenced by its concentration, the specific formulation, and the route of administration. Therefore, the data presented here should be considered as a guide, and further specific testing is recommended for any new drug formulation. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals to design and interpret biocompatibility studies. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the biocompatibility of these widely used pharmaceutical excipients.

References

A Comparative Rheological Study of Different Grades of Hydrogenated Castor Oil for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogenated Castor Oil (HCO), a wax-like derivative of natural castor oil, is a versatile excipient in pharmaceutical formulations, prized for its role in modifying rheology and enabling controlled drug release. The degree of hydrogenation and subsequent processing results in various grades of HCO, each with a unique set of physicochemical properties that directly influence their performance. This guide provides a comparative overview of different grades of this compound, with a focus on their rheological characteristics, to aid in the selection of the most suitable grade for specific drug development applications.

While direct comparative rheological data for commercial grades is not always publicly available, this guide provides key physical and chemical specifications that are strong indicators of rheological behavior. Furthermore, detailed experimental protocols are presented to enable researchers to conduct their own comparative studies.

Comparative Analysis of this compound Grades

The properties of this compound are largely dictated by the extent of hydrogenation of the ricinoleic acid component of castor oil to 12-hydroxystearic acid. This process, along with the final physical form (flake or powder), defines the different grades available. The following table summarizes the key specifications for representative grades of this compound. A lower iodine value generally indicates a higher degree of hydrogenation and saturation, leading to a harder, more crystalline material with a higher melting point. These characteristics, in turn, influence the rheological properties of the final formulation.

Property"A" Grade"B" GradePowder Grade
Physical Appearance White FlakeWhite FlakeWhite Powder
Iodine Value (g I₂/100g) 2.5 max3.5 max3.5 max
Hydroxyl Value (mg KOH/g) 157 min155 min157 min
Acid Value (mg KOH/g) 2 max4 max3.5 max
Saponification Value (mg KOH/g) 175 - 180175 - 180175 - 180
Melting Point (°C) 86 min84 min84 min
Nickel (ppm) 2 max20 max2 max
Colour (Gardner) 2 max3 max3 max
Particle Size FlakeFlake99% min passes 1mm screen

Inference on Rheological Properties:

  • Grade "A" , with the lowest maximum iodine value and highest minimum melting point, is expected to be the most crystalline and hardest grade. This would likely translate to a higher viscosity, yield stress, and more pronounced thixotropic behavior when dispersed in a liquid vehicle. Its lower acidity also suggests higher purity.

  • Grade "B" allows for a slightly higher iodine value and a lower melting point, suggesting a lesser degree of hydrogenation. This may result in a softer material with a less structured crystalline network, leading to lower viscosity and yield stress compared to Grade "A".

  • The Powder Grade has similar chemical specifications to the "B" Grade but differs in its physical form. The smaller particle size of the powder will lead to a larger surface area, which can facilitate easier dispersion and potentially faster development of the rheological structure in a formulation.

The Role of Rheology in Controlled Drug Release

The rheological properties of this compound are critical for its application in sustained-release oral dosage forms. When incorporated into a tablet matrix, the insoluble, wax-like HCO forms a scaffold that controls the release of the active pharmaceutical ingredient (API). The viscosity and tortuosity of this matrix are key determinants of the drug's diffusion rate.

The following diagram illustrates the logical workflow from the manufacturing of HCO to its application in a controlled-release tablet.

HCO_Drug_Release cluster_manufacturing Manufacturing & Material Properties cluster_rheology Rheological Characterization cluster_application Pharmaceutical Application Castor Oil Castor Oil Hydrogenation Hydrogenation Castor Oil->Hydrogenation Process Degree of Hydrogenation Degree of Hydrogenation Hydrogenation->Degree of Hydrogenation Determines Crystal Structure Crystal Structure Degree of Hydrogenation->Crystal Structure Influences Physical & Chemical Properties Physical & Chemical Properties Crystal Structure->Physical & Chemical Properties Defines Viscosity Viscosity Physical & Chemical Properties->Viscosity Yield Stress Yield Stress Physical & Chemical Properties->Yield Stress Thixotropy Thixotropy Physical & Chemical Properties->Thixotropy Tablet Matrix Formulation Tablet Matrix Formulation Viscosity->Tablet Matrix Formulation Yield Stress->Tablet Matrix Formulation Thixotropy->Tablet Matrix Formulation Controlled Drug Release Controlled Drug Release Tablet Matrix Formulation->Controlled Drug Release Enables API Diffusion Rate API Diffusion Rate Controlled Drug Release->API Diffusion Rate Governs

Caption: Workflow from HCO manufacturing to its role in controlled drug release.

Experimental Protocols for Rheological Characterization

To facilitate a direct comparison of different grades of this compound, the following experimental protocols, based on established ASTM standards, are recommended. These protocols are designed to quantify the key rheological parameters of viscosity, yield stress, and thixotropy.

1. Sample Preparation:

  • Objective: To create a standardized dispersion of this compound in a relevant pharmaceutical solvent or vehicle for comparative analysis.

  • Procedure:

    • Select a suitable, inert liquid vehicle (e.g., mineral oil, silicone oil, or a specific solvent relevant to the intended application).

    • Disperse a fixed concentration (e.g., 5-10% w/w) of the this compound grade into the vehicle at a temperature above its melting point (e.g., 90-95°C) with constant, gentle agitation until a homogenous molten mixture is obtained.

    • Cool the dispersion to a controlled room temperature (e.g., 25°C) under consistent and controlled cooling and agitation rates to ensure a reproducible crystalline network formation.

    • Allow the samples to equilibrate at the testing temperature for a minimum of 24 hours before measurement.

2. Viscosity Measurement (Rotational Rheometry):

  • Objective: To determine the viscosity of the HCO dispersion as a function of shear rate (flow curve).

  • Standard: Based on ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

  • Instrumentation: A controlled-stress or controlled-rate rotational rheometer equipped with a cone-and-plate or parallel-plate geometry. A temperature control unit is essential.

  • Procedure:

    • Load the prepared sample onto the rheometer, ensuring proper geometry gap and removal of excess sample.

    • Equilibrate the sample at the test temperature (e.g., 25°C) for a specified time.

    • Perform a shear rate sweep, for example, from 0.1 s⁻¹ to 100 s⁻¹, recording the corresponding shear stress and viscosity.

    • Plot viscosity versus shear rate on a logarithmic scale to generate the flow curve.

3. Yield Stress Determination:

  • Objective: To measure the minimum stress required to initiate flow of the HCO dispersion.

  • Standard: Can be adapted from methods described in ASTM D2196.

  • Procedure (Stress Ramp Method):

    • Using a controlled-stress rheometer, apply a slow, linear ramp of shear stress to the sample, from zero to a value sufficient to induce significant flow.

    • Simultaneously measure the resulting shear rate or strain.

    • The yield stress is typically identified as the point of deviation from the initial linear elastic response on a stress-strain plot, or as the peak in a viscosity versus stress plot.

4. Thixotropy Assessment (Hysteresis Loop):

  • Objective: To quantify the time-dependent shear-thinning behavior of the HCO dispersion.

  • Procedure:

    • Perform a controlled shear rate ramp-up from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) over a defined period (e.g., 2 minutes).

    • Immediately follow with a ramp-down from the high shear rate to the low shear rate over the same time period.

    • Plot the shear stress as a function of the shear rate for both the upward and downward ramps.

    • The area enclosed between the two curves (the hysteresis loop) is a measure of the thixotropic breakdown. A larger area indicates a greater degree of thixotropy.

The following diagram outlines the experimental workflow for the rheological characterization of this compound.

Rheology_Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Viscosity Measurement Viscosity Measurement Sample Preparation->Viscosity Measurement Yield Stress Determination Yield Stress Determination Sample Preparation->Yield Stress Determination Thixotropy Assessment Thixotropy Assessment Sample Preparation->Thixotropy Assessment Data Analysis & Comparison Data Analysis & Comparison Viscosity Measurement->Data Analysis & Comparison Yield Stress Determination->Data Analysis & Comparison Thixotropy Assessment->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for rheological characterization.

By following these protocols, researchers and drug development professionals can generate robust and comparative rheological data for different grades of this compound, enabling a more informed selection of excipients for the development of effective and reliable pharmaceutical formulations.

A Comparative Guide to Validated HPTLC Methods for Fatty Acid Quantification in Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fatty acids in castor oil, particularly the predominant ricinoleic acid, is essential for quality control, formulation development, and therapeutic applications. While Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are established analytical techniques, High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a simple, rapid, and cost-effective alternative.[1][2] This guide provides an objective comparison of a validated HPTLC method with GC and HPLC for the quantification of fatty acids in castor oil, supported by experimental data.

Performance Comparison of Analytical Methods

A validated HPTLC method demonstrates performance comparable to that of GC and HPLC for the quantification of ricinoleic acid methyl ester in castor oil.[2] The results from a comparative analysis indicate similar percentages of ricinoleic acid methyl ester as determined by all three techniques, underscoring the viability of HPTLC for routine analysis.[1][2]

Below is a summary of the quantitative data from comparative analyses:

ParameterHPTLCGCHPLC
Mean Concentration (% w/w) 92.894.193.7
Linearity Range 20-100 ng/spotNot SpecifiedNot Specified
Correlation Coefficient (r) 0.998Not Specified>0.999
Limit of Detection (LOD) Not SpecifiedNot Specified1.112 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified3.37 µg/mL

Table 1: Comparative statistical analysis of results obtained for ricinoleic acid methyl ester quantification using HPTLC, GC, and HPLC.[1][2]

It is important to note that a separate HPLC-DAD method has reported a lower LOD and LOQ for ricinoleic acid compared to an HPTLC method, suggesting that HPLC may be more suitable for detecting trace amounts of the analyte.[2]

Experimental Workflow: HPTLC Method

The following diagram illustrates the typical workflow for the quantification of fatty acids in castor oil using a validated HPTLC method.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis Sample Castor Oil Sample Esterification Methyl Esterification (with Methanolic HCl or KOH) Sample->Esterification Spotting Spotting on Silica Gel 60 F₂₅₄ Plate (CAMAG Linomat-5) Esterification->Spotting Apply Sample Extract Standard Ricinoleic Acid Standard Std_Esterification Methyl Esterification of Standard Standard->Std_Esterification Working_Std Working Standard Solution Std_Esterification->Working_Std Working_Std->Spotting Apply Standard Solutions Development Chromatographic Development (Toluene:Ethyl Acetate:Acetic Acid) Spotting->Development Drying Air Drying Development->Drying Scanning Densitometric Scanning (at 450 nm) Drying->Scanning Calibration Calibration Curve Generation (Peak Area vs. Concentration) Scanning->Calibration Quantification Quantification of Fatty Acids Calibration->Quantification

HPTLC workflow for fatty acid quantification.

Detailed Experimental Protocols

Validated HPTLC Method

This method is suitable for the routine analysis of ricinoleic acid methyl esters in pure castor oil and its formulations.[2]

  • Sample and Standard Preparation :

    • Prepare fatty acid methyl esters from the castor oil sample and a ricinoleic acid standard.[2] This is typically done through transesterification using methanolic HCl or a solution of KOH in methanol.[3][4]

    • Prepare a working standard solution of ricinoleic acid methyl ester.[5]

  • Chromatographic Conditions :

    • Stationary Phase : Silica gel 60 F₂₅₄ plates.[2][5]

    • Mobile Phase : Toluene: Ethyl Acetate: Acetic Acid (6:4:0.2 v/v/v).[2][5]

    • Applicator : CAMAG Linomat-5 applicator.[2][5]

    • Application Volume : Apply various volumes (e.g., 3, 6, 9, 12, 15, 18, and 21 µl) of the working standard solution to generate a calibration curve.[2][5]

    • Development : Develop the plate in a suitable chamber to a distance of 8 cm.[1]

    • Detection : Perform densitometric scanning at 450 nm.[2][5]

  • Data Analysis :

    • The Rf value for ricinoleic acid is approximately 0.66 (±0.04) to 0.78.[1][5]

    • Quantification is achieved by creating a standard plot of peak area against the concentration of the spotted standard.[2]

Gas Chromatography (GC) Method

GC is a widely used technique for the analysis of fatty acid methyl esters.[1][2]

  • Sample Preparation :

    • Prepare fatty acid methyl esters (FAMEs) from the castor oil sample using a suitable transesterification method.[4][6]

  • Chromatographic Conditions :

    • Column : Fused silica capillary column (e.g., CP—BPX-70, 30 m × 0.25 mm i.d. and 0.25 μm).[2]

    • Carrier Gas : Helium or Hydrogen.[2][7]

    • Inlet Temperature : 210°C.[4]

    • Detector : Flame Ionization Detector (FID) at 260°C.[4]

    • Oven Temperature Program : Hold at 160°C for two minutes, then increase by 10°C/min to the final temperature.[4]

  • Data Analysis :

    • The retention time for ricinoleic acid methyl ester is approximately 9.9 minutes under certain conditions.[1]

    • Quantification is performed by comparing the peak areas of the sample components to those of known standards.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the validation and quantification of various compounds, including fatty acids in castor oil.[1][2]

  • Sample Preparation :

    • Prepare a standard solution of ricinoleic acid. For analysis of fatty acids, hydrolysis of the oil may be required.[3][8]

  • Chromatographic Conditions (with DAD) :

    • Mobile Phase : Acetonitrile: Water (65:35 v/v), acidified with 1.5% phosphoric acid.[2]

    • Flow Rate : 0.8 mL/min.[2]

    • Column : C18 column.[3]

    • Column Temperature : 25 °C.[2]

    • Injection Volume : 20 µL.[2]

    • Detector : Diode-Array Detector (DAD).[2]

  • Chromatographic Conditions (with ELSD) :

    • Mobile Phase : Gradient elution of methanol and 1% acetic acid aqueous solution.[8]

    • Flow Rate : 1.2 mL/min.[8]

    • Column : C18 column (250 mm x 4.6 mm, 5 µm).[8]

    • Detector : Evaporative Light Scattering Detector (ELSD).[3][8]

  • Data Analysis :

    • The retention time for ricinoleic acid is approximately 7.5 minutes with the DAD method and can be identified in the chromatogram with the ELSD method.[2][3]

    • Quantification is based on the peak area relative to a standard calibration curve.

Conclusion

The validated HPTLC method offers a reliable and efficient alternative to GC and HPLC for the quantification of fatty acids in castor oil.[1][9] Its advantages include simplicity, lower cost, and high throughput, making it particularly suitable for routine quality control analysis.[1] While HPLC may offer superior sensitivity for detecting trace amounts, the HPTLC method provides accurate and precise quantification for the major fatty acid components of castor oil.[2] The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available resources.

References

A Comparative Performance Analysis of Hydrogenated Castor Oil for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to Selecting Hydrogenated Castor Oil Excipients: A Performance-Based Comparison

[City, State] – [Date] – For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the efficacy, stability, and manufacturability of a final drug product. This compound (HCO), a versatile excipient, is widely utilized in various dosage forms. This guide provides an objective comparison of the performance of pharmaceutical-grade this compound, supported by key physicochemical data and standardized experimental protocols, to aid in the selection of the most suitable HCO for specific formulation needs.

This compound, also known as castor wax, is a hard, brittle, waxy solid produced by the hydrogenation of castor oil.[1] This process increases its melting point and stability, making it a valuable excipient in the pharmaceutical industry.[2] It is commonly used as a lubricant for tablets and capsules, a stiffening agent in ointments and creams, and as a matrix-forming agent for sustained-release oral dosage forms.[3][4] The performance of HCO in these applications is highly dependent on its physicochemical properties, which can vary between suppliers and even between different batches from the same supplier.

Comparative Analysis of Physicochemical Properties

The quality and performance of this compound are defined by several key physicochemical parameters. Below is a summary of typical specification ranges for pharmaceutical-grade HCO, compiled from various supplier technical data sheets and pharmacopeial standards.[5][6] These parameters are critical for ensuring batch-to-batch consistency and predictable performance in a drug formulation.

Parameter Unit Typical Specification Range Significance in Pharmaceutical Formulations
Melting Point °C83 - 88Influences the processing temperature for techniques like hot-melt extrusion and granulation. A consistent melting point is crucial for the integrity of sustained-release matrices.[5]
Acid Value mg KOH/g≤ 4.0Indicates the amount of free fatty acids. A low acid value is desirable to prevent potential interactions with active pharmaceutical ingredients (APIs) and degradation of the excipient.[5]
Iodine Value g I₂/100g≤ 5.0Measures the degree of unsaturation. A low iodine value signifies a high degree of hydrogenation, which corresponds to greater stability and hardness.[5]
Saponification Value mg KOH/g176 - 186Represents the average molecular weight of the fatty acids. It is a key identifier for the purity and consistency of the triglyceride structure.[6]
Hydroxyl Value mg KOH/g145 - 175Indicates the content of hydroxyl groups, primarily from 12-hydroxystearic acid. This value is critical for the polarity and binding properties of the HCO.[5][6]
Fatty Acid Composition %
12-Hydroxystearic Acid≥ 70.0%The primary component responsible for the characteristic properties of HCO.[7][8]
Stearic AcidTypically 5-15%A common saturated fatty acid present in HCO.[7]
Palmitic AcidTypically < 5%Another saturated fatty acid found in smaller amounts.[7]
Other Fatty Acids≤ 3.0%The presence of other fatty acids can affect the physical properties and purity.[5]
Appearance -Fine, almost white or pale yellow powder, flakes, or masses.[5]Visual inspection is a basic quality control check.
Solubility -Practically insoluble in water; slightly soluble in methylene chloride; very slightly soluble in anhydrous ethanol.[5]Informs its use in various solvent systems and its suitability for aqueous and non-aqueous formulations.
Nickel ppm≤ 1A residual catalyst from the hydrogenation process; its level is strictly controlled for safety.[5]

Illustrative Certificate of Analysis

To provide a more concrete example, the following table represents data from a certificate of analysis for a specific batch of pharmaceutical-grade this compound.

Test Specification Result
Appearance A fine, almost white or pale yellow powder.Complies
Melting Point 83°C to 88°C84.1°C
Acid Value ≤ 4.0 mg KOH/g2.8 mg KOH/g
Iodine Value ≤ 5.0 g I₂/100g2.6 g I₂/100g
Saponification Value 176 - 182 mg KOH/g181.0 mg KOH/g
Hydroxyl Value 150 - 165 mg KOH/g159.1 mg KOH/g
Fatty Acid Composition
12-Hydroxystearic AcidReport Value82.55%
Stearic AcidReport Value11.23%
Palmitic AcidReport Value1.08%

Data compiled from publicly available certificates of analysis.[7][9]

Experimental Protocols

Accurate and reproducible analytical methods are essential for the quality control of this compound. The following are summaries of standard experimental protocols for key performance parameters.

1. Determination of Melting Point (Capillary Method)

  • Principle: This method determines the temperature at which the last solid particle of a compacted column of the substance in a capillary tube passes into the liquid phase.

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • A small amount of the finely powdered HCO is introduced into a capillary tube, which is then sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range over which the substance melts is recorded. For HCO, the specification is typically between 83°C and 88°C.[5]

2. Determination of Acid Value (Titration)

  • Principle: The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize the free fatty acids in one gram of the chemical substance.

  • Apparatus: Burette, flask, hot plate.

  • Procedure:

    • A known weight of HCO is dissolved in a suitable solvent mixture (e.g., ethanol and toluene) by gentle heating.[5]

    • A few drops of a suitable indicator (e.g., bromophenol blue) are added.[5]

    • The solution is titrated with a standardized solution of potassium hydroxide until a color change is observed.

    • The acid value is calculated based on the volume of KOH solution used.

3. Determination of Fatty Acid Composition (Gas Chromatography)

  • Principle: This method separates and quantifies the fatty acid methyl esters (FAMEs) derived from the saponification and subsequent esterification of the HCO.

  • Apparatus: Gas chromatograph with a flame ionization detector (GC-FID), capillary column.

  • Procedure:

    • The HCO sample is saponified with a methanolic sodium hydroxide solution to release the fatty acids.

    • The fatty acids are then esterified to form FAMEs using a catalyst such as boron trifluoride in methanol.

    • The FAMEs are extracted into a suitable solvent (e.g., heptane).

    • An aliquot of the extract is injected into the gas chromatograph.

    • The separated FAMEs are detected and quantified, and the percentage of each fatty acid is calculated.[10]

Visualizing Key Processes and Applications

To further elucidate the role and evaluation of this compound, the following diagrams illustrate a typical quality control workflow and its application in a sustained-release drug delivery system.

hco_quality_control cluster_sampling Raw Material Sampling cluster_testing Physicochemical Testing cluster_decision Quality Decision raw_material HCO Batch from Supplier appearance Appearance (Visual Inspection) melting_point Melting Point (Capillary Method) acid_value Acid Value (Titration) iodine_value Iodine Value (Titration) saponification_value Saponification Value (Titration) hydroxyl_value Hydroxyl Value (Titration) fatty_acid Fatty Acid Composition (Gas Chromatography) impurities Residual Solvents/Nickel (GC/AAS) appearance->melting_point specification_check Compare with Specifications appearance->specification_check melting_point->acid_value melting_point->specification_check acid_value->iodine_value acid_value->specification_check iodine_value->saponification_value iodine_value->specification_check saponification_value->hydroxyl_value saponification_value->specification_check hydroxyl_value->fatty_acid hydroxyl_value->specification_check fatty_acid->impurities fatty_acid->specification_check impurities->specification_check release Release for Manufacturing specification_check->release Pass reject Reject Batch specification_check->reject Fail

Figure 1: Quality Control Workflow for this compound.

sustained_release_mechanism cluster_tablet Sustained-Release Tablet Cross-Section cluster_release Drug Release Mechanism p1 api API Particles p2 hco HCO Matrix p3 p4 p5 p6 p7 p8 start Ingestion dissolution GI Fluid Penetrates Tablet Matrix start->dissolution diffusion API Dissolves and Diffuses Through HCO Matrix dissolution->diffusion release Sustained API Release into the Body diffusion->release

Figure 2: Role of HCO in a Sustained-Release Tablet Matrix.

Conclusion

The selection of a suitable grade of this compound from a reliable supplier is paramount for the successful development of robust pharmaceutical formulations. While direct comparative studies between suppliers are not always publicly available, a thorough evaluation of the supplier's certificate of analysis against established pharmacopeial standards and the specific requirements of the drug product is essential. The data and protocols presented in this guide offer a framework for making informed decisions, ensuring the quality, consistency, and performance of this critical pharmaceutical excipient. By carefully considering the physicochemical properties and their impact on the final dosage form, researchers and formulation scientists can optimize drug delivery and enhance therapeutic outcomes.

References

In Vivo Performance of Hydrogenated Castor Oil-Based Formulations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vivo performance of hydrogenated castor oil (HCO)-based drug delivery systems reveals their significant potential in enhancing the bioavailability and modifying the pharmacokinetic profiles of various therapeutic agents. This guide provides a comparative analysis of HCO-based formulations, supported by experimental data from various animal models, to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation strategies.

This compound and its derivatives, such as polyethylene glycol (PEG)-hydrogenated castor oils (e.g., Kolliphor® RH 40, Cremophor® RH 40) and polyoxyl 15 hydroxystearate (Kolliphor® HS 15, Solutol® HS 15), are widely utilized as non-ionic solubilizers and emulsifying agents in the pharmaceutical industry.[1] Their ability to improve the solubility and absorption of poorly water-soluble drugs makes them invaluable excipients in the development of oral and parenteral dosage forms.[2][3][4]

Comparative In Vivo Performance of HCO-Based Formulations

The following tables summarize the in vivo performance of various drug formulations incorporating this compound and its derivatives in different animal models. These studies highlight the ability of HCO-based systems to significantly improve key pharmacokinetic parameters compared to conventional formulations.

Oral Bioavailability Enhancement of Celecoxib in Rats

A study on a solid self-microemulsifying drug delivery system (S-SMEDDS) for celecoxib, a poorly water-soluble drug, demonstrated a significant improvement in oral bioavailability in Sprague-Dawley rats. The formulation utilized ethoxylated this compound (RH 40) as a surfactant.

FormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Celecoxib SuspensionSprague-Dawley Rats231.5 ± 45.84.0 ± 1.21542.7 ± 301.5100
Celecoxib L-SMEDDSSprague-Dawley Rats1102.6 ± 210.41.5 ± 0.510163.4 ± 1890.7659
Celecoxib S-SMEDDSSprague-Dawley Rats987.3 ± 185.61.8 ± 0.69825.1 ± 1765.4637

Data adapted from a study on celecoxib S-SMEDDS. The liquid self-microemulsifying drug delivery system (L-SMEDDS) and the solid form (S-SMEDDS) both showed a more than 6-fold increase in the area under the curve (AUC) compared to the celecoxib suspension, indicating significantly enhanced absorption.[5]

Pharmacokinetics of Nateglinide Solid Dispersions in Rabbits

Solid dispersions of nateglinide, an anti-diabetic drug, were developed using Cremophor RH 40 and Solutol HS 15 to enhance its dissolution and bioavailability. The pharmacokinetic study in rabbits demonstrated a marked improvement in drug absorption.

FormulationAnimal ModelCmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Relative Bioavailability (%)
Marketed Formulation (Natiz 60)Rabbits10.2 ± 1.52.045.8 ± 5.2100
Cremophor RH 40 Solid DispersionRabbits24.5 ± 2.81.082.4 ± 9.1179
Solutol HS 15 Solid DispersionRabbits23.9 ± 3.11.077.9 ± 8.5170

This study highlights that solid dispersions containing Cremophor RH 40 and Solutol HS 15 led to an approximate 2.4-fold and 2.3-fold increase in the maximum plasma concentration (Cmax) of nateglinide, respectively, and a significant increase in relative bioavailability compared to the marketed formulation.[6]

Sustained Release of Tilmicosin in Mice

Tilmicosin-loaded solid lipid nanoparticles (SLNs) prepared with this compound demonstrated a sustained-release profile following subcutaneous administration in Balb/c mice, significantly extending the drug's presence in the serum compared to a conventional solution.

FormulationAnimal ModelTmax (h)T½ ab (h)T½ el (h)Sustained Serum Level (>0.1 µg/mL)
Tilmicosin Phosphate SolutionBalb/c Mice1.00.52.55 hours
Tilmicosin-loaded HCO-SLNBalb/c Mice8.04.572.08 days

The pharmacokinetic study revealed that a single dose of the tilmicosin-loaded nanoparticles resulted in sustained serum drug levels for 8 days, a stark contrast to the 5 hours observed with the tilmicosin phosphate solution.[7] The time to maximum concentration (Tmax), half-life of absorption (T½ ab), and half-life of elimination (T½ el) were all substantially longer for the nanoparticle formulation.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key in vivo studies cited.

In Vivo Pharmacokinetic Study of Celecoxib S-SMEDDS in Rats
  • Animal Model: Male Sprague-Dawley rats (180-220 g) were used. The animals were fasted for 12 hours prior to the experiment with free access to water.[5]

  • Formulation Administration: The rats were randomly divided into three groups (n=5) and orally administered celecoxib suspension, celecoxib L-SMEDDS, or celecoxib S-SMEDDS at a celecoxib dose of 10 mg/kg.[5]

  • Blood Sampling: Blood samples were collected at predetermined time points after administration.

  • Sample Analysis: The concentration of celecoxib in the plasma samples was determined using a High-Performance Liquid Chromatography (HPLC) system.[5]

In Vivo Pharmacokinetic Study of Nateglinide Solid Dispersions in Rabbits
  • Animal Model: Healthy rabbits of either sex weighing between 1.5 and 2.0 kg were used.

  • Formulation Administration: The rabbits were divided into groups and orally administered the marketed nateglinide formulation, Cremophor RH 40 solid dispersion, or Solutol HS 15 solid dispersion.

  • Blood Sampling: Blood samples were collected from the marginal ear vein at specified intervals.

  • Sample Analysis: Plasma concentrations of nateglinide were determined using a validated HPLC method.

In Vivo Pharmacokinetic Study of Tilmicosin-loaded HCO-SLN in Mice
  • Animal Model: Balb/c mice were used for the pharmacokinetic study.[7]

  • Formulation Administration: A single dose of tilmicosin-loaded nanoparticles or tilmicosin phosphate solution was administered subcutaneously.[7]

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Sample Analysis: Serum drug levels were quantified to determine the pharmacokinetic parameters.[7]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflow for preparing HCO-based formulations and conducting in vivo pharmacokinetic studies.

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study API Active Pharmaceutical Ingredient (API) Preparation Preparation Method (e.g., fusion, solvent evaporation, emulsification) API->Preparation HCO This compound / Derivative HCO->Preparation Excipients Other Excipients (e.g., co-surfactant, oil) Excipients->Preparation Formulation Final HCO-Based Formulation Preparation->Formulation Dosing Formulation Administration (e.g., Oral, SC) Formulation->Dosing Animal_Model Animal Model Selection (e.g., Rats, Mice) Animal_Model->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Analysis Bioanalytical Method (e.g., HPLC) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Results Pharmacokinetic Parameters (Cmax, Tmax, AUC) PK_Analysis->Results

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Hydrogenated Castor Oil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals, this guide provides a detailed spectroscopic comparison of hydrogenated castor oil (HCO) and its key derivatives, 12-hydroxystearic acid (12-HSA) and methyl 12-hydroxystearate. Supported by experimental data and protocols, this guide serves as a practical reference for identifying and characterizing these valuable oleochemicals.

This compound, a wax-like substance produced by the hydrogenation of castor oil, serves as a crucial starting material for a variety of derivatives with wide-ranging industrial applications, from cosmetics and pharmaceuticals to lubricants and plastics.[1][2] The process of hydrogenation saturates the double bonds in the ricinoleic acid component of castor oil, resulting in the formation of 12-hydroxystearic acid.[1] This saturated fatty acid and its ester, methyl 12-hydroxystearate, possess distinct physicochemical properties that are reflected in their spectroscopic profiles. Understanding these spectral differences is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings.

This guide delves into a comparative analysis of HCO, 12-HSA, and methyl 12-hydroxystearate using Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Key Spectroscopic Differences

The primary structural differences between this compound, 12-hydroxystearic acid, and methyl 12-hydroxystearate lie in the functional groups attached to the C18 fatty acid chain. HCO is a triglyceride, 12-HSA is a carboxylic acid, and methyl 12-hydroxystearate is a methyl ester. These differences are readily apparent in their respective spectra.

dot

Caption: Relationship between Castor Oil, HCO, and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy Comparison

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The table below summarizes the key vibrational frequencies for HCO and its derivatives.

Functional GroupThis compound (HCO)12-Hydroxystearic Acid (12-HSA)Methyl 12-Hydroxystearate
O-H Stretch (Alcohol) ~3400 cm⁻¹ (broad)~3300 cm⁻¹ (broad)~3400 cm⁻¹ (broad)
C-H Stretch (Aliphatic) ~2910-2850 cm⁻¹~2920-2850 cm⁻¹~2925-2850 cm⁻¹
C=O Stretch (Ester) ~1740 cm⁻¹-~1740 cm⁻¹
C=O Stretch (Carboxylic Acid) -~1700 cm⁻¹-
O-H Bend (Carboxylic Acid) -~1410 cm⁻¹ and ~940 cm⁻¹ (broad)-
C-O Stretch (Ester) ~1170 cm⁻¹-~1170 cm⁻¹
C-O Stretch (Alcohol) ~1050 cm⁻¹~1060 cm⁻¹~1070 cm⁻¹

The most telling differences are observed in the carbonyl (C=O) stretching region. HCO and methyl 12-hydroxystearate exhibit a strong absorption band around 1740 cm⁻¹ characteristic of an ester group. In contrast, 12-HSA displays a distinct carbonyl peak for a carboxylic acid at approximately 1700 cm⁻¹.[3] Furthermore, the broad O-H bending vibrations are unique to the carboxylic acid functional group of 12-HSA.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data Comparison
Proton EnvironmentThis compound (HCO)12-Hydroxystearic Acid (12-HSA)Methyl 12-Hydroxystearate
-CH₃ (terminal) ~0.88 ppm (t)~0.88 ppm (t)~0.88 ppm (t)
-(CH₂)n- (aliphatic chain) ~1.2-1.6 ppm (m)~1.2-1.6 ppm (m)~1.2-1.6 ppm (m)
-CH₂-COO- (glycerol backbone) ~4.1-4.3 ppm (m)--
-CH₂-COOH -~2.35 ppm (t)-
-CH₂-COOCH₃ --~2.30 ppm (t)
-CH(OH)- ~3.6 ppm (m)~3.6 ppm (m)~3.6 ppm (m)
-COOH -~11-12 ppm (s, broad)-
-COOCH₃ --~3.67 ppm (s)

In the ¹H NMR spectra, the signals for the aliphatic chain protons are similar across all three compounds. However, HCO shows characteristic signals for the glycerol backbone protons between 4.1 and 4.3 ppm. 12-HSA is distinguished by a triplet at approximately 2.35 ppm corresponding to the protons on the carbon alpha to the carboxylic acid and a very broad singlet for the acidic proton far downfield.[4] Methyl 12-hydroxystearate, on the other hand, presents a sharp singlet at around 3.67 ppm, indicative of the methyl ester protons.

¹³C NMR Spectral Data Comparison
Carbon EnvironmentThis compound (HCO)12-Hydroxystearic Acid (12-HSA)Methyl 12-Hydroxystearate
-CH₃ (terminal) ~14 ppm~14 ppm~14 ppm
-(CH₂)n- (aliphatic chain) ~22-34 ppm~24-34 ppm~24-34 ppm
-CH₂-COO- (glycerol backbone) ~62, 69 ppm--
-CH₂-COOH -~34 ppm-
-CH₂-COOCH₃ --~34 ppm
-CH(OH)- ~72 ppm~72 ppm~72 ppm
-C=O (Ester) ~173 ppm-~174 ppm
-C=O (Carboxylic Acid) -~180 ppm-
-COOCH₃ --~51 ppm

The ¹³C NMR spectra further confirm the structural differences. The carbonyl carbon signal for the carboxylic acid in 12-HSA is shifted downfield (~180 ppm) compared to the ester carbonyls in HCO and methyl 12-hydroxystearate (~173-174 ppm).[4] The presence of glycerol in HCO is confirmed by signals at approximately 62 and 69 ppm, while the methyl ester carbon in methyl 12-hydroxystearate appears around 51 ppm.

Experimental Protocols

dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample (HCO, 12-HSA, or Derivative) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) for NMR Sample->Dissolve Prepare_KBr Prepare KBr Pellet or Neat Film for FTIR Sample->Prepare_KBr NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer Prepare_KBr->FTIR Process Process Spectra (Baseline Correction, Integration) NMR->Process FTIR->Process Interpret Interpret Spectra (Peak Assignment, Structural Elucidation) Process->Interpret

References

Comparative analysis of the thermal behavior of hydrogenated vs. non-hydrogenated castor oil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct thermal properties of hydrogenated and non-hydrogenated castor oil, supported by experimental data and detailed methodologies.

The process of hydrogenation significantly alters the physicochemical properties of castor oil, transitioning it from a viscous liquid at room temperature to a hard, brittle wax. This transformation has profound implications for its thermal behavior, enhancing its stability and expanding its utility in various pharmaceutical and industrial applications. This guide provides a detailed comparative analysis of the thermal characteristics of hydrogenated castor oil (HCO) and non-hydrogenated castor oil, focusing on data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Executive Summary of Thermal Properties

Hydrogenation of castor oil involves the catalytic addition of hydrogen to the double bonds of its fatty acid chains, primarily ricinoleic acid. This saturation of the fatty acid chains eliminates the sites of unsaturation, leading to a more stable, solid material with a significantly higher melting point.[1] This increased thermal and oxidative stability makes this compound a valuable excipient in formulations requiring a robust structuring agent or a controlled release matrix.[1]

Thermal PropertyNon-Hydrogenated Castor OilThis compound (Castor Wax)
Physical State at Room Temp. Viscous LiquidWhite, Hard, Brittle Wax-like Solid
Melting Point -12 to -18 °C85 to 88 °C[2][3][4]
Boiling Point (Decomposition) Onset at ~365 °C (TGA)[5]Higher decomposition temperature than castor oil
Thermal Stability (TGA) Less stable; decomposition begins at a lower temperature.More stable; enhanced thermal and oxidative stability.[1]
DSC Profile Shows glass transition and crystallization at low temperatures.Exhibits a sharp endothermic peak at its melting point.

Experimental Protocols

The following sections detail the typical experimental methodologies used to characterize the thermal properties of hydrogenated and non-hydrogenated castor oil.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the oils by measuring mass loss as a function of temperature.

Methodology: A thermogravimetric analyzer is used to heat a small sample of the oil from ambient temperature to a higher temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air). The instrument continuously records the sample's weight. The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and crystallization behavior of the oils.

Methodology: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. For melting point determination, the sample is typically heated at a constant rate (e.g., 5 °C/min). The temperature at which an endothermic peak occurs corresponds to the melting point, and the area under the peak is proportional to the heat of fusion. For crystallization studies, the molten sample is cooled at a controlled rate, and the exothermic peak indicates the crystallization temperature.

Graphical Representations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental analysis and the chemical transformation involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Comparison Sample_HCO This compound (HCO) TGA Thermogravimetric Analysis (TGA) Sample_HCO->TGA DSC Differential Scanning Calorimetry (DSC) Sample_HCO->DSC Sample_CO Non-Hydrogenated Castor Oil (CO) Sample_CO->TGA Sample_CO->DSC TGA_Data Decomposition Temperature Thermal Stability TGA->TGA_Data DSC_Data Melting Point Heat of Fusion Crystallization Behavior DSC->DSC_Data Comparison Comparative Analysis TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for comparative thermal analysis.

hydrogenation_process Castor_Oil Non-Hydrogenated Castor Oil (Liquid, Unsaturated) Hydrogenation Hydrogenation (+H2, Catalyst) Castor_Oil->Hydrogenation HCO This compound (Solid, Saturated) Hydrogenation->HCO Increased_Stability Increased Thermal & Oxidative Stability HCO->Increased_Stability Higher_MP Higher Melting Point HCO->Higher_MP

Caption: Transformation and property changes via hydrogenation.

Discussion of Thermal Behavior

Non-Hydrogenated Castor Oil: As a liquid at room temperature, castor oil exhibits thermal events at much lower temperatures compared to its hydrogenated counterpart. Its TGA thermogram shows a single-step decomposition, with significant weight loss beginning around 365 °C under a nitrogen atmosphere, indicating its boiling and decomposition point.[5] The presence of double bonds in the ricinoleic acid structure makes it more susceptible to thermal and oxidative degradation.[1]

This compound (HCO): The process of hydrogenation saturates the fatty acid chains, resulting in a more ordered, crystalline structure that is solid at room temperature.[1] This is reflected in its high melting point of approximately 85-88 °C, which is clearly observed as a sharp endothermic peak in a DSC analysis.[2][3][4] The absence of double bonds significantly enhances its thermal and oxidative stability, making it less prone to degradation at elevated temperatures compared to non-hydrogenated castor oil.[1] This improved stability is a key attribute for its use in pharmaceutical formulations where it can be subjected to various processing temperatures.

References

Head-to-Head Study: Hydrogenated Castor Oil vs. Glyceryl Behenate in Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the development of oral sustained-release dosage forms, the choice of the rate-controlling excipient is paramount. Among the lipid-based matrix formers, hydrogenated castor oil (HCO) and glyceryl behenate (GB) are two of the most widely utilized materials. This guide provides a comprehensive, data-driven comparison of their performance in sustained-release applications, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in making informed formulation decisions.

Physicochemical Properties

Both this compound, a triglyceride of hydroxystearic acid, and glyceryl behenate, a mixture of mono-, di-, and triglycerides of behenic acid, are hydrophobic waxes that can form a matrix to control drug release.[1][2] Their lipid nature provides a barrier to water penetration and subsequent drug dissolution, thereby prolonging the release of the active pharmaceutical ingredient (API).[3][4]

PropertyThis compound (HCO)Glyceryl Behenate (GB) (e.g., Compritol® 888 ATO)
Description White to slightly yellow, fine powder or flakes.[1]White to off-white, waxy solid or powder.[2]
Melting Range (°C) 61 - 7069 - 74[2]
HLB Value ~2~1[2]
Primary Composition Primarily glyceryl tris(12-hydroxystearate)Mono- (12-18%), di- (45-54%), and tri- (28-32%) behenates of glycerol.[2]

Comparative In Vitro Drug Release Performance

The primary function of these excipients in this context is to sustain the release of the drug over a prolonged period. The following table summarizes representative in vitro drug release data for formulations containing either HCO or GB. It is important to note that direct head-to-head comparative studies are limited, and performance can be highly dependent on the drug properties, formulation composition, and manufacturing process.

DrugExcipient(s)Manufacturing MethodKey Findings on Drug Release
Metformin HClThis compound and Stearic AcidMelt GranulationCombining HCO with stearic acid sustained drug release for over 12 hours (75.69% ± 0.76% released).[1]
Metoprolol SuccinateGlyceryl Behenate (Compritol® 888 ATO)Melt GranulationA 1:2 ratio of drug to Compritol® 888 ATO successfully retarded drug release, with approximately 90% released after 20 hours.[5]
TheophyllineGlyceryl Behenate (Compritol® 888 ATO), Glyceryl Palmitostearate, and Glyceryl TrimyristateDirect CompressionCompritol® 888 ATO, being highly hydrophobic, demonstrated the best sustained-release effect for the water-soluble drug theophylline compared to the other lipids.[6]
NaproxenThis compoundDouble CompressionIncreasing the amount of HCO in the matrix tablets resulted in a reduced drug release rate.[7]
AllopurinolGlyceryl Behenate (Compritol® 888 ATO)Direct Compression with Post-HeatingAs little as 0.65% of total tablet weight of Compritol 888 ATO®, when heated at 80°C for 15 min, showed sustained release over 10 hours.[8]

Experimental Protocols

Tablet Manufacturing via Melt Granulation

Melt granulation is a common technique for preparing sustained-release tablets with lipid excipients like HCO and GB.[1][5]

Protocol:

  • The lipid excipient (HCO or GB) is melted by heating.

  • The active pharmaceutical ingredient (API) and any other necessary excipients (e.g., diluents) are gradually added to the molten mass with continuous stirring.[1]

  • The molten mixture is then allowed to cool to room temperature.

  • The solidified mass is sized through a mesh sieve to obtain granules.[1]

  • The resulting granules are then blended with a lubricant (e.g., magnesium stearate) and compressed into tablets.

Melt_Granulation_Workflow cluster_0 Melt Granulation Process Lipid Excipient (HCO or GB) Lipid Excipient (HCO or GB) Melting & Mixing Melting & Mixing Lipid Excipient (HCO or GB)->Melting & Mixing API & Diluents API & Diluents API & Diluents->Melting & Mixing Cooling & Solidification Cooling & Solidification Melting & Mixing->Cooling & Solidification Sizing (Sieving) Sizing (Sieving) Cooling & Solidification->Sizing (Sieving) Blending with Lubricant Blending with Lubricant Sizing (Sieving)->Blending with Lubricant Tablet Compression Tablet Compression Blending with Lubricant->Tablet Compression

Caption: Workflow for Melt Granulation.

Tablet Manufacturing via Direct Compression

Direct compression is a simpler and more cost-effective method.[6]

Protocol:

  • The API, lipid excipient (HCO or GB), and other excipients are accurately weighed.

  • The powders are geometrically mixed to ensure homogeneity.

  • The final blend is then directly compressed into tablets using a tablet press.

Direct_Compression_Workflow cluster_1 Direct Compression Process API, Lipid Excipient, & Other Excipients API, Lipid Excipient, & Other Excipients Powder Blending Powder Blending API, Lipid Excipient, & Other Excipients->Powder Blending Tablet Compression Tablet Compression Powder Blending->Tablet Compression

Caption: Workflow for Direct Compression.

In Vitro Dissolution Testing

This is a critical test to evaluate the sustained-release properties of the formulated tablets.

Protocol:

  • The dissolution test is performed using a USP dissolution apparatus, typically Apparatus 2 (paddle method).[1][5]

  • The dissolution medium is selected based on the drug's properties and physiological relevance (e.g., pH 6.8 phosphate buffer).[5]

  • The paddle speed is set to a specified rate (e.g., 50 rpm).[5]

  • At predetermined time intervals, samples of the dissolution medium are withdrawn.

  • The concentration of the dissolved drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Dissolution_Testing_Workflow cluster_2 In Vitro Dissolution Testing Tablet in Dissolution Medium Tablet in Dissolution Medium Sampling at Time Intervals Sampling at Time Intervals Tablet in Dissolution Medium->Sampling at Time Intervals Drug Concentration Analysis (UV/HPLC) Drug Concentration Analysis (UV/HPLC) Sampling at Time Intervals->Drug Concentration Analysis (UV/HPLC) Drug Release Profile Drug Release Profile Drug Concentration Analysis (UV/HPLC)->Drug Release Profile

Caption: In Vitro Dissolution Testing Workflow.

Mechanism of Drug Release

For both this compound and glyceryl behenate, the primary mechanism of drug release from the matrix tablets is diffusion.[1] The insoluble lipid matrix does not erode significantly; instead, the drug dissolves in the fluid that penetrates the matrix and diffuses out through a network of pores and channels. The tortuosity of this network, governed by the concentration and properties of the lipid excipient, dictates the rate of drug release.

Conclusion

Both this compound and glyceryl behenate are effective and widely used lipid excipients for formulating sustained-release matrix tablets. The choice between them will depend on the specific properties of the drug, the desired release profile, and the manufacturing process to be employed.

  • Glyceryl behenate (Compritol® 888 ATO) often exhibits a strong release-retarding effect due to its high hydrophobicity.[6] It has been successfully used in melt granulation and direct compression processes to achieve sustained release over extended periods.[5][6]

  • This compound is also a proven sustained-release agent.[1][7] It can be used alone or in combination with other excipients to modulate the drug release profile.[1]

Ultimately, formulation development with either of these excipients requires careful optimization of the drug-to-excipient ratio and other formulation variables to achieve the desired therapeutic outcome. Experimental evaluation through dissolution studies is crucial to confirm the performance of the chosen formulation.

References

Navigating Stability: A Comparative Guide to Assay Validation for Drugs in Hydrogenated Castor Oil Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a drug within its formulation is a critical aspect of pharmaceutical development. This guide provides a comprehensive comparison of analytical methods for a stability-indicating assay of a drug formulated in hydrogenated castor oil, a common excipient in semi-solid and lipid-based dosage forms. We delve into the experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC), offering an objective assessment of their performance.

The validation of a stability-indicating assay method (SIAM) is a cornerstone of regulatory submissions, providing assurance that the analytical procedure can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1] Formulations containing this compound present unique analytical challenges due to their complex, oily matrix, which can complicate sample preparation and chromatographic analysis.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate analytical technique is paramount for a robust stability-indicating assay. While HPLC has traditionally been the workhorse of pharmaceutical analysis, newer technologies like UPLC and SFC offer significant advantages in terms of speed, resolution, and solvent consumption.[2][3]

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[4]Utilizes sub-2 µm stationary phase particles at ultra-high pressures for faster and more efficient separations.[2]Employs a supercritical fluid (typically CO2) as the primary mobile phase, offering properties of both a liquid and a gas.[5]
Speed Longer run times (typically 20-45 minutes).[2]Significantly faster run times (typically 2-5 minutes).[2]Generally 3-5 times faster than HPLC.[5]
Resolution Moderate resolution.Superior resolution and peak capacity.[2]High resolution, particularly for chiral and non-polar compounds.
Sensitivity Good sensitivity.Higher sensitivity due to sharper peaks.[6]Can offer high sensitivity, especially when coupled with mass spectrometry.
Solvent Consumption High organic solvent consumption.Reduced solvent consumption by 70-80% compared to HPLC.[2]Significantly reduced organic solvent usage ("green" chemistry).[5]
Cost Lower initial instrument cost.Higher initial instrument cost.[6]Higher initial instrument cost.
Sample Throughput Lower.Higher.Higher.
Robustness Well-established and robust methods.[6]Requires careful method development and system maintenance.Method development can be more complex.

Table 1: Comparison of HPLC, UPLC, and SFC for Stability-Indicating Assays.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a stability-indicating assay. The following protocols are representative for the analysis of a drug in a this compound formulation.

Sample Preparation Protocol

The oily matrix of the formulation necessitates a thorough extraction procedure to isolate the API.

  • Weighing and Dissolution: Accurately weigh a portion of the this compound formulation containing the drug.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the weighed sample to a suitable volumetric flask.

    • Add an immiscible organic solvent (e.g., hexane or heptane) to dissolve the this compound.

    • Add an extraction solvent in which the drug is soluble but the castor oil is not (e.g., methanol or acetonitrile).

    • Vortex the mixture vigorously for 5-10 minutes to ensure complete extraction of the drug.

    • Allow the layers to separate. A centrifugation step may be required to break any emulsion that forms.[7]

  • Collection and Dilution: Carefully collect the layer containing the drug and dilute it to a suitable concentration with the mobile phase.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the chromatographic system to remove any particulate matter.[7]

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the specificity of the assay and to understand the degradation pathways of the drug.[8] The drug product should be subjected to the following stress conditions to achieve 5-20% degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration.

Chromatographic Conditions

The following are typical starting conditions that would require optimization for a specific drug molecule.

Parameter HPLC UPLC SFC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)Chiral or achiral packed column suitable for SFC
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)Gradient of Acetonitrile and Water (with 0.1% formic acid)Supercritical CO₂ with a modifier (e.g., Methanol)
Flow Rate 1.0 mL/min0.5 mL/min2.0 mL/min
Column Temperature 30°C40°C40°C
Detector PDA/UV at an appropriate wavelengthPDA/UV at an appropriate wavelengthPDA/UV or Mass Spectrometer
Injection Volume 10 µL2 µL5 µL

Table 2: Typical Chromatographic Conditions.

Validation Parameters and Acceptance Criteria

The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity of the analyte should be demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Table 3: Validation Parameters and Acceptance Criteria.

Visualizing the Workflow and Degradation Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assay validation and the potential degradation pathways of a drug in the formulation.

Assay_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Formulation Drug in Hydrogenated Castor Oil Formulation Extraction Liquid-Liquid Extraction Formulation->Extraction Dilution Dilution & Filtration Extraction->Dilution HPLC HPLC Analysis Dilution->HPLC UPLC UPLC Analysis Dilution->UPLC SFC SFC Analysis Dilution->SFC Specificity Specificity HPLC->Specificity UPLC->Specificity SFC->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Experimental workflow for the validation of a stability-indicating assay.

Degradation_Pathways Drug Active Pharmaceutical Ingredient (API) in this compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Drug->Hydrolysis Oxidation Oxidation Drug->Oxidation Photolysis Photolysis Drug->Photolysis Thermal Thermal Degradation Drug->Thermal Degradant_H Hydrolytic Degradants Hydrolysis->Degradant_H Degradant_O Oxidative Degradants Oxidation->Degradant_O Degradant_P Photolytic Degradants Photolysis->Degradant_P Degradant_T Thermal Degradants Thermal->Degradant_T

Caption: Potential degradation pathways for a drug in a formulation.

Conclusion

The choice between HPLC, UPLC, and SFC for a stability-indicating assay of a drug in a this compound formulation depends on the specific requirements of the analysis, including the need for speed, resolution, and sensitivity, as well as cost considerations. While HPLC remains a robust and reliable technique, UPLC offers significant improvements in throughput and performance. SFC presents a "greener" alternative with unique selectivity, particularly for certain classes of compounds. A thorough understanding of the drug's degradation pathways, coupled with a well-designed sample preparation protocol, is essential for developing a validated, stability-indicating method that ensures the quality and safety of the final drug product.

References

Cross-validation of different analytical techniques for hydrogenated castor oil characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Cross-Validation of Analytical Techniques for Hydrogenated Castor Oil Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key analytical techniques for the characterization of this compound (HCO), a versatile excipient in the pharmaceutical and cosmetic industries. Understanding the physicochemical properties of HCO is crucial for ensuring product quality, performance, and regulatory compliance. This document outlines the principles, experimental protocols, and data interpretation for Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Rheometry, facilitating a cross-validation approach to its characterization.

Comparative Analysis of Analytical Techniques

A multi-faceted approach utilizing various analytical techniques is essential for a thorough characterization of the complex physicochemical properties of this compound. Each technique provides unique insights into the material's structure, thermal behavior, and bulk properties.

Analytical TechniqueKey Parameters MeasuredInformation ProvidedStrengthsLimitations
Differential Scanning Calorimetry (DSC) Melting Point (°C)[1][2], Onset of Melting (°C), Enthalpy of Fusion (J/g)Thermal transitions, polymorphism, purity, and crystallinity.Rapid analysis, small sample size, quantitative thermal data.Does not provide direct structural information.
X-ray Diffraction (XRD) Diffraction Angles (2θ), d-spacing (Å), Crystallinity (%)Crystal structure, polymorphism (different crystalline forms), degree of crystallinity.Provides fundamental structural information, definitive for identifying polymorphs.Requires solid samples, can be sensitive to sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shifts (ppm), Integration, Coupling Constants (Hz)Molecular structure confirmation, determination of the degree of hydrogenation, identification of impurities.Provides detailed molecular structure information, highly specific.Lower sensitivity compared to other techniques, can be expensive.
Fourier-Transform Infrared (FTIR) Spectroscopy Wavenumber (cm⁻¹) of Vibrational BandsPresence or absence of functional groups (e.g., C=O, O-H, C-H), confirmation of hydrogenation.Fast, non-destructive, provides fingerprint information for identification.Provides information on functional groups, not the complete molecular structure.
Rheometry Viscosity (Pa·s), Shear Stress (Pa), Storage Modulus (G'), Loss Modulus (G'')Flow behavior, viscoelastic properties, gel strength, impact of crystal morphology on consistency.[1]Sensitive to changes in microstructure and formulation, provides information on material performance.Highly dependent on sample preparation and measurement conditions.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility and accurate cross-validation.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of HCO, including its melting point and enthalpy of fusion.

Methodology:

  • A sample of 5-10 mg of HCO is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate, typically 10°C/min, from a starting temperature of 25°C to a final temperature of 100°C.

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area under the peak.

X-ray Diffraction (XRD)

Objective: To analyze the crystalline structure and identify the polymorphic form of HCO.

Methodology:

  • A powdered sample of HCO is packed into a sample holder.

  • The sample is placed in the XRD instrument.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.

  • The resulting diffraction pattern is analyzed to determine the d-spacings and identify the crystalline phases present by comparing with reference patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of HCO and determine the degree of hydrogenation.

Methodology:

  • Approximately 10-20 mg of HCO is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, the disappearance of signals corresponding to olefinic protons (around 5.4 ppm) confirms hydrogenation.

  • For ¹³C NMR, the absence of signals from unsaturated carbons (around 120-130 ppm) provides further confirmation.

  • The chemical shifts, integrations, and coupling constants are analyzed to confirm the structure of the 12-hydroxystearin triglyceride.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in HCO and confirm the absence of unsaturation.

Methodology:

  • A small amount of HCO is placed on the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

  • The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.

  • The absence of a band around 3010 cm⁻¹ (C-H stretch of C=C) and a significant reduction or absence of the C=C stretching vibration around 1650 cm⁻¹ indicates successful hydrogenation.

  • The presence of a strong C=O stretching band around 1740 cm⁻¹ (ester) and a broad O-H stretching band around 3400 cm⁻¹ are characteristic of HCO.

Rheometry

Objective: To characterize the flow and viscoelastic properties of HCO, particularly in semi-solid or suspension formulations.

Methodology:

  • A sample of HCO is loaded onto the rheometer plate (cone-and-plate or parallel-plate geometry).

  • The geometry gap is set to a specified distance (e.g., 1 mm).

  • The temperature is controlled, typically at 25°C or a relevant processing/application temperature.

  • Flow Sweep: The shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then back down, while measuring the shear stress and viscosity.

  • Oscillatory Sweep: A small amplitude oscillatory shear is applied over a range of frequencies to determine the storage modulus (G') and loss modulus (G'').

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for a comprehensive characterization of this compound, from initial sample receipt to final data integration and interpretation.

HCO_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Cross-Validation & Reporting Sample HCO Sample Prep Grinding/Milling (for solids) Melting/Dispersion (for rheology) Sample->Prep DSC DSC Prep->DSC XRD XRD Prep->XRD NMR NMR Prep->NMR FTIR FTIR Prep->FTIR Rheometry Rheometry Prep->Rheometry Thermal Thermal Properties (Melting Point, Enthalpy) DSC->Thermal Structural Crystal Structure (Polymorphism, Crystallinity) XRD->Structural Molecular Molecular Structure (Hydrogenation, Purity) NMR->Molecular Functional Functional Groups FTIR->Functional Rheological Flow & Viscoelastic Properties Rheometry->Rheological CrossValidation Data Integration & Cross-Validation Thermal->CrossValidation Structural->CrossValidation Molecular->CrossValidation Functional->CrossValidation Rheological->CrossValidation Report Comprehensive Characterization Report CrossValidation->Report

Caption: Workflow for the comprehensive characterization of this compound.

Signaling Pathway of Characterization Logic

The following diagram illustrates the logical connections between the information obtained from different analytical techniques to build a complete picture of HCO's characteristics.

Characterization_Logic cluster_physicochemical Physicochemical Properties cluster_techniques Analytical Techniques Thermal_Behavior Thermal Behavior Crystalline_Nature Crystalline Nature Thermal_Behavior->Crystalline_Nature Influences Bulk_Properties Bulk Properties Crystalline_Nature->Bulk_Properties Impacts Molecular_Identity Molecular Identity Molecular_Identity->Thermal_Behavior Dictates DSC DSC DSC->Thermal_Behavior Measures XRD XRD XRD->Crystalline_Nature Determines NMR NMR NMR->Molecular_Identity Confirms FTIR FTIR FTIR->Molecular_Identity Verifies Functional Groups Rheology Rheology Rheology->Bulk_Properties Characterizes

Caption: Interrelationship of analytical techniques and physicochemical properties of HCO.

By employing this comprehensive and cross-validated approach, researchers, scientists, and drug development professionals can gain a deep understanding of the material properties of this compound, ensuring its optimal performance in their formulations and facilitating regulatory acceptance.

References

Safety Operating Guide

Proper Disposal of Hydrogenated Castor Oil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of hydrogenated castor oil, a common excipient in pharmaceutical formulations. While generally not classified as a hazardous substance, appropriate disposal procedures must be followed to maintain a safe laboratory environment and adhere to regulatory standards.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles with side protection and suitable gloves, should be worn.[1] In the case of dust formation, respiratory protection may be necessary.[1] Ensure adequate ventilation in the handling area.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is contaminated and the quantity to be disposed of.

For Uncontaminated this compound:

  • Small Quantities (Laboratory Scale):

    • Absorb the this compound with an inert material such as vermiculite, dry sand, or earth.[4]

    • Place the absorbed material into a suitable, sealed, and clearly labeled container for disposal.[4][5]

    • For very small, uncontaminated amounts, disposal in the regular solid waste stream may be permissible, but always verify with local municipal regulations first.[4][6]

  • Large Quantities (Industrial Scale):

    • Do not mix with other waste.[2]

    • Package the material in its original container or a suitable, labeled waste container.[2]

    • Contact a licensed waste disposal company to arrange for collection and disposal in accordance with local, state, and federal regulations.[7][8]

For Contaminated this compound:

  • Assessment of Contaminants:

    • Identify the substances contaminating the this compound. The nature of the contaminants will determine the appropriate disposal route.

    • If mixed with hazardous chemicals, the entire mixture must be treated as hazardous waste.[6]

  • Containment and Labeling:

    • Store the contaminated material in a sealed, chemically compatible, and clearly labeled container. The label should indicate all components of the mixture.

  • Disposal:

    • Handle the contaminated this compound as hazardous waste.

    • Arrange for disposal through a certified hazardous waste management facility.[4]

    • Provide the waste disposal company with a complete list of the contaminants to ensure proper handling and disposal.

Disposal of Empty Containers:

  • Uncontaminated Containers: Completely emptied containers can be recycled.[1][9]

  • Contaminated Containers: Containers that have held contaminated this compound should be handled in the same manner as the contaminated substance itself.[1][2][9]

Crucial "Don'ts":

  • Do not pour this compound, whether contaminated or not, down the drain or into any sewer system.[1][5][9] This can clog pipes and harm aquatic ecosystems.[4]

  • Do not release it into the environment.[7][9]

  • Do not mix with incompatible materials, such as strong oxidizers.[1]

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were identified in the search results. The consistent guideline is to adhere to local, regional, and national regulations.

ParameterValueSource
Hazard Classification Not generally classified as hazardous[1][2][3]
Disposal Regulations Follow local, regional, national, and international regulations[2][7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Have Hydrogenated Castor Oil for Disposal is_contaminated Is the oil contaminated with other chemicals? start->is_contaminated uncontaminated_quantity What is the quantity? is_contaminated->uncontaminated_quantity No contaminated Contaminated is_contaminated->contaminated Yes small_quantity Small (Lab) Quantity uncontaminated_quantity->small_quantity Small large_quantity Large (Industrial) Quantity uncontaminated_quantity->large_quantity Large absorb Absorb with inert material (e.g., sand, vermiculite) small_quantity->absorb contact_waste_disposal_uncontaminated Contact licensed waste disposal service large_quantity->contact_waste_disposal_uncontaminated seal_uncontaminated Seal in a labeled container absorb->seal_uncontaminated check_local_regs Check local regulations for solid waste disposal seal_uncontaminated->check_local_regs end_disposal End of Disposal Process check_local_regs->end_disposal contact_waste_disposal_uncontaminated->end_disposal identify_contaminants Identify all contaminants contaminated->identify_contaminants seal_contaminated Seal in a labeled container, listing all components identify_contaminants->seal_contaminated treat_as_hazardous Treat as hazardous waste seal_contaminated->treat_as_hazardous contact_hazardous_waste Arrange disposal via certified hazardous waste facility treat_as_hazardous->contact_hazardous_waste contact_hazardous_waste->end_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrogenated castor oil
Reactant of Route 2
Reactant of Route 2
Hydrogenated castor oil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.